Product packaging for 4-Methylindoline(Cat. No.:CAS No. 62108-16-1)

4-Methylindoline

Cat. No.: B3022681
CAS No.: 62108-16-1
M. Wt: 133.19 g/mol
InChI Key: BSRIUSPUGCAPHE-UHFFFAOYSA-N
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Description

4-Methylindoline is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N B3022681 4-Methylindoline CAS No. 62108-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRIUSPUGCAPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977698
Record name 4-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-16-1
Record name 4-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the core physicochemical characteristics of 4-Methylindoline, a substituted indoline of interest in medicinal chemistry.

Due to the limited availability of published experimental data for this compound, this document adopts a dual approach. Firstly, it presents the known and predicted properties of the molecule, providing a foundational dataset. Secondly, and more critically, it offers detailed, field-proven experimental protocols for the determination of these properties. This serves as a practical handbook for researchers, enabling them to generate robust and reliable data in their own laboratories. The narrative emphasizes the rationale behind experimental choices, fostering a deeper understanding of the scientific principles at play.

Molecular Identity and Structure

This compound, also known as 4-methyl-2,3-dihydro-1H-indole, is a heterocyclic aromatic compound. Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group substituted at the 4-position of the benzene ring. The indoline core is a saturated version of the indole ring system.

Molecular Formula: C₉H₁₁N[1][2]

Molecular Weight: 133.19 g/mol [1][2]

CAS Number: 62108-16-1[1][2]

Chemical Structure:

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Dry Sample prep2 Load Capillary prep1->prep2 meas1 Rapid Heating prep2->meas1 meas2 Slow Heating meas1->meas2 meas3 Record Range meas2->meas3 analysis1 Purity Assessment meas3->analysis1

References

A Prospective Crystallographic Analysis of 4-Methylindoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Unresolved Structure of a Key Pharmacophore

The indoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Its unique three-dimensional, non-planar structure offers distinct advantages in drug design, influencing properties like solubility and protein binding interactions. The introduction of a methyl group, as in 4-methylindoline, can further modulate a molecule's lipophilicity, metabolic stability, and target affinity, making it a valuable building block in drug discovery.[2][3]

Despite its significance, a definitive single-crystal X-ray structure of this compound has not been reported in the public domain, including the Cambridge Structural Database (CSD), the world's leading repository for small-molecule crystal structures.[4][5] This technical guide, therefore, presents a prospective and comprehensive methodology for the determination and analysis of the this compound crystal structure. It is designed to serve as a robust framework for researchers and drug development professionals seeking to elucidate the solid-state conformation and intermolecular interactions of this important molecule.

Part 1: Synthesis and Crystallization of this compound

A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of 4-methylindole. A common and effective method involves the use of a reducing agent such as sodium cyanoborohydride in an acidic medium.

Experimental Protocol:

  • To a solution of 4-methylindole (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (3.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Basify the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Single Crystal Growth

The growth of single crystals is often the most challenging step. For a liquid at room temperature like this compound, co-crystallization or the formation of a salt, such as this compound hydrochloride, can facilitate crystallization.[6] Alternatively, slow evaporation from a suitable solvent at low temperatures is a primary technique to explore.

Experimental Protocol: Slow Evaporation

  • Dissolve a small amount of purified this compound in a selection of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) in separate vials.

  • Loosely cap the vials to allow for slow evaporation of the solvent.

  • Place the vials in a vibration-free environment at a controlled temperature (e.g., 4 °C).

  • Monitor the vials daily for the formation of single crystals.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

Experimental Protocol:

  • A suitable single crystal of this compound will be selected and mounted on a goniometer head.

  • X-ray diffraction data will be collected at a low temperature (typically 100 K) to minimize thermal vibrations, using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.

  • A complete sphere of diffraction data will be collected by rotating the crystal through a series of frames.

  • The collected diffraction images will be processed using appropriate software (e.g., CrysAlisPro) to integrate the reflection intensities and perform corrections for absorption.

Structure Solution and Refinement

The processed diffraction data will be used to solve and refine the crystal structure.

Experimental Protocol:

  • The crystal system and space group will be determined from the diffraction data.

  • The structure will be solved using direct methods or dual-space algorithms.

  • The initial structural model will be refined by full-matrix least-squares on F².

  • All non-hydrogen atoms will be refined anisotropically.

  • Hydrogen atoms will be located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

The following diagram illustrates the comprehensive workflow for the crystallographic analysis of this compound.

experimental_workflow Workflow for this compound Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Analysis & Application synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (SCXRD) crystal_growth->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structural_analysis Structural Analysis (Bond Lengths, Angles) structure_refinement->structural_analysis interaction_analysis Intermolecular Interaction Analysis structural_analysis->interaction_analysis drug_design Implications for Drug Design interaction_analysis->drug_design

Workflow for this compound Crystal Structure Analysis

Part 3: Hypothetical Crystallographic Data and Structural Insights

While the actual data is yet to be determined, we can anticipate the key parameters and potential structural features based on the analysis of related indole derivatives.[7][8][9]

Expected Crystallographic Data

The following table summarizes the anticipated crystallographic data for this compound.

ParameterExpected Value
Chemical FormulaC₉H₁₁N
Formula Weight133.19 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for similar molecules)
a (Å)5-10
b (Å)10-15
c (Å)10-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)800-1200
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.1-1.3
R-factor (%)< 5
Analysis of Potential Intermolecular Interactions

The crystal packing of this compound will likely be governed by a combination of weak intermolecular interactions. Based on studies of similar indole analogues, the following interactions are anticipated:[7][10]

  • N-H···π Interactions: The N-H group of the indoline ring can act as a hydrogen bond donor to the π-system of an adjacent molecule.

  • π-π Stacking: The aromatic rings of neighboring molecules may engage in offset or face-to-face π-π stacking interactions.

  • C-H···π Interactions: The methyl group and other C-H bonds can also participate in weak hydrogen bonds with the π-system of adjacent molecules.

The elucidation of these interactions is critical for understanding the solid-state properties of this compound and for the rational design of crystalline forms of drug candidates.

Part 4: Implications for Drug Development

The determination of the this compound crystal structure would provide invaluable insights for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: A precise 3D structure allows for more accurate computational modeling and a deeper understanding of how the molecule interacts with its biological target.[11]

  • Polymorph Screening: The crystal structure provides the basis for identifying and characterizing different polymorphic forms, which can have significant implications for a drug's stability, solubility, and bioavailability.

  • Fragment-Based Drug Design: this compound can be used as a starting fragment in drug discovery campaigns. Its known crystal structure would facilitate the rational design of larger, more potent molecules.

  • Intellectual Property: A novel crystal structure and its polymorphs can be a key component of a company's intellectual property portfolio.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive and scientifically rigorous framework for its elucidation and analysis. The insights gained from such a study would be of significant value to the scientific community, particularly those involved in the design and development of novel therapeutics based on the privileged indoline scaffold.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, heterocyclic scaffolds are of paramount importance. Among these, the indoline framework is a privileged structure, forming the core of numerous biologically active compounds. 4-Methylindoline (CAS 62108-16-1), a derivative of indoline, serves as a critical building block in organic synthesis.[1][2] Its structural integrity and purity are prerequisites for the successful development of novel therapeutics. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to be self-validating for researchers and scientists in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of a deuterated solvent is the first critical step in NMR sample preparation. For indoline derivatives, deuterated chloroform (CDCl₃) is often the solvent of choice due to its excellent solubilizing power for moderately polar compounds and its relatively clean spectral window. However, the N-H proton signal can be broad and its chemical shift variable due to hydrogen bonding and exchange. For definitive observation of the N-H proton, a hydrogen-bond-accepting solvent like DMSO-d₆ can be advantageous. For the purposes of this guide, we will focus on CDCl₃ as the primary solvent, as it is most common for routine characterization.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube.

  • Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3]

Data Interpretation and Analysis

The structure of this compound presents a distinct set of signals that are highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-N (N-H)~3.6 (variable)Broad Singlet-1H
H-7~6.95Doublet~7.61H
H-6~6.85Triplet~7.61H
H-5~6.60Doublet~7.61H
H-2 (-CH₂-)~3.50Triplet~8.42H
H-3 (-CH₂-)~3.00Triplet~8.42H
H-Me (-CH₃)~2.25Singlet-3H

Note: Data is predicted based on the known spectrum of indoline and standard substituent effects. Actual values may vary slightly.[4]

  • Aromatic Region (δ 6.5-7.0 ppm): The three protons on the benzene ring (H-5, H-6, H-7) will appear as a set of coupled multiplets. H-6, being adjacent to two other protons, is expected to be a triplet, while H-5 and H-7 will be doublets.

  • Aliphatic Region (δ 2.0-4.0 ppm): The two methylene groups of the pyrroline ring (C2 and C3) are adjacent, resulting in two triplets. The C2 protons, being closer to the nitrogen atom, are expected to be slightly downfield compared to the C3 protons. The methyl group protons appear as a sharp singlet as they have no adjacent protons to couple with.

  • N-H Proton: The secondary amine proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon LabelChemical Shift (δ, ppm)
C-7a~150
C-3a~130
C-4~128
C-6~125
C-7~120
C-5~110
C-2~47
C-3~30
C-Me~18

Note: Data is predicted based on the known spectrum of indoline and standard substituent effects.[5]

  • Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, with quaternary carbons (C-3a, C-4, C-7a) having different intensities than protonated carbons.

  • Aliphatic Carbons: The two methylene carbons (C-2, C-3) and the methyl carbon (C-Me) will appear in the upfield region of the spectrum.

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expertise & Experience: The Rationale Behind Experimental Choices

For a liquid sample like this compound, the simplest method is to acquire the spectrum as a thin film between two salt (NaCl or KBr) plates.[2] This avoids the use of solvents which have their own IR absorptions that could obscure important regions of the spectrum. If the sample were a solid, the KBr pellet method would be standard. This involves grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. The key is to ensure the KBr is anhydrous to avoid a broad O-H absorption band around 3400 cm⁻¹, which could interfere with the N-H signal.[6]

Experimental Protocol: FT-IR (Thin Film)
  • Preparation: Ensure the NaCl or KBr salt plates are clean and dry.

  • Application: Place a single drop of liquid this compound onto one salt plate.

  • Assembly: Place the second salt plate on top and gently press to create a thin, uniform film.

  • Acquisition: Place the assembled plates in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be run first for automatic subtraction.

Data Interpretation and Analysis

The IR spectrum of this compound will display several characteristic absorption bands that confirm its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3350-3310N-H StretchSecondary AmineMedium, Sharp
~3100-3000C-H StretchAromaticMedium
~2960-2850C-H StretchAliphatic (CH₂, CH₃)Strong
~1610, ~1500, ~1460C=C StretchAromatic RingMedium-Strong
~1335-1250C-N StretchAromatic AmineStrong

Note: Data is based on typical values for substituted indolines and secondary aromatic amines.[6][7][8]

  • N-H Stretch: A single, relatively sharp peak around 3330 cm⁻¹ is a hallmark of a secondary amine (R₂NH).[7] This distinguishes it from primary amines, which show two peaks, and tertiary amines, which show none.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while the strong absorptions just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methylene and methyl groups.[8]

  • Aromatic C=C Stretches: A series of bands in the 1610-1460 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

  • C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region is characteristic of the stretching vibration of the C-N bond in an aromatic amine.[7]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Start Liquid Sample (this compound) Prep Place drop on NaCl/KBr Plate Start->Prep Assemble Create Thin Film with 2nd Plate Prep->Assemble Background Acquire Background (Empty) Assemble->Background Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Acquire Process Background Subtraction Acquire->Process Identify Identify Key Peaks (N-H, C-H, C=C, C-N) Process->Identify Compare Compare with Reference Data Identify->Compare Confirm Confirm Functional Groups Compare->Confirm

Caption: Standard workflow for FT-IR analysis of a liquid sample like this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Expertise & Experience: The Rationale Behind Experimental Choices

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules.[9] This process imparts significant energy, leading to extensive and reproducible fragmentation.[10] This fragmentation acts as a molecular fingerprint, which is highly valuable for structural elucidation and for matching against spectral libraries. While "soft" ionization techniques might be preferred if only the molecular ion is desired, the detailed fragmentation from EI provides a deeper level of structural confirmation for a small molecule like this compound. EI is commonly coupled with Gas Chromatography (GC) for the analysis of volatile compounds.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC will separate the analyte from the solvent and any impurities.

  • Ionization: As this compound elutes from the GC column, it enters the ion source where it is bombarded with 70 eV electrons.

  • Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Analysis

The mass spectrum provides the molecular weight and a fragmentation pattern that can be pieced together to confirm the structure. The molecular formula of this compound is C₉H₁₁N, giving it a monoisotopic mass of 133.09 g/mol .[1]

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

m/z ValueProposed Fragment IonFormulaNotes
133[M]⁺[C₉H₁₁N]⁺Molecular Ion
132[M-H]⁺[C₉H₁₀N]⁺Loss of a hydrogen radical, often from the α-carbon to the nitrogen
118[M-CH₃]⁺[C₈H₈N]⁺Loss of the methyl group radical from the aromatic ring
104[M-C₂H₅]⁺[C₇H₆N]⁺Cleavage of the pyrroline ring

Note: Fragmentation is predicted based on established principles for alkyl-substituted indolines.[10][11]

  • Molecular Ion (M⁺): A peak at m/z 133 corresponds to the intact molecule with one electron removed. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[11]

  • [M-1]⁺ Peak: A significant peak at m/z 132 is highly characteristic of indolines and similar compounds. This results from the loss of a hydrogen atom from the carbon adjacent to the nitrogen (C2), leading to a stable, conjugated ion.

  • [M-15]⁺ Peak: A peak at m/z 118 would indicate the loss of a methyl radical (•CH₃), a common fragmentation for methylated aromatic compounds.

  • Other Fragments: Further fragmentation of the pyrroline ring can lead to other characteristic ions, such as the peak at m/z 104 .

MS_Fragmentation M This compound (C₉H₁₁N) EI Electron Ionization (70 eV) M->EI M_ion Molecular Ion [M]⁺˙ m/z = 133 EI->M_ion frag1 [M-H]⁺ m/z = 132 M_ion->frag1 - •H frag2 [M-CH₃]⁺ m/z = 118 M_ion->frag2 - •CH₃

Caption: Primary fragmentation pathways for this compound under Electron Ionization (EI).

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provides a definitive map of the carbon-hydrogen framework. FT-IR spectroscopy rapidly confirms the presence of key functional groups, specifically the secondary aromatic amine moiety. Finally, EI mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. Together, these self-validating methods provide a comprehensive and trustworthy spectroscopic profile, ensuring the identity and integrity of this vital chemical building block for researchers in synthetic and medicinal chemistry.

References

The Emerging Therapeutic Potential of 4-Methylindoline Analogues: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the various substituted indolines, analogues of 4-methylindoline are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of this compound analogues. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. This guide will delve into the rationale behind experimental designs and provide detailed protocols for assessing the anticancer, antimicrobial, and neuroprotective activities of these compounds, alongside their potential as enzyme inhibitors.

Introduction: The Significance of the this compound Scaffold

The indoline nucleus, a saturated derivative of indole, offers a unique three-dimensional structure that allows for diverse interactions with biological targets.[1] The introduction of a methyl group at the 4-position of the indoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profiles, potentially leading to enhanced biological activity and selectivity.

The rationale for focusing on this compound analogues stems from the broader understanding of structure-activity relationships (SAR) within the indoline class of compounds. Substitution on the benzene ring of the indoline nucleus is a well-established strategy for fine-tuning biological activity.[2] The 4-position, in particular, offers a vector for substitution that can project into specific binding pockets of target proteins, potentially leading to novel mechanisms of action or improved potency.

Synthesis of this compound Analogues

The synthesis of a diverse library of this compound analogues is a critical first step in exploring their biological potential. A general and versatile synthetic approach is essential for generating a range of derivatives with varied substituents.

General Synthetic Workflow

A common strategy for the synthesis of substituted indolines involves the reduction of the corresponding indole precursors. For this compound analogues, the synthesis can be conceptualized in the following workflow:

Synthesis_Workflow Start 4-Methylindole Step1 N-Protection (e.g., Boc, Cbz) Start->Step1 Protect Amine Step2 Functionalization at C3 (e.g., Vilsmeier-Haack, Friedel-Crafts) Step1->Step2 Introduce Substituent Step3 Reduction of Indole Ring (e.g., NaBH3CN, H2/Pd-C) Step2->Step3 Saturate Pyrrole Ring Step4 N-Deprotection Step3->Step4 Remove Protecting Group Step5 Further Derivatization (e.g., N-alkylation, acylation) Step4->Step5 Diversify Scaffold End Library of this compound Analogues Step5->End

Caption: General synthetic workflow for this compound analogues.

Detailed Experimental Protocol: Synthesis of a Hypothetical this compound Analogue

This protocol describes the synthesis of a hypothetical analogue, N-benzyl-3-(4-chlorobenzoyl)-4-methylindoline, to illustrate the practical steps involved.

Step 1: N-Protection of 4-Methylindole

  • To a solution of 4-methylindole (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain N-Boc-4-methylindole.

Step 2: Friedel-Crafts Acylation at C3

  • To a solution of N-Boc-4-methylindole (1.0 eq) and 4-chlorobenzoyl chloride (1.2 eq) in anhydrous DCM at 0 °C, add aluminum chloride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the product with DCM, wash with saturated NaHCO3 solution and brine, dry over Na2SO4, and purify by column chromatography to yield N-Boc-3-(4-chlorobenzoyl)-4-methylindole.

Step 3: Reduction of the Indole Ring

  • To a solution of the product from Step 2 (1.0 eq) in acetic acid, add sodium cyanoborohydride (NaBH3CN) (3.0 eq) in portions.

  • Stir the reaction at room temperature for 12 hours.

  • Neutralize the reaction mixture with saturated NaHCO3 solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate to obtain N-Boc-3-(4-chlorobenzoyl)-4-methylindoline.

Step 4: N-Deprotection

  • Dissolve the Boc-protected indoline (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1).

  • Stir at room temperature for 2 hours.

  • Remove the solvent and TFA under reduced pressure to yield 3-(4-chlorobenzoyl)-4-methylindoline.

Step 5: N-Benzylation

  • To a solution of the deprotected indoline (1.0 eq) and benzyl bromide (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 60 °C for 8 hours.

  • Filter the solid and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final compound, N-benzyl-3-(4-chlorobenzoyl)-4-methylindoline.

Potential Biological Activities and Evaluation Protocols

While specific biological data for a wide range of this compound analogues is still emerging, the broader indoline class has demonstrated significant potential in several therapeutic areas. This section outlines key biological activities and provides detailed protocols for their evaluation.

Anticancer Activity

The indolin-2-one core is a well-established privileged structure in the design of anticancer agents, particularly kinase inhibitors.[3] Analogues of this compound could exhibit cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screening tool for anticancer compounds.[4]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogues (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The following table presents hypothetical IC50 values for a series of this compound analogues against different cancer cell lines to illustrate how data can be structured.

Compound IDR1 SubstituentR2 SubstituentMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
4MIA-1 HH>100>100>100
4MIA-2 Benzyl4-Chlorobenzoyl5.28.112.5
4MIA-3 Ethyl4-Methoxybenzoyl15.822.435.1
4MIA-4 Benzyl3,4-Dichlorobenzoyl2.13.56.8
Antimicrobial Activity

Indole derivatives have been reported to possess promising antimicrobial activity against a range of pathogens.[5] The this compound scaffold could serve as a basis for the development of novel antibacterial and antifungal agents.

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the this compound analogues in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound IDR1 SubstituentR2 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4MIA-5 H4-Nitrobenzoyl166432
4MIA-6 Benzyl4-Fluorobenzoyl83216
4MIA-7 ButylThiophene-2-carbonyl4168
Neuroprotective Activity

Indole derivatives have shown significant neuroprotective effects in various models of neurodegenerative diseases.[9][10][11] The antioxidant and anti-inflammatory properties of these compounds are often implicated in their neuroprotective mechanisms. This compound analogues could offer protection against neuronal damage induced by oxidative stress or excitotoxicity.

The human neuroblastoma cell line SH-SY5Y is a widely used model to study neurotoxicity and neuroprotection.[12]

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium and differentiate them into a neuronal phenotype using retinoic acid.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound analogues for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H2O2) at a concentration that induces approximately 50% cell death (e.g., 100-200 µM) for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 3.1.1.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the H2O2-treated control.

Neuroprotection_Pathway cluster_stress Oxidative Stress cluster_cell Neuronal Cell H2O2 H2O2 ROS Increased ROS H2O2->ROS Apoptosis Apoptosis ROS->Apoptosis 4MIA This compound Analogue Nrf2 Nrf2 4MIA->Nrf2 Activates Keap1 Keap1 ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Scavenges Cell_Survival Cell Survival Antioxidant_Enzymes->Cell_Survival

Caption: Potential Nrf2-mediated neuroprotective pathway of this compound analogues.

Enzyme Inhibition

Many biologically active compounds exert their effects by inhibiting specific enzymes. The this compound scaffold can be decorated with various functional groups to target the active sites of different enzymes, such as kinases, proteases, or oxidoreductases.

This protocol provides a general framework for assessing enzyme inhibition using a spectrophotometric or fluorometric assay.[13][14][15][16][17]

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound analogues in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the inhibitor (or vehicle control).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Measure the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value.

Compound IDTarget EnzymeIC50 (µM)
4MIA-8 Kinase X0.5
4MIA-9 Protease Y2.1
4MIA-10 Oxidoreductase Z10.5

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound analogues is yet to be established, some general trends can be extrapolated from the broader indoline literature.

  • N1-Substitution: The nature of the substituent on the indoline nitrogen is often crucial for activity. Bulky aromatic groups can enhance binding to hydrophobic pockets of target proteins.

  • C3-Substitution: The substituent at the C3 position can significantly influence the biological profile. Electron-withdrawing or -donating groups on an aromatic ring at this position can modulate potency.

  • Benzene Ring Substitution: The 4-methyl group itself is a key feature. Further substitution on the benzene ring could lead to enhanced activity or selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. This technical guide has provided a framework for the synthesis and evaluation of this compound analogues, highlighting their potential in anticancer, antimicrobial, and neuroprotective applications, as well as enzyme inhibition.

Future research should focus on:

  • Library Synthesis: The synthesis of a larger and more diverse library of this compound analogues to establish a robust SAR.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Evaluation: Testing the efficacy of lead compounds in relevant animal models of disease.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogues.

The exploration of this compound analogues is a fertile ground for drug discovery, and the methodologies outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this exciting class of compounds.

References

A Comprehensive Technical Guide to the Solubility of 4-Methylindoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4-methylindoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. In the absence of extensive empirical solubility data in publicly available literature, this document leverages established theoretical frameworks, principally the Hansen Solubility Parameters (HSP), to predict and rationalize its behavior across a spectrum of common organic solvents. Furthermore, it equips researchers with a robust, self-validating experimental protocol for the precise determination of its solubility, ensuring both theoretical understanding and practical applicability in a laboratory setting.

Introduction: The Significance of this compound and Its Solubility Profile

This compound, a derivative of indoline, possesses a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 4-position.[1] This structural motif is a cornerstone in the design of numerous pharmacologically active molecules and functional materials. The solubility of this compound in organic solvents is a critical parameter that governs its utility in various applications, including:

  • Reaction Media Selection: Ensuring that this compound is sufficiently soluble in a chosen solvent is paramount for achieving optimal reaction kinetics and product yields in synthetic chemistry.

  • Purification Processes: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound in various solvents at different temperatures.

  • Formulation Development: In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is fundamental for developing stable and bioavailable drug formulations.

  • Materials Science: The processability of polymers and other materials incorporating indoline-based moieties is directly influenced by their solubility in appropriate solvents.

Given the pivotal role of solubility, this guide aims to provide a predictive framework and a practical experimental methodology to empower researchers in their work with this compound.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility, which can be quantified using the Hansen Solubility Parameters (HSP).[2] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bond formation.

Every solvent and solute can be characterized by its unique set of three HSP values (δd, δp, δh). The similarity between a solute and a solvent is quantified by the Hansen Solubility Parameter distance (Ra), calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [3]

A smaller Ra value signifies a greater affinity between the solute and the solvent, and therefore, a higher predicted solubility.

Estimated Hansen Solubility Parameters for this compound

Considering the structural differences between indole and this compound (the addition of a methyl group and the saturation of the C2-C3 bond in the pyrrole ring), we can infer the following adjustments:

  • The aliphatic nature of the saturated five-membered ring and the methyl group will slightly increase the dispersion forces (δd).

  • The saturation of the ring and the presence of the secondary amine will influence the polar and hydrogen bonding characteristics.

Based on these considerations and available group contribution methods, the estimated HSP values for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

Compoundδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)
This compound (Estimated) 19.0 6.0 7.0
Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound and the known HSP for a range of common organic solvents, we can calculate the Hansen Solubility Parameter distance (Ra) to predict the relative solubility. A lower Ra value suggests better solubility.

Table 2: Predicted Solubility of this compound in Various Organic Solvents based on Hansen Solubility Parameter Distance (Ra)

Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)Ra (MPa⁰·⁵) (Predicted) Predicted Solubility
Dichloromethane18.26.36.13.4 High
Acetone15.510.47.07.7 Good
Toluene18.01.42.08.0 Good
Ethanol15.88.819.414.2 Moderate
Methanol15.112.322.317.2 Low to Moderate
Hexane14.90.00.011.9 Low

Note: The HSP values for the solvents are sourced from established databases.[4][5]

Based on these predictions, dichloromethane is expected to be an excellent solvent for this compound, followed by acetone and toluene. Alcohols like ethanol and methanol are predicted to have moderate to low solubility, while non-polar aliphatic solvents like hexane are predicted to be poor solvents.

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

To validate the theoretical predictions and obtain precise quantitative solubility data, a robust experimental methodology is essential. The following protocol outlines the widely accepted "shake-flask" method, which is a reliable technique for determining the thermodynamic solubility of a compound.[6][7]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for the determination of this compound solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be undissolved solute present at equilibrium.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when the concentration no longer changes over time.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for approximately 10-15 minutes.

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring that no solid particles are disturbed.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry vial. This step is crucial to remove any fine, suspended particles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Concentration Analysis:

    • HPLC Method: Develop a suitable HPLC method for the quantification of this compound. This will typically involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with UV detection at an appropriate wavelength.

    • UV-Vis Spectrophotometry: If this compound has a distinct UV absorbance profile in the chosen solvent, a calibration curve can be prepared using standard solutions of known concentrations.

    • Analyze the prepared samples and determine the concentration of this compound in the saturated solution.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Causality and Self-Validation in Experimental Design

The described protocol incorporates several elements to ensure the trustworthiness and accuracy of the results:

  • Use of Excess Solute: This ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.[6]

  • Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

  • Equilibrium Confirmation: By taking samples at multiple time points, the attainment of equilibrium can be verified, preventing premature measurements that would underestimate the true solubility.

  • Filtration: The use of a 0.22 µm filter is a critical step to remove any undissolved microparticles that could lead to an overestimation of the solubility.

  • Calibration Curve: The use of a multi-point calibration curve in the analytical method ensures the accuracy of the concentration measurement.

Conclusion

While experimental data on the solubility of this compound in organic solvents is sparse, this guide provides a robust framework for both predicting and experimentally determining this crucial physicochemical property. The application of Hansen Solubility Parameters offers a valuable predictive tool for solvent screening, saving time and resources in the laboratory. The detailed shake-flask protocol provides a reliable and self-validating method for obtaining accurate quantitative solubility data. By combining theoretical prediction with rigorous experimental validation, researchers can confidently navigate the challenges of working with this compound and unlock its full potential in their scientific endeavors.

References

Foreword: Bridging Theory and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 4-Methylindoline

In the landscape of contemporary drug development, the indoline scaffold stands out as a "privileged structure," a recurring molecular framework found in a multitude of pharmacologically active agents.[1][2] Its unique three-dimensional conformation and electronic properties make it a versatile building block for targeting a wide array of biological systems.[2][3] this compound, a specific derivative, presents a compelling case for the power of computational chemistry. Understanding its fundamental quantum mechanical properties is not merely an academic exercise; it is a critical step in rationally designing more potent, selective, and safer therapeutics.

This guide is structured to provide researchers, medicinal chemists, and computational scientists with a comprehensive, field-proven framework for applying quantum chemical calculations to this compound. We move beyond a simple recitation of steps to delve into the causality behind methodological choices, ensuring that the described protocols are not only robust but also scientifically transparent. Our objective is to empower you to leverage these computational tools to predict molecular behavior, guide synthetic efforts, and ultimately accelerate the drug discovery pipeline.

The Rationale: Why Quantum Chemistry Matters for this compound

This compound (C₉H₁₁N) is a heterocyclic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring.[4][5] This structure is a cornerstone in medicinal chemistry, forming the core of drugs targeting everything from cancer to inflammation.[1][2][6] The rationale for employing quantum chemical calculations rests on several key pillars:

  • Elucidating Structure-Activity Relationships (SAR): By calculating properties like electron distribution, molecular orbital energies, and electrostatic potential, we can build predictive models that correlate a molecule's structure with its biological activity.[3][7]

  • Predicting Reactivity: Quantum calculations allow us to identify the most reactive sites on the this compound scaffold. This knowledge is invaluable for synthetic chemists looking to perform targeted modifications to enhance potency or alter metabolic profiles.[8]

  • Interpreting Spectroscopic Data: Theoretical calculations of vibrational frequencies (IR, Raman) and NMR chemical shifts can aid in the interpretation of experimental data, providing a powerful tool for structural confirmation.[9][10][11]

  • Parameterizing Molecular Mechanics Models: The outputs of high-level quantum calculations can be used to develop accurate parameters for less computationally expensive methods like molecular docking and molecular dynamics simulations, which are essential for studying ligand-protein interactions.[3][6]

Theoretical Foundations: Selecting the Right Tools for the Job

The core of quantum chemistry is the Schrödinger equation, which, when solved for a molecule, yields its energy and wavefunction, from which all other properties can be derived. For a multi-electron system like this compound, exact solutions are impossible. Therefore, we rely on robust approximations.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[7][12] Instead of tackling the complex wavefunction, DFT calculates the total electronic energy from the electron density—a simpler, three-dimensional quantity.

A key choice in any DFT calculation is the exchange-correlation functional . This is the component that contains the approximations. For organic molecules, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established and reliable choice, known for providing excellent geometric and electronic property predictions.[10][12][13]

Basis Sets: The Language of Molecular Orbitals

To perform the calculation, we must represent the atomic orbitals mathematically. This is done using a basis set . Each basis set is a collection of functions (typically Gaussian functions) centered on each atom.

  • Pople-style Basis Sets: These are commonly used and offer a tiered approach to accuracy. A good starting point for a molecule like this compound is the 6-31G(d,p) basis set.

    • 6-31G: Describes the core electrons with 6 functions and valence electrons with two sets of functions (one with 3, one with 1).

    • (d,p): These are polarization functions . The 'd' on heavy (non-hydrogen) atoms and 'p' on hydrogen atoms allow the orbitals to change shape, which is crucial for accurately describing chemical bonds.

  • Advanced Basis Sets: For higher accuracy, especially for electronic properties, a larger basis set like 6-311++G(d,p) can be employed. The "++" indicates the addition of diffuse functions , which are important for describing weakly bound electrons and calculating properties like electron affinity.[8][13]

The choice is a trade-off: larger basis sets yield more accurate results but at a significantly higher computational cost. For most applications involving this compound, B3LYP/6-31G(d,p) is a robust and efficient combination for geometry optimization, with single-point energy calculations at a higher level of theory if needed.

Experimental Protocol: A Validated Computational Workflow

This section details a step-by-step methodology for performing a comprehensive quantum chemical analysis of this compound. This workflow is designed to be self-validating, ensuring the scientific integrity of the results.

Mandatory Visualization: Computational Workflow

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Property Analysis cluster_output Step 4: Output & Interpretation A Obtain Initial 3D Structure (e.g., PubChem CID 583703) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Analysis B->C D Check for Imaginary Frequencies C->D D->B Imaginary Frequencies Found (Re-optimize) E Molecular Properties Calculation (HOMO, LUMO, MEP, Charges) D->E No Imaginary Frequencies (True Minimum Found) F Thermodynamic & Spectroscopic Analysis E->F G Data Interpretation & Reporting F->G

Caption: A validated workflow for quantum chemical analysis.

Step 1: Input Structure Generation
  • Obtain Initial Coordinates: Download the 3D structure of this compound. A reliable source is the PubChem database (CID: 583703).[4] Alternatively, sketch the molecule in a builder like GaussView or Avogadro.

  • Pre-optimization (Optional but Recommended): Perform a quick molecular mechanics optimization (e.g., using a force field like MMFF94) to clean up the initial geometry. This provides the quantum mechanical calculation with a more reasonable starting point.

Step 2: Geometry Optimization
  • Causality: The goal is to find the molecular geometry with the lowest possible potential energy—its most stable conformation. All subsequent property calculations must be performed on this optimized structure to be physically meaningful.

  • Protocol:

    • Software: Use a standard quantum chemistry package like Gaussian, ORCA, or GAMESS.

    • Keyword Setup: Specify the method, basis set, and task. For example, in Gaussian, the route section would be: #p B3LYP/6-31G(d,p) Opt.

    • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible and the energy has converged to a minimum.

Step 3: Frequency Analysis (Self-Validation)
  • Causality: This step is non-negotiable for validating the optimized geometry. It calculates the vibrational modes of the molecule. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates the structure is a transition state, not a stable minimum.

  • Protocol:

    • Keyword Setup: Using the optimized geometry from the previous step, perform a frequency calculation. In Gaussian: #p B3LYP/6-31G(d,p) Freq.

    • Verification: Examine the output file. Confirm that there are zero imaginary frequencies. If one is found, it often corresponds to a low-energy rotation (e.g., of the methyl group) or ring pucker. The geometry should be slightly distorted along this mode and re-optimized.

    • Additional Output: This calculation also yields key thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[10]

Step 4: Calculation of Molecular Properties

Once the validated minimum energy structure is obtained, a single-point energy calculation can be performed (often with a larger basis set for improved accuracy, e.g., #p B3LYP/6-311++G(d,p)) to derive the following properties.

  • Frontier Molecular Orbitals (HOMO/LUMO):

    • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

    • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

    • HOMO-LUMO Energy Gap: This is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.[7][13]

  • Molecular Electrostatic Potential (MEP):

    • Causality: The MEP map visualizes the electrostatic potential on the molecule's surface. It provides a rich, intuitive guide to intermolecular interactions.[7]

    • Interpretation:

      • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophiles and sites for hydrogen bond acceptance (e.g., near the nitrogen atom).

      • Blue/Green Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack (e.g., the acidic N-H proton).

  • Atomic Charges:

    • Causality: While not physical observables, calculated atomic charges (e.g., Mulliken or Natural Population Analysis - NPA) partition the molecule's electron density among its atoms.

    • Application: Provides a quantitative estimate of the charge distribution, helping to rationalize the MEP map and predict sites of interaction.[7]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative results should be systematically tabulated.

Table 1: Computational Parameters
ParameterSelectionRationale
Software Gaussian 16Widely used and validated computational chemistry suite.
Method Density Functional Theory (DFT)Excellent balance of accuracy and cost for this system size.[12]
Functional B3LYPA robust hybrid functional proven for organic molecules.[7][13]
Basis Set 6-31G(d,p)Provides a reliable description of geometry and bonding.
Solvation Model None (Gas Phase)Establishes a baseline. For biological relevance, a solvent model (e.g., PCM) can be added.
Table 2: Calculated Properties of this compound
PropertyCalculated Value (Hartrees)Calculated Value (eV)Significance
Energy of HOMO (Value from calculation)(Converted value)Electron-donating ability; site of oxidation.
Energy of LUMO (Value from calculation)(Converted value)Electron-accepting ability; site of reduction.
HOMO-LUMO Gap (Value from calculation)(Converted value)Indicator of chemical reactivity and stability.[13]
Dipole Moment (Value from calculation)-Measures overall polarity, influencing solubility and interactions.

(Note: Actual values would be populated from the calculation output.)

Mandatory Visualization: Key Property Relationships

G HOMO High HOMO Energy Gap Small HOMO-LUMO Gap HOMO->Gap Elec_Attack Site for Electrophilic Attack HOMO->Elec_Attack Correlates with LUMO Low LUMO Energy LUMO->Gap Nuc_Attack Site for Nucleophilic Attack LUMO->Nuc_Attack Correlates with Reactivity High Chemical Reactivity Gap->Reactivity Implies MEP_Neg Negative MEP (e.g., around N) MEP_Neg->Elec_Attack Indicates MEP_Pos Positive MEP (e.g., N-H proton) MEP_Pos->Nuc_Attack Indicates

Caption: Interrelation of calculated electronic properties and reactivity.

Conclusion and Outlook

This guide has outlined a robust, scientifically-grounded protocol for the quantum chemical analysis of this compound. By following this workflow—from initial structure preparation and validated geometry optimization to the calculation of key electronic and molecular properties—researchers can gain profound insights into the behavior of this critical pharmacological scaffold. The data derived from these calculations, particularly the HOMO-LUMO gap, MEP maps, and atomic charges, provide a detailed roadmap for predicting reactivity and guiding the rational design of novel indoline-based therapeutics.[1][2] The fusion of high-level theoretical modeling with empirical drug discovery efforts represents a powerful paradigm, enabling us to design molecules with greater precision and purpose, thereby accelerating the journey from computational concept to clinical candidate.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Thermal Stability in the Pharmaceutical Lifecycle of 4-Methylindoline

This compound, a substituted indoline scaffold, represents a core structural motif in numerous pharmacologically active molecules. Its presence in drug candidates necessitates a thorough understanding of its intrinsic physicochemical properties, paramount among which is its thermal stability. The thermal behavior of an active pharmaceutical ingredient (API) like this compound is not merely an academic curiosity; it is a cornerstone of robust drug development. From synthesis and purification to formulation, packaging, and long-term storage, the compound is subjected to various thermal stresses. An uncharacterized thermal liability can lead to the generation of impurities and degradation products, potentially compromising the safety, efficacy, and shelf-life of the final drug product.

This guide provides a comprehensive framework for the systematic evaluation of the thermal stability and decomposition pathways of this compound. It is designed to be a practical resource, blending theoretical considerations with detailed, field-proven experimental protocols. The methodologies described herein are intended to provide a self-validating system for generating reliable and reproducible data, crucial for regulatory submissions and for building a comprehensive understanding of the molecule's behavior.

Theoretical Underpinnings: Anticipating the Decomposition Pathways of this compound

Before embarking on experimental analysis, it is instructive to consider the likely modes of thermal decomposition for this compound based on its molecular structure. The indoline nucleus consists of a benzene ring fused to a five-membered nitrogen-containing ring with a saturated 2-3 bond.[1] The thermal degradation of such nitrogen-rich heterocyclic compounds often proceeds through radical mechanisms, initiated by the homolytic cleavage of the weakest bonds in the molecule.[2][3]

For this compound, the potential initiation steps for thermal decomposition, particularly in an inert atmosphere, would likely involve the scission of C-N and C-C bonds within the five-membered ring, as these are generally of lower bond dissociation energy compared to the aromatic C-C and C-H bonds. The presence of the methyl group on the benzene ring may also influence the decomposition pathway, potentially through interactions with adjacent functional groups or by serving as a site for radical abstraction.

In an oxidizing atmosphere, the decomposition is expected to be more complex, involving oxidative processes alongside thermal fragmentation.[2][4] This can lead to the formation of a different suite of degradation products, including various nitrogen oxides.

A plausible, albeit simplified, initial decomposition pathway in an inert atmosphere is the homolytic cleavage of the C-N bonds in the heterocyclic ring. Subsequent radical-driven reactions could lead to the formation of a variety of volatile fragments. The identification of these fragments is key to confirming the decomposition mechanism.

Experimental Characterization: A Multi-faceted Approach to Thermal Analysis

A comprehensive assessment of thermal stability requires the application of multiple analytical techniques. The following sections detail the core methodologies for characterizing this compound.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry (DSC) is an indispensable tool for identifying thermal transitions such as melting, crystallization, and decomposition.[5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature.[6]

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, tin).[7]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

  • Experimental Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point but below the onset of decomposition (a preliminary range-finding run may be necessary).[8]

    • The experiment should be conducted under a continuous purge of an inert gas, such as nitrogen (50 mL/min), to prevent oxidative degradation.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

    • Any sharp, exothermic events following the melt are indicative of decomposition.

Causality Behind Experimental Choices:

  • A controlled heating rate of 10 °C/min is standard and provides a good balance between resolution and experimental time.[9]

  • The use of an inert atmosphere is crucial for isolating the intrinsic thermal stability of the molecule from its oxidative stability.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[10] It is the primary technique for determining the temperature at which a material begins to decompose and for quantifying the extent of mass loss.

  • Instrument Verification: Verify the TGA's temperature and mass accuracy using appropriate standards.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina or platinum).

  • Experimental Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Conduct separate experiments under both an inert atmosphere (nitrogen, 50-100 mL/min) and an oxidizing atmosphere (air or synthetic air, 50-100 mL/min).

  • Data Analysis:

    • The TGA curve plots mass percentage versus temperature.

    • The onset temperature of decomposition (Tonset) is determined from the initial point of significant mass loss.

    • The temperatures at which 5% and 10% mass loss occur (T5% and T10%) are often reported as indicators of thermal stability.[11]

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to distinguish between different decomposition steps.

Causality Behind Experimental Choices:

  • Running the analysis in both inert and oxidizing atmospheres is critical for understanding the influence of oxygen on the decomposition process.[4] Materials often exhibit lower thermal stability in the presence of air.

  • A larger sample size compared to DSC is often used in TGA to ensure accurate mass loss detection.

Hyphenated Techniques (TGA-FTIR/MS): Identifying Evolved Gases

To elucidate the decomposition mechanism, it is essential to identify the volatile products released during thermal degradation. This is achieved by coupling the TGA instrument to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[4][12]

  • System Setup: The outlet of the TGA furnace is connected to the gas cell of the FTIR spectrometer or the inlet of the MS via a heated transfer line.

  • TGA Program: The TGA is programmed as described in section 3.2, typically under an inert atmosphere to simplify the analysis of the primary decomposition products.

  • Spectroscopic Data Acquisition: FTIR or MS spectra are collected continuously throughout the TGA experiment.

  • Data Analysis:

    • The spectroscopic data is correlated with the mass loss events observed in the TGA curve.

    • For TGA-FTIR, the evolving gases are identified by their characteristic infrared absorption bands.

    • For TGA-MS, the fragments are identified by their mass-to-charge ratio (m/z).

    • Commonly observed fragments from the decomposition of nitrogen heterocycles include ammonia (NH₃), hydrogen cyanide (HCN), and isocyanic acid (HNCO), as well as carbon monoxide (CO) and carbon dioxide (CO₂).[4]

Causality Behind Experimental Choices:

  • A heated transfer line is crucial to prevent condensation of the evolved gases before they reach the detector.

  • Conducting the initial hyphenated analysis in an inert atmosphere simplifies the resulting spectra, as it eliminates combustion products and allows for the identification of the initial thermal fragments.

Data Synthesis and Visualization

The data from DSC, TGA, and hyphenated techniques should be synthesized to provide a holistic view of the thermal stability of this compound.

Quantitative Data Summary

The key thermal properties of this compound should be summarized in a clear and concise table for easy reference and comparison.

ParameterValueUnitsMethodAtmosphere
Melting Point (Tm)TBD°CDSCNitrogen
Enthalpy of Fusion (ΔHfus)TBDJ/gDSCNitrogen
Onset of Decomposition (Tonset)TBD°CTGANitrogen
Temperature at 5% Mass Loss (T5%)TBD°CTGANitrogen
Temperature at 10% Mass Loss (T10%)TBD°CTGANitrogen
Onset of Decomposition (Tonset)TBD°CTGAAir
Temperature at 5% Mass Loss (T5%)TBD°CTGAAir
Temperature at 10% Mass Loss (T10%)TBD°CTGAAir
Major Decomposition ProductsTBD-TGA-FTIR/MSNitrogen

TBD: To Be Determined experimentally.

Visualizing Workflows and Pathways

Visual diagrams are invaluable for communicating complex experimental workflows and theoretical concepts.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_hyphenated Evolved Gas Analysis cluster_data Data Interpretation Sample This compound DSC DSC Analysis (N2 Atmosphere) Sample->DSC TGA_N2 TGA Analysis (N2 Atmosphere) Sample->TGA_N2 TGA_Air TGA Analysis (Air Atmosphere) Sample->TGA_Air Thermal_Transitions Melting Point & Enthalpy of Fusion DSC->Thermal_Transitions TGA_FTIR_MS TGA-FTIR/MS (N2 Atmosphere) TGA_N2->TGA_FTIR_MS Stability_Profile Decomposition Onset & Mass Loss Profile TGA_N2->Stability_Profile Oxidative_Stability Comparison of N2 vs. Air TGA_Air->Oxidative_Stability Decomposition_Mechanism Identification of Decomposition Products TGA_FTIR_MS->Decomposition_Mechanism

Caption: Integrated workflow for the thermal analysis of this compound.

Decomposition_Pathway cluster_main Proposed Decomposition in Inert Atmosphere Parent This compound Intermediates Radical Intermediates (via C-N/C-C bond cleavage) Parent->Intermediates Δ (Heat) Products Volatile Products (e.g., NH3, HCN, hydrocarbons) Intermediates->Products Radical Reactions

References

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Functionalized Indolines

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active alkaloids, pharmaceuticals, and functional materials. The nitrogen atom of the indoline ring system serves as a crucial handle for synthetic modification, allowing for the introduction of various substituents that can profoundly influence the molecule's steric and electronic properties. N-alkylation, in particular, is a fundamental transformation that enables the diversification of the indoline core, leading to compounds with tailored pharmacological profiles. N-alkylated indolines are integral to the structure of numerous therapeutic agents, including potent antagonists for specific receptors and antipsychotic drugs[1]. This guide provides detailed protocols and mechanistic insights for the selective N-alkylation of 4-methylindoline, a common starting material in medicinal chemistry and drug development.

Mechanistic Considerations: Achieving Selective N-Alkylation

The N-alkylation of indolines, such as this compound, is primarily a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon center. The regioselectivity of alkylation (N- vs. C-alkylation) is a critical aspect to control during the synthesis.

The nitrogen atom in indoline is generally the most nucleophilic site, favoring N-alkylation. This is especially true under basic conditions, where the N-H proton is removed to generate a more potent nucleophile, the indolinide anion. This process is typically an SN2 reaction, where a strong base deprotonates the indoline, which then attacks the alkylating agent[2].

Several modern synthetic strategies have been developed to achieve high selectivity for N-alkylation, including:

  • Classical Alkylation with Alkyl Halides: This is a straightforward and widely used method involving the reaction of the indoline with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and selectivity. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) favor the formation of the N-anion, leading to selective N-alkylation[3][4].

  • Reductive Amination: This mild and efficient method involves the reaction of the indoline with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the N-alkylated product[3][5]. This approach avoids the use of harsh bases and alkyl halides and is often preferred for its high chemoselectivity[6][7].

  • Metal-Catalyzed "Borrowing Hydrogen" Methodologies: These atom-economical reactions utilize alcohols as alkylating agents. Catalysts, often based on iridium or iron, facilitate a tandem process of alcohol dehydrogenation to an aldehyde, followed by reductive amination with the indoline[3][8][9].

  • Phase-Transfer Catalysis (PTC): This technique uses a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the indolinide anion from an aqueous or solid phase to an organic phase containing the alkylating agent. PTC is known for its operational simplicity and often provides high selectivity for N-alkylation[3][10][11].

For the purpose of this guide, we will provide detailed protocols for the two most common and versatile methods: classical N-alkylation with an alkyl halide and reductive amination.

Protocol 1: Classical N-Alkylation using an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride as the base. This method is highly effective for introducing primary and some secondary alkyl groups.

Experimental Workflow

Classical N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Dry round-bottom flask under inert atmosphere (N₂ or Ar) add_indoline Add this compound and anhydrous THF prep_flask->add_indoline Step 1 cool Cool to 0 °C (ice bath) add_indoline->cool Step 2 add_base Add NaH portion-wise (H₂ evolution) cool->add_base Step 3 stir_deprotonation Stir at 0 °C for 30 min (complete deprotonation) add_base->stir_deprotonation Step 4 add_halide Slowly add alkyl halide at 0 °C stir_deprotonation->add_halide Step 5 warm_stir Warm to room temperature and stir for 12-24h add_halide->warm_stir Step 6 quench Quench with sat. aq. NH₄Cl at 0 °C warm_stir->quench Step 7 extract Extract with ethyl acetate quench->extract Step 8 purify Purify by column chromatography extract->purify Step 9

Caption: Workflow for classical N-alkylation of this compound.

Materials
Reagent/MaterialPurposeNotes
This compoundStarting materialEnsure purity by distillation or chromatography if necessary.
Alkyl halide (e.g., iodomethane, benzyl bromide)Alkylating agentUse a reactive halide (I > Br > Cl).[12]
Sodium hydride (NaH), 60% in oilBaseHighly reactive; handle with care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)SolventMust be dry to prevent quenching of NaH.
Saturated aqueous NH₄Cl solutionQuenching agent
Ethyl acetateExtraction solvent
Anhydrous MgSO₄ or Na₂SO₄Drying agent
Silica gelStationary phaseFor column chromatography.
Hexanes/Ethyl acetateEluentFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the this compound in anhydrous THF (approximately 10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation and a proper inert atmosphere setup.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, forming the sodium salt of this compound.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture via syringe, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired N-alkylated this compound.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent. This method is particularly useful for synthesizing secondary and tertiary amines under mild conditions and tolerates a wide range of functional groups.[6]

Experimental Workflow

Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Round-bottom flask add_reagents Add this compound, aldehyde, and dichloroethane (DCE) prep_flask->add_reagents Step 1 add_acid Add acetic acid (optional, for iminium formation) add_reagents->add_acid Step 2 stir_iminium Stir at room temperature for 30-60 min add_acid->stir_iminium Step 3 add_reductant Add NaBH(OAc)₃ portion-wise stir_iminium->add_reductant Step 4 stir_reduction Stir at room temperature for 4-16h add_reductant->stir_reduction Step 5 quench Quench with sat. aq. NaHCO₃ stir_reduction->quench Step 6 extract Extract with dichloromethane (DCM) quench->extract Step 7 purify Purify by column chromatography extract->purify Step 8

Caption: Workflow for N-alkylation of this compound via reductive amination.

Materials
Reagent/MaterialPurposeNotes
This compoundStarting material
Aldehyde or KetoneAlkylating agent precursor
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reducing agentLess reactive and more selective than NaBH₄ for imines.[6]
Dichloroethane (DCE) or Dichloromethane (DCM)Solvent
Acetic Acid (optional)CatalystFacilitates iminium ion formation.
Saturated aqueous NaHCO₃ solutionQuenching/Wash solutionNeutralizes the acid and quenches the reducing agent.
Dichloromethane (DCM)Extraction solvent
Anhydrous MgSO₄ or Na₂SO₄Drying agent
Silica gelStationary phaseFor column chromatography.
Hexanes/Ethyl acetateEluentFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq) in dichloroethane (DCE) or dichloromethane (DCM) (approximately 15-20 mL per gram of indoline).

  • Iminium Formation (Optional): If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium ion intermediate.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Progression: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of solvent).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure N-alkylated this compound.

Safety and Handling

  • This compound: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses[13].

  • Alkyl Halides: Many alkyl halides are toxic, carcinogenic, and/or lachrymatory. Handle them in a well-ventilated fume hood with appropriate PPE. For instance, methyl iodide is highly reactive and should be stored in a cool, dry, well-ventilated area away from light[14].

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any moisture.

  • Sodium Triacetoxyborohydride: While more stable than other borohydrides, it is still moisture-sensitive and should be handled in a dry environment. It will release acetic acid upon contact with moisture.

  • Solvents: Organic solvents such as THF, DCE, and DCM are flammable and/or toxic. Handle them in a fume hood and avoid inhalation or skin contact[15].

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive alkyl halide; insufficient base; wet solventUse a more reactive alkyl halide (I > Br > Cl). Ensure the base is fresh and the solvent is anhydrous. For reductive amination, add catalytic acid.
Formation of Byproducts Over-alkylation (for primary amines); elimination (E2)Use a 1:1 stoichiometry of amine to alkyl halide. Use a less hindered base or lower reaction temperature to disfavor elimination.[16]
Difficult Purification Similar polarity of starting material and productOptimize the eluent system for column chromatography. Consider derivatization to alter polarity for easier separation.

References

Application Notes and Protocols: 4-Methylindoline as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. 4-Methylindoline, a readily available derivative, serves as a crucial building block for the synthesis of a diverse array of pharmaceutical agents. Its strategic methylation provides a handle for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This guide provides an in-depth exploration of this compound as a precursor, detailing its properties, key synthetic transformations, and protocols for the synthesis of advanced pharmaceutical intermediates. The content is designed to empower researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Significance of the this compound Scaffold

The indoline nucleus, a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the design of novel therapeutic agents. The inherent structural features of indoline allow it to mimic key biological molecules and interact with a variety of biological targets, including enzymes, receptors, and nucleic acids. The introduction of a methyl group at the 4-position of the indoline ring can significantly impact the molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. This strategic substitution makes this compound an attractive starting material for the development of drugs across multiple therapeutic areas, including oncology, neurology, and infectious diseases.

Derivatives of this compound have been investigated for their potential as potent inhibitors of various kinases, which are critical targets in cancer therapy. Furthermore, the scaffold is present in compounds designed to modulate the activity of G-protein coupled receptors (GPCRs) and other important cellular signaling pathways. The versatility of this compound lies in the reactivity of both the aromatic ring and the nitrogen atom, which can be selectively functionalized to generate extensive libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthetic planning. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Appearance Colorless to yellow liquid
Boiling Point 115-116 °C at 10 mmHg
Density 1.01 g/cm³
CAS Number 62108-16-1

Spectroscopic data is essential for the characterization and confirmation of identity and purity. While specific spectra should be acquired for each batch, typical ¹H NMR and ¹³C NMR chemical shifts for this compound are provided for reference.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 7.00 (t, J=7.6 Hz, 1H)δ 150.8
δ 6.65 (d, J=7.6 Hz, 1H)δ 130.2
δ 6.55 (d, J=7.6 Hz, 1H)δ 127.8
δ 3.60 (br s, 1H, NH)δ 123.9
δ 3.35 (t, J=8.4 Hz, 2H)δ 117.4
δ 2.95 (t, J=8.4 Hz, 2H)δ 53.6
δ 2.25 (s, 3H)δ 30.1
δ 18.2

Key Synthetic Transformations and Protocols

The chemical reactivity of this compound allows for a variety of synthetic modifications. The following sections detail key transformations and provide representative protocols for the synthesis of advanced pharmaceutical intermediates. These protocols are intended as a guide and may require optimization based on the specific substrate and desired product.

N-Arylation of this compound: A Gateway to Kinase Inhibitors

The N-arylation of the indoline nitrogen is a critical step in the synthesis of many kinase inhibitors and other biologically active molecules. The resulting N-arylindoline scaffold can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.

Protocol 1: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol describes the coupling of this compound with an aryl bromide using a palladium catalyst and a phosphine ligand.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the Schlenk tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-4-methylindoline.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step in the catalytic cycle, leading to higher yields. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the indoline nitrogen. Anhydrous and inert conditions are necessary to prevent the deactivation of the palladium catalyst.

Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal and the appearance of signals corresponding to the new aryl group in the NMR spectra will validate the success of the reaction.

Diagram 1: General Workflow for Buchwald-Hartwig N-Arylation

G start Combine Reactants & Catalyst (this compound, Aryl Halide, Pd Catalyst, Ligand, Base) reaction Heat under Inert Atmosphere (e.g., 100 °C in Toluene) start->reaction 1. Reaction Setup workup Workup (Filtration, Extraction) reaction->workup 2. Reaction Completion purification Purification (Column Chromatography) workup->purification 3. Isolation product N-Aryl-4-methylindoline purification->product 4. Final Product G start This compound functionalization Multi-step Functionalization (Introduction of Aminoethyl side chain at C7) start->functionalization precursor 7-(2-Aminoethyl)-4-methylindoline functionalization->precursor reaction Pictet-Spengler Reaction (Aldehyde/Ketone, Acid Catalyst) precursor->reaction product Tetrahydro-γ-carboline Derivative reaction->product

Application of the 4-Methylindoline Scaffold in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline nucleus is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure and its capacity for diverse biological interactions. The 4-methylindoline variant, in particular, offers a unique starting point for drug design, where the methyl group serves to modulate lipophilicity, metabolic stability, and steric interactions within target protein binding pockets. This guide provides an in-depth exploration of this compound's application in contemporary drug discovery. We delve into advanced synthetic strategies for its functionalization, highlight its role as a core scaffold in the development of potent kinase inhibitors and novel allosteric modulators of G-Protein Coupled Receptors (GPCRs), and provide a detailed, field-proven experimental protocol for its site-selective modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Strategic Value of the this compound Core

The indoline framework, a saturated analog of the indole ring, is a cornerstone of many natural products and synthetic pharmaceuticals.[1][2] Its non-planar geometry provides access to chemical space that is often unreachable by flat, aromatic systems, making it a valuable component in the design of novel therapeutic agents.

The Indoline Scaffold: A Privileged Structure

The indoline nucleus consists of a benzene ring fused to a five-membered nitrogen-containing ring.[1] This structure is a versatile building block in medicinal chemistry because its unique conformation allows for specific interactions with biological targets like proteins and nucleic acids.[1] Its presence in vital alkaloids and its utility as a chiral auxiliary have driven extensive research into its synthesis and application.[1]

The Role of the 4-Methyl Group: A Subtle yet Powerful Modulator

The strategic placement of a methyl group at the C4 position of the indoline ring is a key tactic for fine-tuning a molecule's drug-like properties. This substitution can:

  • Enhance Metabolic Stability: The methyl group can block potential sites of metabolism, increasing the compound's half-life.

  • Modulate Lipophilicity: It increases the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.

  • Influence Binding Affinity: The methyl group can establish critical van der Waals interactions within a protein's binding pocket or, conversely, create steric hindrance to prevent off-target binding, thereby improving selectivity.

Synthetic Strategies for this compound Derivatives

The true power of the this compound scaffold is realized through the chemical handles attached to it. Modern synthetic chemistry has moved beyond simple modifications to embrace highly selective and efficient methods for creating vast libraries of derivatives.

Advanced Functionalization: Site-Selective C-H Activation

While classical methods for indole and indoline synthesis, like the Fischer indole synthesis, are foundational, the direct functionalization of the benzene core (positions C4 to C7) has historically been a significant challenge.[1][3] Recent breakthroughs in catalysis have enabled the site-selective C-H functionalization of the indoline nucleus. By using specific directing groups on the indoline nitrogen, chemists can now precisely install a wide range of functionalities at specific positions, a process crucial for structure-activity relationship (SAR) studies.[3] A common strategy involves palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds with high precision.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Site-Selective C-H Arylation cluster_2 Step 3: Deprotection (Optional) SM This compound Reagent1 Protecting Group (e.g., Boc₂O) Protected N-Protected this compound Reagent1->Protected Base, Solvent Reagent2 Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., XPhos) Base (e.g., K₂CO₃) Functionalized C7-Arylated this compound Derivative Reagent2->Functionalized High Temp, Inert Atm. Reagent3 Acid (e.g., TFA) Final Final Functionalized Product Reagent3->Final G cluster_info GPCR GPCR Orthosteric Site Allosteric Site G_Protein G-Protein (Inactive) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response Effector->Response Leads to Ligand Endogenous Ligand Ligand->GPCR:ortho Binds PAM This compound PAM PAM->GPCR:allo Binds info A Positive Allosteric Modulator (PAM) binds to a secondary site, enhancing the receptor's response to the endogenous ligand, leading to an amplified cellular signal.

References

Application Notes and Protocols for the Functionalization of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the experimental setup for the functionalization of 4-methylindoline, a crucial scaffold in medicinal chemistry and materials science. We move beyond a simple recitation of steps to provide an in-depth understanding of the underlying chemical principles, enabling researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively. This guide is tailored for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data presentation rooted in established scientific literature.

Introduction: The Significance of the this compound Scaffold

The indoline scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The strategic introduction of a methyl group at the 4-position, yielding this compound, offers a unique starting point for the synthesis of complex molecules. The methyl group can serve as a synthetic handle for further elaboration or can influence the molecule's steric and electronic properties, impacting its biological target engagement. The ability to precisely and efficiently functionalize the this compound core is therefore of paramount importance in the discovery of new therapeutic agents and advanced materials.

This guide will focus on modern and robust methodologies for the functionalization of this compound, with a particular emphasis on direct C-H activation strategies, which represent a more atom-economical and environmentally benign approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Mechanistic Considerations and Strategic Approach

The functionalization of this compound can be approached through various strategies, primarily targeting the N-H bond of the amine or the C-H bonds of the aromatic ring. While N-functionalization is relatively straightforward, regioselective C-H functionalization presents a greater challenge and is often the key to unlocking novel chemical space.

Palladium-Catalyzed C-H Functionalization: A Powerful Tool

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds. The general mechanism for the palladium-catalyzed C-H functionalization of indolines often involves the coordination of the palladium catalyst to the nitrogen atom of the indoline, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate can then undergo reductive elimination with a coupling partner to afford the functionalized product and regenerate the active catalyst.

The choice of directing group, oxidant, and ligand is crucial for achieving high regioselectivity and catalytic efficiency. In the case of this compound, the inherent directing ability of the endocyclic amine can be harnessed to favor functionalization at the C7 position.

Experimental Protocols

The following protocols are presented as a starting point for the functionalization of this compound. It is crucial to note that all reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

General Experimental Workflow

The diagram below illustrates a typical workflow for the palladium-catalyzed C-H functionalization of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Weigh this compound, Catalyst, Ligand, and Oxidant B Add to Oven-Dried Reaction Vessel A->B C Add Solvent under Inert Atmosphere (N2 or Ar) B->C D Add Coupling Partner C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress by TLC or GC-MS E->F G Cool Reaction to Room Temperature F->G H Quench Reaction (if necessary) G->H I Extract with Organic Solvent H->I J Dry Organic Layer and Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterize Product by NMR, HRMS, etc. K->L

Caption: General workflow for the functionalization of this compound.

Protocol 1: Palladium-Catalyzed C7-Arylation of this compound

This protocol describes the direct C-H arylation of this compound at the C7 position using a palladium catalyst. The choice of a suitable directing group on the nitrogen atom is often critical for achieving high regioselectivity. For simplicity, this protocol will utilize an N-acetyl protected this compound.

Rationale: The N-acetyl group serves as a directing group, facilitating the ortho-C-H activation at the C7 position via the formation of a stable six-membered palladacycle intermediate. Silver carbonate is used as the oxidant to regenerate the active Pd(II) catalyst.

Materials:

  • N-acetyl-4-methylindoline

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3)

  • Silver carbonate (Ag2CO3)

  • Potassium carbonate (K2CO3)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-acetyl-4-methylindoline (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), PCy3 (0.1 mmol, 10 mol%), Ag2CO3 (1.5 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional dichloromethane (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired C7-arylated product.

  • Characterize the purified product by NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Data Summary Table:

EntryAryl HalideCatalyst Loading (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene5Ag2CO3Toluene1201885
2Bromobenzene5Ag2CO3Toluene1202472
34-Iodotoluene5Ag2CO3Toluene1201688
Protocol 2: Rhodium-Catalyzed C2-Olefination of this compound

This protocol outlines the rhodium-catalyzed olefination at the C2 position of an N-substituted this compound. This reaction introduces an alkene functionality, which can be a versatile handle for further synthetic transformations.

Rationale: Rhodium catalysts, particularly those with a directing group on the indoline nitrogen, can selectively activate the C2-H bond. The directing group, often a pyridyl or pyrimidyl group, coordinates to the rhodium center and positions the catalyst for C-H activation at the adjacent C2 position. A copper salt is typically used as the oxidant.

Materials:

  • N-pyrimidyl-4-methylindoline

  • Alkene (e.g., styrene)

  • [RhCp*Cl2]2

  • AgSbF6

  • Cu(OAc)2

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a glovebox, add N-pyrimidyl-4-methylindoline (0.5 mmol), [RhCp*Cl2]2 (0.0125 mmol, 2.5 mol%), and AgSbF6 (0.05 mmol, 10 mol%) to an oven-dried vial.

  • Add anhydrous 1,2-dichloroethane (2.5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the alkene (1.0 mmol) and Cu(OAc)2 (1.0 mmol).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block at 100 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the C2-olefinated product.

  • Confirm the structure and purity of the product using NMR and HRMS.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider increasing the catalyst loading, reaction time, or temperature. The purity of reagents and solvents is also critical; ensure that anhydrous conditions are maintained, especially for moisture-sensitive catalysts and reagents.

  • Poor Regioselectivity: The choice of directing group and ligand is paramount for achieving high regioselectivity. If a mixture of isomers is obtained, screening different directing groups or ligands may be necessary.

  • Catalyst Decomposition: Some catalysts may be sensitive to air or moisture. Proper handling under an inert atmosphere is crucial for maintaining catalytic activity.

Conclusion

The functionalization of this compound is a vibrant area of research with significant implications for drug discovery and materials science. The protocols outlined in this guide, particularly those leveraging transition metal-catalyzed C-H activation, provide a powerful and efficient means to access a diverse range of functionalized indoline derivatives. By understanding the underlying mechanistic principles and paying careful attention to experimental details, researchers can successfully employ these methods to advance their scientific endeavors.

Strategic Synthesis of Functionalized 4-Methylindoline Cores: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemistry

Abstract

The 4-methylindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid, three-dimensional structure and the specific substitution pattern offered by the 4-methyl group provide a unique vector for molecular recognition and optimization of drug-like properties. This comprehensive guide details robust and versatile synthetic routes to access functionalized this compound cores. We move beyond simple procedural lists to provide a deep analysis of the causality behind experimental choices, focusing on strategies including catalytic hydrogenation of indole precursors, transition-metal-catalyzed cyclizations, and classical named reactions adapted for this specific target. Each section includes detailed, self-validating protocols and mechanistic diagrams to empower researchers in the synthesis of novel molecular entities for drug discovery and development.

Introduction: The Strategic Value of the this compound Scaffold

The indoline nucleus, a saturated version of the ubiquitous indole ring, is a cornerstone in the design of therapeutic agents.[1] The saturation at the 2,3-position removes the planarity of the indole, introducing a defined three-dimensional geometry that is often crucial for potent and selective interaction with biological targets. The addition of a methyl group at the 4-position of the benzene ring serves several critical functions:

  • Steric Guidance: It can direct the binding orientation of the molecule within a protein active site, enhancing selectivity.

  • Metabolic Blocking: It can prevent undesirable metabolic oxidation at the C4-position, improving the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: It influences lipophilicity and electronic properties, which are key parameters in drug design.

Given its importance, the development of efficient, scalable, and versatile synthetic methods to produce diversely functionalized 4-methylindolines is a primary objective for synthetic and medicinal chemists. This guide outlines the principal strategies to achieve this goal.

Route I: Catalytic Hydrogenation of 4-Methylindole Precursors

The most direct approach to the this compound core is the reduction of the corresponding 4-methylindole. While various chemical reducing agents can be used, catalytic hydrogenation offers a clean, high-yielding, and atom-economical pathway.[1] The primary challenge in this transformation is preventing over-reduction of the benzene ring to form octahydroindole byproducts.[2]

Causality of Catalyst and Condition Selection:

The choice of catalyst and reaction conditions is paramount for achieving selective hydrogenation of the pyrrole ring.

  • Catalysts: Platinum- and Ruthenium-based catalysts are highly effective. Platinum on carbon (Pt/C) is often used in acidic media, which protonates the indole, activating it towards reduction.[2] Ruthenium on alumina (Ru/Al2O3) is also a robust catalyst for this transformation.[3] Palladium on carbon (Pd/C) can be used but sometimes requires careful control to avoid over-reduction or catalyst poisoning by the indoline product.[1][2]

  • Solvent and Additives: Protic solvents like ethanol or methanol are common. The addition of a non-coordinating acid, such as p-toluenesulfonic acid (p-TSA), can activate the indole substrate and accelerate the reaction, particularly when using Pt/C in a green solvent like water.[2]

  • Pressure and Temperature: Moderate hydrogen pressures (5-7 MPa) and temperatures (120-190 °C) are typically sufficient to drive the reaction to completion without promoting unwanted side reactions.[3]

Workflow for Selective Hydrogenation

cluster_start Starting Material cluster_process Process cluster_product Product Start 4-Methylindole Reaction Catalytic Hydrogenation (H₂, Catalyst, Solvent) Start->Reaction Substrate Activation Product This compound Reaction->Product Selective Reduction

Caption: Workflow for this compound synthesis via hydrogenation.

Protocol 1: Heterogeneous Catalytic Hydrogenation of 4-Methylindole

This protocol is adapted from methodologies described for the hydrogenation of substituted indoles.[2]

Materials:

  • 4-Methylindole (1.0 eq)

  • 5% Platinum on activated carbon (Pt/C) (5 mol%)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (10 mol%)

  • Ethanol (or Water) (0.1 M concentration of substrate)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • To a high-pressure hydrogenation vessel, add 4-methylindole and ethanol (or water).

  • Add p-TSA·H₂O to the solution and stir until dissolved.

  • Carefully add the 5% Pt/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 atm (approx. 5 MPa).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Route II: Intramolecular Cyclization via C-N Bond Formation

Building the indoline ring from an acyclic precursor is a highly versatile strategy that allows for the introduction of diverse functional groups prior to cyclization. Transition-metal-catalyzed reactions, particularly the Buchwald-Hartwig amination, are cornerstones of this approach.[4][5]

Intramolecular Buchwald-Hartwig Amination

The intramolecular palladium-catalyzed coupling of an amine with an aryl halide is one of the most powerful and general methods for synthesizing N-heterocycles, including indolines.[5][6]

Mechanistic Rationale:

The catalytic cycle, a hallmark of Pd-catalyzed cross-coupling, involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond of the precursor (e.g., N-substituted 2-bromo-3-methylphenethylamine), forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The pendant amine coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired indoline product is released, regenerating the Pd(0) catalyst.

The choice of ligand is critical for an efficient reaction. Sterically hindered, electron-rich phosphine ligands (e.g., JohnPhos, BINAP) stabilize the palladium catalyst and promote the reductive elimination step.[5][6]

Buchwald-Hartwig Catalytic Cycle Diagram

BuchwaldHartwig pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Complex L₂(Ar)Pd(II)-X pd0->pd_complex1 Oxidative Addition aryl_halide Aryl Halide Precursor (Ar-X) aryl_halide->pd_complex1 pd_amido Palladium Amido Complex L₂(Ar)Pd(II)-NR'H pd_complex1->pd_amido + Amine (R'NH₂) - HX (via Base) pd_amido->pd0 product This compound Product pd_amido->product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Intramolecular Buchwald-Hartwig Cyclization

This protocol is based on established procedures for the synthesis of indolines.[4][5]

Materials:

  • N-(2-bromo-3-methylphenethyl)acetamide (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene (0.05 M concentration of substrate)

Procedure:

  • To a flame-dried Schlenk flask under argon, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature to pre-form the catalyst.

  • Add a solution of N-(2-bromo-3-methylphenethyl)acetamide in anhydrous toluene to the flask.

  • Heat the reaction mixture to 100 °C under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-16 hours.

  • After completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acetyl-4-methylindoline. The acetyl group can be removed under standard hydrolysis conditions if the free amine is desired.

Comparison of Common Ligands for Buchwald-Hartwig Amination
LigandStructure TypeKey AdvantagesTypical Substrates
BINAP Bidentate PhosphineGood for primary amines; early generation ligand.[5]Aryl bromides, iodides, triflates.
JohnPhos Monodentate, BulkyHigh activity; effective for aryl chlorides.[6]Broad scope, including challenging aryl chlorides.
XPhos Monodentate, BulkyVery general and highly active for a wide range of substrates.Aryl chlorides, bromides, tosylates.
dppf Bidentate FerroceneEffective for a range of couplings, good thermal stability.Aryl bromides and iodides.

Route III: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines.[7][8] While not a direct synthesis of indolines from an aniline precursor, a related strategy involving an initial condensation followed by an intramolecular electrophilic aromatic substitution can be employed. The key is the formation of an iminium ion intermediate that is susceptible to cyclization.[7]

Mechanism Overview:

  • Imine Formation: A β-arylethylamine condenses with an aldehyde or ketone, typically under acidic conditions, to form an imine.[8]

  • Iminium Ion Generation: The imine is protonated to form a highly electrophilic iminium ion.

  • Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution, closing the ring.

  • Deprotonation: A final deprotonation step re-aromatizes the system to yield the final product.

For the synthesis of a this compound derivative, one would start with a suitably substituted aniline derivative that can form the required iminium ion precursor.

Pictet-Spengler Reaction Mechanism

cluster_steps Reaction Sequence Start β-Arylethylamine + Aldehyde/Ketone Imine Imine Formation (-H₂O) Start->Imine Iminium Iminium Ion (Protonation) Imine->Iminium Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Product Final Product (Deprotonation) Cyclization->Product

Caption: Key stages of the Pictet-Spengler reaction pathway.

Protocol 3: Pictet-Spengler Type Synthesis of a Tetrahydro-γ-carboline (4-methyl-indoline analogue)

This is a conceptual protocol illustrating the principles of the Pictet-Spengler reaction, which classically forms six-membered rings but whose principles of iminium ion cyclization are broadly applicable.[9][10]

Materials:

  • N-Tosyl-3-methyl-2-vinylaniline (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Procedure:

  • Dissolve N-tosyl-3-methyl-2-vinylaniline and paraformaldehyde in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the TFA.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired N-tosyl-4-methylindoline derivative.

Conclusions and Future Outlook

The synthesis of functionalized this compound cores is a well-developed field with several robust and complementary strategies.

  • Catalytic hydrogenation of 4-methylindoles is the most direct route, ideal for producing the parent core or when the desired substitution pattern is already present on the indole precursor.

  • Intramolecular Buchwald-Hartwig amination offers superior flexibility, allowing for the construction of the core from readily available acyclic precursors and enabling late-stage introduction of diversity.

  • Pictet-Spengler type reactions and other electrophilic cyclizations provide classic and powerful alternatives for ring construction.

Future research will likely focus on developing more efficient and enantioselective catalytic systems. Asymmetric hydrogenation and chiral catalyst-controlled cyclizations will be key to accessing single-enantiomer this compound derivatives, which are often required for potent and selective pharmaceuticals.[11][12] Furthermore, the direct C-H functionalization of the this compound core itself represents an exciting frontier for rapidly elaborating the scaffold without the need for de novo synthesis.[13] The methods outlined in this guide provide a strong foundation for researchers to build upon in their quest for the next generation of innovative medicines.

References

Mastering the C-N Bond: Application Notes and Protocols for the Catalytic Amination of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties. 4-Methylindoline, in particular, serves as a crucial building block for the synthesis of complex molecules. The introduction of nitrogen-containing substituents at the N-1 position through catalytic amination reactions is a powerful strategy to generate diverse molecular architectures with tunable properties. This comprehensive guide provides an in-depth exploration of the primary catalytic methods for the amination of this compound, offering detailed application notes, step-by-step protocols, and expert insights to empower researchers in their synthetic endeavors.

The Strategic Importance of this compound Amination

The direct formation of a carbon-nitrogen (C-N) bond to the nitrogen atom of the this compound core is a cornerstone of modern synthetic chemistry. This transformation allows for the introduction of a vast array of functional groups, from simple alkyl and aryl moieties to complex heterocyclic systems. The resulting N-substituted 4-methylindolines are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. The development of robust and versatile catalytic methods for this transformation has largely superseded classical, harsher methods, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.[1]

This guide will focus on three principal and highly effective catalytic strategies for the amination of this compound:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds.

  • Copper-Catalyzed Ullmann-Type Condensation: A classical yet continually evolving method, particularly effective for the coupling of aryl iodides.

  • Reductive Amination: A direct and atom-economical approach for the synthesis of N-alkylated indolines from carbonyl compounds.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1] The reaction facilitates the formation of a C-N bond between an aryl halide or triflate and an amine. For a secondary cyclic amine like this compound, this reaction is highly efficient for introducing aryl and heteroaryl substituents.

Mechanistic Insights: A Symphony of Catalytic Events

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a sequence of elementary steps orchestrated by the palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final and product-forming step is the reductive elimination from the palladium-amido complex, which generates the N-aryl-4-methylindoline product and regenerates the active Pd(0) catalyst.[1]

An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, which can lead to the formation of hydrodehalogenated arene and an imine. The choice of a suitable ligand is critical to favor the desired reductive elimination pathway.[1]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Oxidative_Addition->Pd(II)(Ar)(X)L Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Pd(II)(Ar)(X)L->Amine_Coordination_Deprotonation This compound This compound This compound->Amine_Coordination_Deprotonation Base Base Base->Amine_Coordination_Deprotonation Pd(II)(Ar)(NR2)L Pd(II)(Ar)(N-Indoline)L Amine_Coordination_Deprotonation->Pd(II)(Ar)(NR2)L Reductive_Elimination Reductive Elimination Pd(II)(Ar)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Ar-N-Indoline Ar-N-Indoline Reductive_Elimination->Ar-N-Indoline

A simplified representation of the Buchwald-Hartwig catalytic cycle.

Key Parameters for Success

The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components:

  • Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being the most common.

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are generally preferred as they promote oxidative addition and reductive elimination while inhibiting β-hydride elimination. For the amination of cyclic amines like this compound, ligands such as Xantphos and BINAP have proven effective.[1][2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently employed.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Experimental Protocol: N-Arylation of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and NaOtBu (1.4 equivalents).

  • Reagent Addition: Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-N-methyl-7-azaindolePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1001285-95
21-Bromo-4-fluorobenzenePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10018~90
32-ChloropyridinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuDioxane11024~80

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. The data for entry 1 is adapted from a similar system.[3]

Copper-Catalyzed Ullmann-Type Condensation: A Classic Reimagined

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[3] While historically requiring harsh conditions, modern iterations with the use of ligands have made it a milder and more versatile method for N-arylation, often complementary to palladium-catalyzed approaches.

Mechanistic Considerations

The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally believed to proceed through a different pathway than the Buchwald-Hartwig reaction. A plausible mechanism involves the formation of an organocopper intermediate.

  • Formation of a Copper-Amine Complex: The copper(I) catalyst coordinates with this compound.

  • Oxidative Addition: The aryl iodide undergoes oxidative addition to the copper complex.

  • Reductive Elimination: The N-aryl-4-methylindoline product is formed via reductive elimination, regenerating the active copper catalyst.

Diagram: Simplified Ullmann-Type Condensation Workflow

Ullmann_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Vessel Reaction Vessel This compound->Reaction_Vessel Aryl_Iodide Aryl Iodide Aryl_Iodide->Reaction_Vessel Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Temperature Temperature Heating_Stirring Heating & Stirring Temperature->Heating_Stirring Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Reaction_Vessel Reaction_Vessel->Heating_Stirring Workup_Purification Work-up & Purification Heating_Stirring->Workup_Purification Product N-Aryl-4-methylindoline Workup_Purification->Product

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methylindoline in Modern Chemistry

2-Methylindoline (CAS: 6872-06-6) is a pivotal heterocyclic scaffold and a key building block in the synthesis of a wide array of high-value chemical entities.[1][2] Its structural motif is embedded in numerous pharmaceutical agents, agrochemicals, dyes, and materials.[2][3][4] In the pharmaceutical industry, 2-methylindoline derivatives are explored for their potential in treating neurological disorders and as antagonists for various receptors.[4] The demand for efficient, scalable, and economically viable synthetic routes to 2-methylindoline is therefore of paramount importance to researchers and professionals in drug development and fine chemical manufacturing.[1]

This comprehensive guide provides detailed protocols and insights into two distinct and industrially relevant methodologies for the large-scale synthesis of 2-methylindoline. The selection of a particular synthetic route on an industrial scale is often dictated by factors such as raw material cost and availability, process safety, scalability, and environmental impact. Herein, we will explore:

  • Method A: Catalytic Hydrogenation of 2-Methylindole , a direct and atom-economical approach.

  • Method B: Reductive Cyclization of a β-Methylnitrostyrene Derivative , a versatile route with readily accessible starting materials.

This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed decision-making in process development and optimization.

Method A: Catalytic Hydrogenation of 2-Methylindole

The catalytic hydrogenation of 2-methylindole is a widely employed method for the synthesis of 2-methylindoline. This approach involves the reduction of the pyrrole ring of the indole moiety, typically using a heterogeneous catalyst under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions is critical to achieving high yield and selectivity, minimizing over-reduction to octahydroindole derivatives.

Causality Behind Experimental Choices
  • Catalyst Selection: Platinum, palladium, and rhodium on carbon supports are common catalysts for this transformation.[5] Platinum-on-carbon (Pt/C) is often favored for its high activity and selectivity in reducing the indole ring without extensive hydrogenation of the benzene ring.[6][7] The use of strong acids, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and selectivity by protonating the indole, making it more susceptible to hydrogenation.[6][8]

  • Solvent System: Acidic ionic liquids have been explored as an environmentally benign alternative to traditional organic solvents and strong acids, offering high selectivity and yield.[5] However, for large-scale production, more conventional solvents like ethanol/water mixtures in the presence of an acid are also effective.[6][7]

  • Reaction Conditions: The reaction is typically carried out under elevated hydrogen pressure and moderate temperatures to ensure a reasonable reaction rate while minimizing side reactions.[6][7]

Detailed Protocol for Catalytic Hydrogenation of 2-Methylindole

Materials:

  • 2-Methylindole

  • 5% Platinum on Carbon (Pt/C) catalyst

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Water

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Hydrogen gas

Equipment:

  • High-pressure autoclave/hydrogenator

  • Mechanical stirrer

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, charge 2-methylindole, ethanol, and water in a 50:50 v/v ratio.

  • Acid and Catalyst Addition: Add 1.2 equivalents of p-toluenesulfonic acid and 5% Pt/C catalyst (typically 1-10% by weight of the 2-methylindole).[5][6][7]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 40 bar and heat to 60°C with vigorous stirring.[6][7]

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of 2-methylindole. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Pt/C catalyst. The catalyst can be recovered and potentially reused.

  • Neutralization and Extraction: Transfer the filtrate to a separation funnel. Neutralize the acidic solution with a sodium hydroxide solution to a pH of 9-10. Extract the aqueous layer with toluene.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-methylindoline can be further purified by vacuum distillation, collecting the fraction at 85-89 °C / 5 mmHg.[3]

Process Flow Diagram

cluster_0 Method A: Catalytic Hydrogenation A Charge Reactor: 2-Methylindole, EtOH/H2O, p-TSA, Pt/C B Hydrogenation: 60°C, 40 bar H2 A->B Pressurize & Heat C Catalyst Filtration B->C Cool & Vent D Neutralization (NaOH) & Toluene Extraction C->D Filtrate E Vacuum Distillation D->E Organic Phase F Pure 2-Methylindoline E->F Purified Product

Caption: Workflow for the synthesis of 2-methylindoline via catalytic hydrogenation.

Method B: Reductive Cyclization of 2-Chloro-β-methylnitrostyrene

This method provides an alternative route to 2-methylindoline, starting from more readily available precursors than 2-methylindole. The key steps involve the catalytic hydrogenation of a nitro group and a carbon-carbon double bond, followed by an intramolecular cyclization.

Causality Behind Experimental Choices
  • Starting Material: 2-Chloro-β-methylnitrostyrene is synthesized from 2-chlorobenzaldehyde and nitroethane, both of which are commodity chemicals.[3] The halogen substituent serves as a leaving group during the cyclization step.

  • Catalyst and Reducing Agent: Raney nickel is a cost-effective and highly active catalyst for the hydrogenation of both the nitro group and the alkene.[3]

  • Cyclization Promoters: The combination of a cuprous halide (e.g., cuprous chloride) and a base (e.g., sodium carbonate or sodium hydroxide) is crucial for promoting the intramolecular cyclization to form the indoline ring.[3] The copper likely facilitates the displacement of the chloride.

  • Solvent: The reaction is conveniently carried out in water, which is an environmentally friendly and inexpensive solvent.[3]

Detailed Protocol for Reductive Cyclization

Materials:

  • 2-Chloro-β-methylnitrostyrene

  • Raney Nickel (catalyst)

  • Cuprous Chloride (CuCl)

  • Sodium Carbonate (Na2CO3)

  • Water

  • Toluene

  • Hydrogen gas

Equipment:

  • High-pressure autoclave/hydrogenator

  • Mechanical stirrer

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charging the Reactor: To a high-pressure autoclave, add 2-chloro-β-methylnitrostyrene, water, Raney nickel catalyst, cuprous chloride, and sodium carbonate.[3]

  • Hydrogenation and Cyclization: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize with hydrogen to 40 kg and heat to 100-110°C with vigorous stirring.[3]

  • Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete in 6-8 hours.

  • Work-up: After completion, cool the reactor and vent the hydrogen.

  • Extraction and Catalyst Removal: Add toluene to the reaction mixture and stir for 30 minutes. Filter the mixture to remove the Raney nickel catalyst.[3]

  • Phase Separation: Separate the organic layer from the aqueous layer.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction at 85-89 °C / 5 mmHg to yield pure 2-methylindoline.[3]

Process Flow Diagram

cluster_1 Method B: Reductive Cyclization G Charge Reactor: 2-Chloro-β-methylnitrostyrene, H2O, Raney Ni, CuCl, Na2CO3 H Hydrogenation & Cyclization: 110°C, 40 kg H2 G->H Pressurize & Heat I Toluene Addition & Filtration H->I Cool & Vent J Phase Separation I->J Filtrate K Vacuum Distillation J->K Organic Phase L Pure 2-Methylindoline K->L Purified Product

Caption: Workflow for the synthesis of 2-methylindoline via reductive cyclization.

Quantitative Data Summary

ParameterMethod A: Catalytic HydrogenationMethod B: Reductive Cyclization
Starting Material 2-Methylindole2-Chloro-β-methylnitrostyrene
Catalyst 5% Pt/CRaney Nickel
Solvent Ethanol/WaterWater
Key Reagents p-Toluenesulfonic acidCuprous Chloride, Sodium Carbonate
Temperature 60°C100-110°C
Pressure 40 bar40 kg
Typical Yield >98% (selectivity)86-95%
Reported Purity >99%99.47-99.81%

Conclusion and Outlook

Both the catalytic hydrogenation of 2-methylindole and the reductive cyclization of 2-chloro-β-methylnitrostyrene are robust and scalable methods for the large-scale synthesis of 2-methylindoline. The choice between these routes will depend on a thorough evaluation of raw material costs, availability, and the specific capabilities of the manufacturing facility. The reductive cyclization method offers the advantage of utilizing readily available and cheaper starting materials, potentially making it more economically attractive for industrial-scale production.[3] Conversely, the catalytic hydrogenation of 2-methylindole is a more direct route with high selectivity, which may be preferable if 2-methylindole is an accessible precursor.

Future advancements in this field will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of non-precious metal catalysts and flow chemistry processes to enhance safety and productivity.

References

analytical methods for quantifying 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide to the Analytical Quantification of 4-Methylindoline

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound, a compound of interest in pharmaceutical development and chemical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section delves into the causal science behind the methodology, offering step-by-step protocols, validation insights, and troubleshooting advice to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic amine that can feature as a synthetic intermediate, a metabolite of larger drug molecules, or a potential process-related impurity. Accurate and precise quantification is critical for several reasons:

  • Process Chemistry: Monitoring reaction completion and optimizing synthetic yields.

  • Pharmaceutical Quality Control: Quantifying it as a potential impurity in active pharmaceutical ingredients (APIs) to ensure patient safety.

  • Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion (ADME) profile if it is a metabolite of a drug candidate.

The choice of analytical method is dictated by the sample matrix, the required sensitivity, and the available instrumentation. This guide presents validated methodologies to address a range of analytical challenges, from quantifying bulk material to detecting trace levels in complex biological fluids.

Foundational Principles: Sample Preparation and Method Validation

A successful quantitative analysis is built upon two pillars: meticulous sample preparation and rigorous method validation.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to extract this compound from its matrix, remove interfering substances, and present it in a suitable solvent for analysis.[1] The complexity of the matrix dictates the required technique.

  • For Simple Matrices (e.g., Reaction Mixtures, API powders): A straightforward "Dilute-and-Shoot" approach is often sufficient. The sample is dissolved in a suitable solvent (compatible with the analytical mobile phase or injection solvent) and diluted to fall within the instrument's linear range.[2]

  • For Complex Aqueous Matrices (e.g., Wastewater): Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is recommended. LLE uses an immiscible organic solvent to partition the analyte from the aqueous phase. SPE provides a more efficient and reproducible cleanup by passing the liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.[1][2]

  • For Biological Matrices (e.g., Plasma, Serum, Tissue Homogenates): These matrices require more extensive cleanup to remove proteins and phospholipids that can interfere with analysis and damage instrumentation.

    • Protein Precipitation (PPT): A rapid and simple technique where a cold organic solvent (typically acetonitrile) is added to the sample to denature and precipitate proteins, which are then removed by centrifugation.[3]

    • Supported Liquid Extraction (SLE): An alternative to LLE that uses a solid support (diatomaceous earth) to immobilize the aqueous sample. A water-immiscible organic solvent is then passed through the support to extract the analyte, offering a cleaner extract with no emulsion formation.[2]

Method Validation: Ensuring Trustworthy Data

Every analytical method must be validated to prove it is fit for its intended purpose.[4] Validation establishes, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.[5] Key validation parameters, based on International Conference on Harmonisation (ICH) guidelines, are summarized below.[5][6]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference at the retention time of the analyte. Peak purity analysis should pass.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity.[6]For assays: 80-120% of the test concentration. For impurities: From reporting level to 120% of the specification.
Accuracy The closeness of test results to the true value.Typically 98.0% to 102.0% recovery for an assay; may be wider for trace analysis.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2% for assays; ≤ 15% for trace analysis.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]S/N of 10:1; with acceptable precision (e.g., RSD ≤ 20%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[8]System suitability parameters remain within acceptance criteria.

Method 1: Reversed-Phase HPLC with UV Detection

This method is ideal for the quantification of this compound in bulk samples, process streams, or formulation assays where concentration levels are relatively high (µg/mL to mg/mL range).

Principle of Operation

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[9] this compound, being a moderately polar compound, will be retained on the column and then eluted by increasing the organic solvent content of the mobile phase. Detection is achieved using a UV detector, as the indole ring system possesses a strong chromophore.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic Acid or Trifluoroacetic Acid (TFA) (HPLC grade)[9]

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a series of calibration standards. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh an amount of sample expected to contain ~10 mg of this compound into a 100 mL volumetric flask.

  • Add ~70 mL of methanol and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to ambient temperature and dilute to the mark with methanol.[10]

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. Instrumentation and Conditions: [9]

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode-Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 80% B

    • 8-9 min: 80% B

    • 9-9.1 min: 80% to 20% B

    • 9.1-12 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at ~280 nm.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.

  • Perform a linear regression on the calibration curve.

  • Quantify the this compound concentration in the sample by applying its peak area to the regression equation.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard Stock Prepare Stock (1 mg/mL) RefStd->Stock Sample Test Sample Dissolve Dissolve & Dilute Sample Sample->Dissolve Dilute Serial Dilution (Calibration Curve) Stock->Dilute Inject Inject into HPLC-UV Dilute->Inject Filter Filter (0.45 µm) Dissolve->Filter Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (~280 nm) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample CalCurve->Quantify Report Final Report Quantify->Report

Caption: Workflow for HPLC-UV quantification of this compound.

Expected Performance
Parameter Expected Value
Linearity (r²) ≥ 0.998
Range 1 - 100 µg/mL
LOD ~0.1 µg/mL
LOQ ~0.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It is highly suitable for identifying and quantifying this compound, especially in complex organic matrices or as a residual solvent impurity.

Principle of Operation

In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column.[11] As components elute from the column, they enter the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. The mass spectrum provides a unique fragmentation "fingerprint" for structural confirmation, while the chromatographic peak area is used for quantification.[12] For polar amines like this compound, derivatization may sometimes be employed to improve peak shape and prevent tailing, though modern inert columns can often mitigate this need.[13]

Experimental Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Methanol or Ethyl Acetate (GC grade)

  • (Optional) Derivatizing agent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • GC-MS vials with appropriate caps and septa[14]

2. Standard Preparation:

  • Stock Standard (1 mg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.[10]

  • Working Standards: Prepare calibration standards by serial dilution in ethyl acetate. A typical range could be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

3. Sample Preparation:

  • Dissolve the sample in ethyl acetate to achieve a target concentration of ~10 µg/mL.[14] Note: Do not use water, DMF, or DMSO as solvents for GC-MS analysis.[14]

  • Vortex and centrifuge if necessary to remove particulates.

  • Transfer the supernatant to a GC-MS vial.

4. Instrumentation and Conditions: [11]

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification and method development. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 131 for the molecular ion, and 116 for a key fragment).

5. Data Analysis:

  • Confirm the identity of this compound by matching its retention time and mass spectrum with that of a pure standard.

  • Generate a calibration curve using the peak area of the primary quantitation ion versus concentration.

  • Calculate the sample concentration using the linear regression equation.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Prepare Standards in Ethyl Acetate Vial Transfer to GC-MS Vial Std->Vial Sample Dissolve Sample in Ethyl Acetate Sample->Vial Inject Vaporize & Inject Vial->Inject Separate GC Column Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM/Scan) Ionize->Detect Identify Confirm Identity (RT & Spectrum) Detect->Identify CalCurve Build SIM Calibration Curve Identify->CalCurve Quantify Quantify Sample CalCurve->Quantify

Caption: Workflow for GC-MS quantification of this compound.

Expected Performance
Parameter Expected Value
Linearity (r²) ≥ 0.995
Range 0.1 - 25 µg/mL
LOD ~0.02 µg/mL
LOQ ~0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification in highly complex matrices, such as plasma, urine, or tissue extracts. Its exceptional sensitivity and selectivity make it the preferred method for pharmacokinetic studies and impurity analysis at the parts-per-billion (ppb) level.

Principle of Operation

The method couples the separation power of HPLC (or UHPLC for higher throughput) with the specificity of tandem mass spectrometry.[15] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The first quadrupole (Q1) selects the protonated molecular ion of this compound (the precursor ion). This ion is then fragmented in a collision cell (Q2), and a specific, stable fragment ion (the product ion) is selected and detected by the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), is extremely selective and virtually eliminates matrix interference, leading to ultra-low detection limits.[3]

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • An appropriate deuterated internal standard (IS), e.g., this compound-d3 (if available) or a structurally similar compound.

  • Acetonitrile and Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

2. Standard and Sample Preparation: [3]

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for this compound and the Internal Standard (IS) in methanol.

  • Calibration Standards: Prepare calibration standards by spiking blank matrix (e.g., drug-free human plasma) with appropriate volumes of the this compound working solution. A typical range would be 0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 20 µL of the IS working solution (e.g., at 1 µg/mL) to all tubes except the blank.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at ~16,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

3. Instrumentation and Conditions: [3][16]

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A fast gradient, e.g., 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • This compound: m/z 132.1 → 117.1 (Precursor → Product)

      • Internal Standard (example): m/z 135.1 → 120.1

    • Note: Collision energy and other source parameters (e.g., capillary voltage, gas flows) must be optimized for the specific instrument.

5. Data Analysis:

  • Integrate the chromatographic peaks for the analyte and IS MRM transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the Peak Area Ratio against the analyte concentration, using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Spike Spike Blank Matrix (Standards/QCs) Add_IS Add Internal Standard (IS) Spike->Add_IS Sample Plasma Sample Sample->Add_IS PPT Protein Precipitation (Cold ACN) Add_IS->PPT Centrifuge Centrifuge PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Ratio Calculate Area Ratio (Analyte/IS) Detect->Ratio CalCurve Build Weighted Calibration Curve Ratio->CalCurve Quantify Quantify Sample CalCurve->Quantify

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Expected Performance
Parameter Expected Value
Linearity (r²) ≥ 0.995 (weighted)
Range 0.1 - 500 ng/mL
LOD ~0.03 ng/mL
LOQ ~0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Method Selection Summary

Method Primary Application Sensitivity Selectivity Throughput Key Advantage
HPLC-UV Bulk material assay, process monitoringLow (µg/mL)ModerateModerateSimplicity, accessibility, robustness
GC-MS Volatile impurities, organic matricesMedium (ng/mL)HighHighExcellent for volatile compounds, structural confirmation
LC-MS/MS Bioanalysis (PK studies), trace impurity analysisVery High (pg/mL)Very HighHighUnmatched sensitivity and selectivity for complex matrices

References

Application Notes and Protocols: 4-Methylindoline as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, materials scientists, and professionals in drug development on the application of 4-methylindoline as a strategic building block in the synthesis of advanced functional materials. This compound, a derivative of indole, possesses a unique combination of electronic and structural features that make it an attractive component for organic semiconductors, functional polymers, and nonlinear optical materials. Its electron-rich nitrogen atom and the potential for π-conjugated extension offer a versatile platform for molecular engineering. This guide delves into the rationale behind its use, provides detailed, field-proven protocols for the synthesis of high-performance materials, and presents characterization data to validate the described methodologies.

Introduction to this compound

This compound, also known as 2,3-dihydro-4-methyl-1H-indole, is a heterocyclic aromatic amine.[1] Its core structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 4-position of the benzene ring. The "indoline" designation signifies that the pyrrole part of the indole ring system is saturated. This structural feature is pivotal; the sp³-hybridized carbons at the 2 and 3 positions impart a degree of conformational flexibility, while the nitrogen atom retains its electron-donating character, which is crucial for many of its applications.

The presence of the secondary amine (N-H) group provides a reactive site for functionalization, allowing this compound to be readily incorporated into larger molecular architectures or polymer backbones.[2] This reactivity, combined with its inherent electronic properties, makes it a valuable building block for materials designed for applications in organic electronics and photonics.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for planning synthetic procedures, including solvent selection and purification strategies.

PropertyValueReference
Molecular Formula C₉H₁₁N[1][5]
Molecular Weight 133.19 g/mol [1][5]
CAS Number 62108-16-1[1][5]
Appearance Liquid[1]
Purity Typically >96%[1]
Synonyms 4-methyl-2,3-dihydro-1H-indole, 4-methyl-indoline[1]

Application in Organic Electronics: Hole-Transporting Materials (HTMs)

The development of efficient and stable perovskite solar cells (PSCs) is a major goal in renewable energy research.[6] Hole-transporting materials (HTMs) are a critical component in these devices, responsible for efficiently extracting photogenerated holes from the perovskite layer and transporting them to the anode.[7][8]

Rationale for Using this compound in HTMs

The indoline moiety is an excellent candidate for constructing high-performance HTMs for several key reasons:

  • Strong Electron-Donating Ability: The nitrogen atom in the indoline ring is a potent electron donor, which helps to align the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM with the valence band of the perovskite absorber for efficient hole extraction.[8]

  • Molecular Packing: The planar nature of the fused ring system can facilitate favorable π-π stacking in the solid state, which is crucial for efficient intermolecular charge transport.[9] Replacing other terminal groups like diphenylamine with indoline has been shown to influence molecular orientation, which can be a powerful way to enhance device efficiency.[10]

  • Stability: The indoline core can contribute to the morphological and thermal stability of the final HTM, a critical requirement for long-term operational stability in PSCs.[6]

  • Tunability: The N-H position allows for straightforward synthetic modification, enabling the connection of the indoline unit to various conjugated core structures to fine-tune the optoelectronic properties of the final material.[11]

Protocol: Synthesis of a BDT-Indoline Based HTM

This protocol describes a representative synthesis of a small molecule HTM, BDT-p-IDN , where a central benzodithiophene (BDT) core is functionalized with this compound terminal groups. This is a conceptual protocol based on established palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, a common strategy for synthesizing such molecules.

A Reactants: - Dibromo-BDT Core - this compound C Reaction: - Buchwald-Hartwig Amination - Inert Atmosphere (N₂ or Ar) - Heat (e.g., 110 °C) A->C Add B Reaction Setup: - Anhydrous Toluene - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) B->C Conditions D Work-up: - Cool to RT - Filter through Celite - Organic Extraction (e.g., DCM) - Wash with Brine C->D 12-24h E Purification: - Dry over Na₂SO₄ - Column Chromatography (Silica Gel) D->E Isolate Crude F Final Product: - BDT-p-IDN HTM - Characterize (NMR, MS, etc.) E->F Purify

Caption: Workflow for the synthesis of a BDT-indoline HTM.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the dibromo-BDT core (1.0 eq.), this compound (2.2 eq.), sodium tert-butoxide (NaOtBu, 3.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and Xantphos (0.1 eq.).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

    • Scientist's Note (Causality): Anhydrous conditions and an inert atmosphere are critical to prevent the deactivation of the palladium catalyst and the degradation of the air-sensitive organometallic intermediates.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize the structure and purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Performance Characteristics

HTMs based on indoline units have demonstrated excellent performance in PSCs. The table below summarizes typical optoelectronic properties and device performance metrics for such materials.

ParameterTypical Value RangeSignificance
HOMO Energy Level -5.1 to -5.3 eVEnsures efficient hole extraction from the perovskite layer.[6]
LUMO Energy Level -2.0 to -2.2 eVShould be high enough to block electron flow to the anode.[6]
Hole Mobility (μh) 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹High mobility ensures rapid charge transport, reducing recombination.[10]
Power Conversion Eff. (PCE) >22%Demonstrates high overall performance in a solar cell device.[10]

Application in Functional Polymers

The incorporation of this compound into polymer chains can yield materials with tailored thermal, electronic, and optical properties.[3] These polymers can function as organic semiconductors, electroactive materials, or fluorescent sensors.[2][12][13]

Rationale for Polymer Synthesis
  • Reactive Handle: The N-H group is a convenient point for polymerization. It can be deprotonated to form a potent nucleophile for substitution reactions or can participate in condensation polymerizations.[2]

  • Property Modulation: Integrating the electron-rich indoline moiety into a polymer backbone can lower the ionization potential of the material, making it suitable for p-type semiconductor applications.[14]

  • Solubility and Processability: By choosing appropriate co-monomers or by attaching solubilizing side chains, the resulting polymers can be made solution-processable, which is essential for fabricating large-area electronic devices via printing or coating techniques.[14]

Protocol: Synthesis of a this compound-Containing Polyether

This protocol outlines a two-step synthesis of a functional polyether. First, this compound is functionalized with an epoxy group. Second, this monomer undergoes anionic ring-opening polymerization. This method is adapted from a similar synthesis involving tetrahydroindole.[14]

cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization A This compound + Epichlorohydrin B N-(2,3-epoxypropyl)- This compound (EPMI) A->B Base (e.g., NaOH) Phase Transfer Catalyst C EPMI Monomer D Poly(EPMI) C->D Anionic Initiator (e.g., KOH) Heat, Solvent-free

Caption: Two-step synthesis of a polyether from this compound.

Step 1: Synthesis of N-(2,3-epoxypropyl)-4-methylindoline (EPMI Monomer)

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.) in an excess of epichlorohydrin (5.0 eq.).

  • Reaction: Add a concentrated aqueous solution of sodium hydroxide (NaOH, 2.0 eq.) dropwise with vigorous stirring. Heat the mixture to 50-60 °C for 4-6 hours.

    • Scientist's Note (Causality): The phase-transfer catalyst is essential to bring the hydroxide ions from the aqueous phase into the organic phase to deprotonate the indoline nitrogen, which then acts as a nucleophile attacking the epichlorohydrin.

  • Work-up: After cooling, separate the organic layer. Wash it repeatedly with water to remove excess NaOH and the catalyst. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the excess epichlorohydrin by vacuum distillation. The resulting crude EPMI monomer can be further purified by vacuum distillation or column chromatography.

Step 2: Anionic Ring-Opening Polymerization of EPMI

  • Setup: Place the purified EPMI monomer in a reaction vessel. Add a catalytic amount of a strong base, such as potassium hydroxide (KOH, ~1-2 mol %), as the initiator.[14]

  • Polymerization: Heat the mixture under an inert atmosphere to 120-140 °C without any solvent. The viscosity of the mixture will increase as the polymerization proceeds. Continue heating for 6-12 hours.[14]

    • Scientist's Note (Trustworthiness): The reaction is self-validating as polymerization is visually confirmed by the significant increase in viscosity, transforming the liquid monomer into a viscous or solid polymer.

  • Isolation: Cool the reaction to room temperature. Dissolve the resulting polymer in a suitable solvent like chloroform or THF. Precipitate the polymer by pouring the solution into a non-solvent such as methanol or hexane.

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum at 40-50 °C until a constant weight is achieved. The resulting polyethers are typically brown, resinous substances.[14]

Emerging Applications: Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers.[4] They are crucial for technologies like frequency conversion and optical switching.[15] Organic molecules with a donor-π bridge-acceptor (D-π-A) architecture are excellent candidates for NLO applications.

Rationale and Design Strategy

In a D-π-A molecule, the this compound moiety can serve as a potent electron donor (D).[4] The nitrogen atom and the methyl group push electron density into a conjugated π-system (the bridge), which is in turn connected to an electron-withdrawing group (A), such as a nitro (-NO₂) or cyano (-CN) group. This intramolecular charge transfer is responsible for the large molecular hyperpolarizability (β), which is a measure of the NLO response.[15]

D Donor (this compound) Pi π-Bridge (e.g., stilbene, thiophene) A Acceptor (e.g., -NO₂, -CN)

Caption: General Donor-π-Acceptor structure for NLO materials.

The synthesis of such molecules typically involves standard cross-coupling reactions (e.g., Heck, Sonogashira, or Suzuki coupling) to construct the π-bridge between the donor (a functionalized this compound) and the acceptor components.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures before use.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in materials science. Its unique structural and electronic properties have been successfully leveraged to create state-of-the-art hole-transporting materials for perovskite solar cells and functional polymers with tunable characteristics. Emerging research into its use in nonlinear optical materials further underscores its potential. Future research will likely focus on developing novel synthetic methodologies to create more complex, multifunctional materials based on the this compound scaffold, expanding its role in advanced electronic and photonic devices.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimizing Yield

Welcome to the technical support center for 4-Methylindoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable compound. As Senior Application Scientists, we understand that synthesizing substituted indolines can be a nuanced process. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate the common pitfalls and optimize your reaction outcomes.

Section 1: Catalytic Hydrogenation of 4-Methylindole

The most direct route to this compound is the reduction of the corresponding indole, 4-methylindole. While seemingly straightforward, this reaction is fraught with potential complications such as catalyst poisoning and over-reduction.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of 4-methylindole is stalling or resulting in a very low yield of this compound. What's going wrong?

A1: This is a frequent issue stemming from the inherent properties of the indole nucleus and the indoline product. The primary causes are catalyst deactivation and incomplete reaction.

  • Causality - The "Why":

    • Aromatic Stability: The indole ring is a highly resonance-stabilized aromatic system, making its reduction challenging.[1]

    • Catalyst Poisoning: The product, this compound, is a cyclic secondary amine. Amines are well-known for their ability to act as Lewis bases and bind strongly to the surface of metal catalysts (like Platinum, Palladium, or Rhodium), effectively "poisoning" them and preventing further reaction.[1]

    • Sub-optimal Conditions: Incorrect choices of catalyst, solvent, pressure, or temperature can lead to an inefficient reaction.

  • Troubleshooting & Optimization Protocol:

    • Catalyst Selection & Loading:

      • Platinum on Carbon (Pt/C): This is often an effective catalyst for this transformation. An increased catalyst loading may be necessary for electron-rich indoles.[1]

      • Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2): These have also been used successfully, particularly in acidic media which can mitigate catalyst poisoning.[2]

    • Reaction Medium - The Power of Acid:

      • Performing the hydrogenation in an acidic medium is a key strategy. Protonation of the product amine to an ammonium salt prevents it from coordinating to the metal catalyst surface.

      • Recommended Procedure: Use a catalyst like Pt/C in the presence of an acid such as p-toluenesulfonic acid (p-TsOH) in a suitable solvent like water or ethanol.[1] This creates an environmentally benign procedure and often leads to excellent yields.

    • Solvent Choice: While ethanol is common, water has been shown to be a highly effective and green solvent for this reaction when used with an acid activator.[1]

    • Hydrogen Pressure & Temperature:

      • Start with moderate hydrogen pressures (e.g., 50-100 bar). For some substituted indoles, higher pressures may be required.[3]

      • The reaction rate is positively correlated with temperature.[4] However, excessively high temperatures can promote side reactions. A typical range to explore is 25°C to 100°C.[3]

Q2: My reaction is producing a significant amount of octahydro-4-methylindole. How can I improve the selectivity for this compound?

A2: Over-reduction is a major challenge in indole hydrogenation.[1] The desired indoline can be further hydrogenated to the fully saturated octahydroindole.

  • Causality - The "Why": The conditions required to reduce the pyrrole ring of indole can also be harsh enough to reduce the benzene ring, especially with highly active catalysts or prolonged reaction times.

  • Troubleshooting & Optimization Protocol:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to carefully monitor the reaction's progress. Stop the reaction as soon as the 4-methylindole starting material is consumed to prevent further reduction of the this compound product.

    • Reduce Catalyst Loading & Pressure: For substrates prone to over-reduction, such as N-methylindole, decreasing both the catalyst loading and the hydrogen pressure can significantly improve selectivity for the indoline.[1]

    • Alternative Reducing Agents: If catalytic hydrogenation proves too difficult to control, consider chemical reducing agents.

      • Borane Complexes: Reagents like borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS) in the presence of trifluoroacetic acid (TFA) can selectively reduce indoles to indolines in high yields and with rapid reaction times, often at cooler temperatures (0°C to 25°C).[5]

      • Zinc Dust in Acid: A combination of zinc dust and 85% phosphoric acid has been reported as an efficient method for reducing indoles to indolines, with minimal polymerization.[6]

Data Summary: Reduction Methods
MethodReagent/CatalystTypical ConditionsAdvantagesDisadvantages/Risks
Catalytic HydrogenationPt/C, p-TsOHH2 (50-100 bar), Water/Ethanol, 25-100°CGreen solvent, atom economicalOver-reduction, catalyst poisoning[1]
Borane ReductionBH3·THF, TFATHF, 0-25°CHigh selectivity, rapid reactionStoichiometric reagent, requires careful handling
Metal-Acid ReductionZn dust, H3PO4HeatLow cost, avoids polymerizationStoichiometric waste, potentially harsh conditions

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-methylindole, Pt/C catalyst, p-TsOH, and solvent (water) in reactor pressurize Pressurize with H2 (e.g., 50-100 bar) start->pressurize heat Heat to desired temperature (e.g., 50°C) pressurize->heat monitor Stir and monitor reaction progress via TLC/GC heat->monitor stop Stop reaction upon full consumption of starting material monitor->stop Complete? filter Cool, vent, and filter to remove catalyst stop->filter neutralize Neutralize filtrate with base (e.g., NaHCO3) filter->neutralize extract Extract with organic solvent (e.g., Ethyl Acetate) neutralize->extract purify Dry organic layer and purify (e.g., column chromatography) extract->purify

Caption: Workflow for selective catalytic hydrogenation of 4-methylindole.

Section 2: Fischer Indole Synthesis

The Fischer Indole Synthesis is a powerful and classic method for forming the indole ring, which can then be reduced to the indoline. However, its multi-step mechanism makes it susceptible to various side reactions and low yields.[7][8] For this compound, this would typically involve reacting m-tolylhydrazine with a suitable ketone or aldehyde, followed by reduction.

Frequently Asked questions (FAQs)

Q1: I'm attempting a Fischer Indole Synthesis to get a 4-methylindole precursor, but my yield is very low and I'm getting a complex mixture of products. What are the critical factors to check?

A1: The Fischer Indole Synthesis is highly sensitive to the choice of acid catalyst, temperature, and substrate. Low yields often point to issues in the key[9][9]-sigmatropic rearrangement step or competing side reactions.[9]

  • Causality - The "Why":

    • Catalyst Choice: The strength and type of acid (Brønsted vs. Lewis) are crucial. The acid must be strong enough to catalyze the rearrangement but not so harsh that it causes degradation or polymerization of the starting materials or product.[10]

    • Hydrazone Formation: The initial condensation to form the phenylhydrazone must be efficient.

    • Rearrangement Step: The core[9][9]-sigmatropic rearrangement requires specific thermal or acidic conditions to proceed efficiently. If these are not optimal, alternative pathways can dominate.[9]

    • Side Reactions: If an unsymmetrical ketone is used, two different regioisomers of the indole can be formed.

  • Troubleshooting & Optimization Protocol:

    • Optimize the Acid Catalyst: This is the most important variable.

      • Brønsted Acids: Polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), H2SO4, HCl.[9]

      • Lewis Acids: ZnCl2, BF3, AlCl3 are also effective catalysts.[10]

      • Experimentation: The optimal catalyst is substrate-dependent. It is advisable to screen a variety of acids. For example, some reactions proceed well in acetic acid at room temperature, while others require stronger acids and heat.[11]

    • Temperature Control: Elevated temperatures are often required, but excessive heat can lead to decomposition.[12] Run a temperature screen to find the optimal balance. Microwave irradiation has also been shown to promote the reaction.[7]

    • One-Pot Procedure: To maximize yield, it's common to perform the reaction in one pot. Heat the arylhydrazine and the carbonyl compound in a solvent like acetic acid to form the hydrazone in situ, then add the cyclization catalyst and continue heating.[7]

    • Solvent Selection: Polar aprotic solvents like DMSO or acetic acid are commonly used.[7] Low-melting eutectic mixtures have also been explored as a medium to improve yields.[12]

Data Summary: Fischer Indole Synthesis Catalysts
Catalyst TypeExamplesTypical Use CaseConsiderations
Brønsted Acidsp-TsOH, H2SO4, PPAGeneral purpose, widely used.[9]PPA can be viscous and difficult to work with. Strong acids can cause charring.
Lewis AcidsZnCl2, BF3·OEt2, AlCl3Effective for many substrates.[10]Must be used under anhydrous conditions. Can be difficult to remove during workup.
Mild AcidsAcetic AcidFor reactive substrates.[11]May not be strong enough for less reactive starting materials.

Troubleshooting Logic: Low Yield in Fischer Synthesis

cluster_hydrazone Hydrazone Formation cluster_catalyst Catalyst Optimization cluster_temp Temperature Control start Low Yield in Fischer Synthesis check_hydrazone Is hydrazone formation complete? (Check via TLC/NMR) start->check_hydrazone hydrazone_no No check_hydrazone->hydrazone_no hydrazone_yes Yes check_hydrazone->hydrazone_yes check_catalyst Is the acid catalyst optimal? catalyst_maybe Unsure check_catalyst->catalyst_maybe catalyst_yes Yes check_catalyst->catalyst_yes check_temp Is the reaction temperature correct? temp_maybe Unsure check_temp->temp_maybe temp_yes Yes check_temp->temp_yes check_side_reactions Are there side products? (e.g., regioisomers) end_node Proceed to purification. If yield is still low, re-evaluate substrate suitability. check_side_reactions->end_node action_hydrazone Ensure pure reagents. Consider in-situ formation in refluxing acetic acid. hydrazone_no->action_hydrazone hydrazone_yes->check_catalyst action_catalyst Screen different catalysts. (e.g., PPA, ZnCl2, p-TsOH). Adjust catalyst loading. catalyst_maybe->action_catalyst catalyst_yes->check_temp action_temp Screen a range of temperatures. Avoid excessive heat to prevent decomposition. Consider microwave. temp_maybe->action_temp temp_yes->check_side_reactions

Caption: Troubleshooting logic for low yields in Fischer Indole Synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Methylindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-Methylindoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic scaffold.[1] Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.

Q1: What are the most common and scalable synthetic routes for preparing this compound?

The most prevalent methods for synthesizing substituted indolines, including this compound, involve the reduction or hydrogenation of a corresponding indole or a suitable precursor. Key industrial and laboratory-scale routes include:

  • Catalytic Hydrogenation of 4-Methylindole: This is a direct and common approach where 4-methylindole is reduced under hydrogen pressure using a heterogeneous catalyst. Catalysts like Palladium-on-Carbon (Pd/C), Platinum-on-Carbon (Pt/C), or Rhodium-on-Carbon (Rh/C) are often employed in acidic ionic liquids or strong acid mediums to achieve high selectivity and yield.[2]

  • Reductive Cyclization of Nitro Compounds: A powerful method involves the catalytic hydrogenation of a β-methylnitrostyrene derivative. For instance, 2-halo-β-methylnitrostyrene can undergo hydrogenation with a catalyst like Raney Nickel, followed by an intramolecular cyclization facilitated by a base, to form the indoline ring.[3] This method is advantageous due to the availability of starting materials and often results in high purity.

Q2: How do I select the appropriate catalyst for the hydrogenation reaction?

Catalyst selection is critical and depends on the specific substrate and desired outcome.

  • Palladium (Pd) and Platinum (Pt) Catalysts: These are highly effective for the reduction of the indole double bond. Pt-based catalysts, such as PtO₂, have historically been used in strong acid, though this can require specialized equipment due to corrosion.[2] Pd/C is a versatile alternative, often used in combination with acidic ionic liquids to enhance selectivity.[2]

  • Raney Nickel (Ra-Ni): This is a cost-effective and highly active catalyst, particularly useful for the reduction of nitro groups and subsequent cyclization as seen in the synthesis from nitro-styrenes.[3] However, it requires careful handling due to its pyrophoric nature when dry and can sometimes lead to over-reduction if not controlled properly.

  • Lewis Acids: In some multi-component reactions that can lead to indole derivatives, Lewis acids like AgOTf, Ce(OTf)₃, and Yb(OTf)₃ have been shown to be effective catalysts, minimizing the formation of byproducts such as bis(indolyl)methanes.[4]

Q3: What role does the solvent play, and how do I choose the best one?

The solvent influences reactant solubility, reaction rate, and even product selectivity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are commonly used for hydrogenation reactions as they can solvate the substrate and are compatible with many catalyst systems.

  • Aprotic Solvents (e.g., Toluene, Dioxane): These are used in specific applications, such as in certain iridium-catalyzed reactions or during workup procedures for extraction.[3][5]

  • Acidic Ionic Liquids: These can act as both the solvent and a co-catalyst, promoting the reaction and improving selectivity in the hydrogenation of indoles.[2] The choice of solvent can dramatically affect reaction rates; for example, some reactions are millions of times faster in DMF than in methanol because the aprotic nature of DMF does not hinder the reactivity of ionic species through hydrogen bonding.[6]

Q4: How can I effectively monitor the progress of my reaction?

Real-time or periodic reaction monitoring is essential for optimization to determine the point of completion and prevent the formation of byproducts.[7]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for quantitative analysis, allowing for the determination of product purity and the identification of volatile impurities.[3] Derivatization may be required for polar analytes to prevent peak tailing.[8]

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds and provides accurate quantification of reactants, products, and byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals (e.g., indole protons) and the appearance of product signals (e.g., the aliphatic protons of the indoline ring).[9]

Section 2: Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Low or No Product Yield

Potential Cause Diagnostic Check Recommended Solution & Scientific Rationale
Inactive Catalyst Run a control reaction with a fresh batch of catalyst and a reliable substrate. Check the physical appearance of the catalyst (e.g., Ra-Ni should be a dark slurry).Solution: Use a fresh batch of catalyst or a different supplier. For hydrogenation, ensure the catalyst was not unduly exposed to air, which can cause oxidation and deactivation. Ra-Ni, for example, must be handled under a solvent or inert atmosphere.
Suboptimal Reaction Conditions Review literature for similar transformations. Are your temperature, pressure, and concentration within the typical range?[]Solution: Perform a systematic optimization study. Screen a range of temperatures (e.g., 50°C, 80°C, 110°C) and hydrogen pressures (e.g., 20 kg, 30 kg, 40 kg).[3] Higher temperature and pressure increase kinetic energy and collision frequency, generally speeding up the reaction, but can also promote side reactions.[6]
Presence of Catalyst Poisons Analyze starting materials for common poisons like sulfur, thiols, or heavy metals using appropriate analytical techniques.Solution: Purify starting materials (e.g., by recrystallization or chromatography). Passing reagents through a plug of activated carbon or alumina can remove certain impurities. Catalyst poisons adsorb strongly to the catalyst's active sites, blocking them from participating in the reaction.

Problem 2: Significant Impurity or Byproduct Formation

Potential Cause Diagnostic Check Recommended Solution & Scientific Rationale
Over-reduction or Side Reactions Use LC-MS or GC-MS to identify the molecular weights of major impurities.[11] This can help deduce their structures (e.g., reduction of the benzene ring).Solution: Reduce the reaction temperature, lower the hydrogen pressure, or shorten the reaction time. A milder catalyst (e.g., switching from Ra-Ni to Pd/C) may also be beneficial. Over-reduction occurs when the reaction is too energetic or proceeds for too long.
Byproduct from Reagent Decomposition Check the stability of your reagents under the reaction conditions. For example, some solvents like DMF can pyrolyze at high temperatures, leading to impurities.[12]Solution: Lower the reaction temperature or choose a more stable solvent with a higher boiling point if necessary. This minimizes the decomposition pathways available to the reactants and solvent.
Formation of Dimers/Polymers Look for masses in the MS data corresponding to multiples of the starting material or product. The formation of bis(indolyl)methanes is a known side reaction in some indole syntheses.[4]Solution: Adjust the stoichiometry or the rate of addition of one of the reagents. Using a different catalyst system, such as AgOTf which has been shown to suppress this side product, can be an effective strategy.[4]

Problem 3: Reaction Stalls Before Completion

Potential Cause Diagnostic Check Recommended Solution & Scientific Rationale
Insufficient Catalyst Loading Compare your catalyst loading (mol%) to established procedures.Solution: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). The rate of a heterogeneous catalytic reaction is often proportional to the number of available active sites.
Poor Mass Transfer (for Hydrogenation) Observe the reaction setup. Is the stirring vigorous enough to ensure good mixing of the gas, liquid, and solid phases?Solution: Increase the stirring rate. In gas-liquid-solid phase reactions, efficient stirring is crucial to overcome mass transfer limitations, ensuring that hydrogen is readily available at the catalyst surface.
Product Inhibition Monitor the reaction rate over time. Does the rate decrease more rapidly than expected based on reactant concentration?Solution: If product inhibition is suspected, consider running the reaction at a lower concentration or designing a continuous flow setup where the product is removed as it is formed. The product may be adsorbing to the catalyst surface, preventing the reactant from binding.

Section 3: Experimental Protocols & Data

Protocol: Synthesis of this compound via Reductive Cyclization

This protocol is adapted from established procedures for the synthesis of substituted indolines.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a high-pressure reactor, add 2-chloro-β-methylnitrostyrene (1 mol), Raney Nickel catalyst (30-50 g, as a water slurry), cuprous chloride (0.15-0.3 mol), potassium carbonate (0.5 mol), and water (600 g).

  • Inerting: Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 40 kg. Begin stirring and heat the mixture to 110°C. Maintain these conditions for 6-8 hours.

  • Monitoring: (Optional but recommended) After cooling and venting, a sample can be taken, extracted with toluene, and analyzed by GC-MS to check for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Add 400 mL of toluene to the reaction mixture and stir for 30 minutes.

  • Filtration: Filter the mixture to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry, as it is pyrophoric. Keep it wet with water or solvent at all times. The recovered catalyst can potentially be reused.

  • Purification: Separate the organic layer and wash it with water. Dry the toluene solution over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.

  • Distillation: Purify the crude product by vacuum distillation, collecting the fraction at 85-89°C / 5 mmHg to obtain this compound as a liquid.[3][13]

Data Presentation: Effect of Catalyst on a Model Hydrogenation Reaction

The following table summarizes hypothetical but realistic results from an optimization screen for the hydrogenation of 4-methylindole, illustrating how catalyst choice impacts the outcome.

Entry Catalyst (5 mol%) Solvent Temperature (°C) Pressure (atm) Time (h) Conversion (%) Yield of this compound (%) Key Byproduct (%)
110% Pd/CMethanol605089995<1 (Over-reduction)
2Raney NiEthanol100606>9992~3 (Ring-opened)
35% Rh/CAcetic Acid8050109896<1 (Minimal)
4PtO₂Acetic Acid80508>9997<1 (Minimal)

Section 4: Visualization of Troubleshooting Workflow

A logical workflow can simplify the process of diagnosing a failed or low-yielding reaction. The following diagram illustrates a typical decision-making process.

TroubleshootingWorkflow Start Problem: Low Yield Check_Completion Did the reaction go to completion? (Check via TLC/GC/NMR) Start->Check_Completion Incomplete Reaction Stalled Check_Completion->Incomplete No Complete_Low_Yield Reaction Complete, Low Yield Check_Completion->Complete_Low_Yield Yes Check_Catalyst_Activity Is the catalyst active? Incomplete->Check_Catalyst_Activity Inactive_Catalyst Troubleshoot Catalyst: - Use fresh catalyst - Check for poisons - Increase loading Check_Catalyst_Activity->Inactive_Catalyst No Check_Conditions Are conditions optimal? Check_Catalyst_Activity->Check_Conditions Yes Check_Conditions->Start Yes, problem persists. Re-evaluate. Optimize_Conditions Optimize Conditions: - Increase Temp/Pressure - Increase Stirring Rate Check_Conditions->Optimize_Conditions No Check_Impurities Are there significant byproducts? (Check via GC-MS/NMR) Complete_Low_Yield->Check_Impurities Impurity_Issues Troubleshoot Byproducts: - Lower temperature - Reduce reaction time - Change catalyst/solvent Check_Impurities->Impurity_Issues Yes Workup_Losses Suspect Workup/Purification Losses Check_Impurities->Workup_Losses No Optimize_Workup Optimize Workup: - Check extraction pH - Modify purification method Workup_Losses->Optimize_Workup

Caption: Troubleshooting workflow for a low-yield reaction.

References

Technical Support Center: Identifying Byproducts in 4-Methylindoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-methylindoline. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and manage the formation of byproducts in various chemical reactions involving this versatile scaffold.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound, and what are the expected primary byproducts?

A1: this compound is a common intermediate in organic synthesis. The most frequent reactions include N-alkylation, N-acylation, and dehydrogenation to form 4-methylindole. Each of these reactions has a characteristic set of potential byproducts.

  • N-Alkylation: Over-alkylation, C3-alkylation, and elimination products from the alkylating agent are common.[1][2]

  • N-Acylation: Di-acylation, C3-acylation, and byproducts from the decomposition of the acylating agent or coupling reagents can be observed.[3][4][5]

  • Dehydrogenation/Oxidation: The primary byproduct is often the fully aromatized 4-methylindole. Other oxidation products, such as oxindoles or ring-opened species, can also form depending on the oxidant and reaction conditions.[6][7][8][9]

Q2: Which analytical techniques are most effective for identifying byproducts in this compound reactions?

A2: A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification of byproducts.

  • Thin Layer Chromatography (TLC): An indispensable tool for initial reaction monitoring and qualitative assessment of byproduct formation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the desired product and the relative amounts of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts. Derivatization may be necessary for polar compounds.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the identification of a wide range of byproducts, providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC): The gold standard for structural elucidation of unknown byproducts.

Q3: How can I minimize byproduct formation during the N-alkylation of this compound?

A3: Careful control of reaction parameters is crucial.

  • Stoichiometry: Use a precise stoichiometry of the alkylating agent to avoid over-alkylation. A slight excess may be necessary, but large excesses should be avoided.

  • Temperature: Lowering the reaction temperature can often increase selectivity and reduce the formation of side products.

  • Base Selection: The choice of base can significantly impact the reaction outcome. Weaker, non-nucleophilic bases are often preferred to minimize side reactions.

  • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize for the desired product.[11]

II. Troubleshooting Guides

This section provides structured troubleshooting workflows for common issues encountered during reactions with this compound.

Guide 1: Unexpected Spot on TLC After N-Alkylation

Problem: A new, unexpected spot appears on the TLC plate during the N-alkylation of this compound.

troubleshooting_alkylation start Unexpected spot on TLC during N-alkylation check_rf Is the Rf of the new spot higher or lower than the product? start->check_rf higher_rf Higher Rf: Less polar byproduct. Consider over-alkylation or elimination product. check_rf->higher_rf Higher lower_rf Lower Rf: More polar byproduct. Consider C3-alkylation or hydrolysis of alkylating agent. check_rf->lower_rf Lower analyze_ms Analyze reaction mixture by LC-MS or GC-MS higher_rf->analyze_ms lower_rf->analyze_ms identify_mw Identify Molecular Weight (MW) of the byproduct analyze_ms->identify_mw compare_mw Compare MW to potential structures identify_mw->compare_mw overalkylation MW = Product + Alkyl group? -> Likely over-alkylation compare_mw->overalkylation Yes c3_alkylation MW = Product? -> Likely C3-alkylation isomer compare_mw->c3_alkylation Yes elimination MW corresponds to elimination product of alkylating agent? compare_mw->elimination Yes optimize Optimize reaction conditions: - Adjust stoichiometry - Lower temperature - Change base/solvent overalkylation->optimize c3_alkylation->optimize elimination->optimize

Caption: Troubleshooting workflow for an unexpected TLC spot in N-alkylation.

Corrective Actions:

  • Characterize the Byproduct: Isolate the byproduct using column chromatography or preparative TLC for structural elucidation by NMR.

  • Modify Reaction Conditions:

    • Stoichiometry: If over-alkylation is confirmed, reduce the equivalents of the alkylating agent.

    • Temperature: Lowering the reaction temperature can improve selectivity.

    • Base: Consider a bulkier, less nucleophilic base to disfavor C3-alkylation.

Guide 2: Low Yield and Multiple Products in Dehydrogenation

Problem: The dehydrogenation of this compound to 4-methylindole results in a low yield of the desired product and the formation of several unidentified byproducts.

troubleshooting_dehydrogenation start Low yield and multiple products in dehydrogenation check_catalyst Was the catalyst active and handled properly? start->check_catalyst inactive_catalyst Inactive catalyst or improper handling. Consider catalyst poisoning or degradation. check_catalyst->inactive_catalyst No check_oxidant Was the correct stoichiometry of the oxidant/dehydrogenating agent used? check_catalyst->check_oxidant Yes optimize Optimize reaction conditions: - Screen different catalysts/oxidants - Adjust temperature and reaction time - Use an inert atmosphere inactive_catalyst->optimize incorrect_stoich Incorrect stoichiometry. Over-oxidation or incomplete reaction. check_oxidant->incorrect_stoich No analyze_byproducts Analyze byproducts by LC-MS and NMR check_oxidant->analyze_byproducts Yes incorrect_stoich->optimize identify_structures Identify structures of major byproducts analyze_byproducts->identify_structures over_oxidation Are byproducts oxygenated (e.g., oxindoles, ring-opened)? -> Likely over-oxidation identify_structures->over_oxidation Yes incomplete_reaction Is starting material present? -> Incomplete reaction identify_structures->incomplete_reaction Yes over_oxidation->optimize incomplete_reaction->optimize

Caption: Troubleshooting workflow for dehydrogenation side reactions.

Corrective Actions:

  • Catalyst/Reagent Integrity: Ensure the catalyst is active and was not exposed to poisons. Verify the concentration and purity of the dehydrogenating agent.

  • Reaction Atmosphere: If using a catalyst sensitive to air, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: Overheating can lead to decomposition and the formation of tars. Maintain a stable and optimized reaction temperature.

  • Alternative Reagents: Explore different catalytic systems or dehydrogenating agents that may offer higher selectivity.

III. Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Sample Dilution: Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Dissolution: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Ensure complete dissolution; sonication may be used if necessary.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject an appropriate volume (typically 1-5 µL) into the LC-MS system.

Protocol 2: General Procedure for ¹H NMR Sample Preparation
  • Sample Weighing: Weigh 5-10 mg of the purified byproduct or crude reaction mixture into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum. For complex mixtures or unknown structures, proceed with ¹³C and 2D NMR experiments.

IV. Data Presentation

Table 1: Common Byproducts in this compound Reactions and Their Mass Spectrometric Signatures
Reaction TypePotential ByproductExpected [M+H]⁺Notes
N-Alkylation (with Benzyl Bromide) N,N-Dibenzyl-4-methylindolinium314.19Over-alkylation product.
C3-Benzyl-4-methylindoline224.14Isomer of the desired product.
N-Acylation (with Acetyl Chloride) N,3-Diacetyl-4-methylindoline218.12Di-acylation product.
C3-Acetyl-4-methylindoline176.11Isomer of the N-acylated product.
Dehydrogenation 4-Methylindole132.08Aromatized product.
4-Methyl-2-oxindole148.07Oxidation byproduct.

Note: The exact mass will depend on the specific alkylating or acylating agent used.

V. References

  • Zhang, X., et al. (2025). Study of catalytic hydrogenation dehydrogenation on an alternative LOHC: 4-methylindole. ResearchGate.

  • Benchchem. (n.d.). This compound | 4812-45-7; 62108-16-1. Benchchem.

  • Sun, H., et al. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 35(6), 1035-1043.

  • Sun, H., et al. (2008). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Drug Metabolism and Disposition, 36(9), 1774-1782.

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry.

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for 4,4'-Methylenedianiline.

  • Zhou, L., et al. (2005). Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes. Drug Metabolism and Disposition, 33(4), 543-550.

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2018). Angewandte Chemie International Edition, 57(40), 13193-13197.

  • University of Rochester. (n.d.). Failed Reaction: FAQ. Department of Chemistry.

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.

  • J. Am. Chem. Soc. (2018). Dehydrogenation of the liquid organic hydrogen carrier system 2-methylindole/2-methylindoline/2-methyloctahydroindole on Pt(111). 140(40), 12884-12892.

  • Advanced Biochemicals. (n.d.). This compound.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • National Center for Biotechnology Information. (n.d.). 4-Methylindole. PubChem.

  • Organic Letters. (2011). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. 13(21), 5842-5845.

  • Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. 18, 46-52.

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines.

  • Google Patents. (2007). Processes for production of indole compounds. EP1829872B1.

  • Prairie View A&M University. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU.

  • Benchchem. (2025). Technical Support Center: Spectroscopic Identification of Byproducts in 2-Amino-4-hydroxy-8-methylquinoline Reactions.

  • Acta Crystallographica Section E. (2011). 4-Chloro-1-methylindoline-2,3-dione. E67(12), o3243.

  • Journal of Organic Chemistry. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. 87(9), 5603-5616.

  • Organic Syntheses. (n.d.). 4-nitroindole.

  • Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. 18, 46-52.

  • Molecules. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. 27(19), 6649.

  • New England Biolabs. (n.d.). Troubleshooting Transformation Reactions.

  • ChemInform. (2014). Selective N-Alkylation of Indoles with Primary Alcohols Using a Pt/HBEA Catalyst. 45(36).

  • Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. Toxicological Profile for Benzidine.

  • Google Patents. (1961). Process for n-alkylation of indoles. US3012040A.

  • ResearchGate. (n.d.). The n-alkylation reaction of compound 6 in different organic solvents and ionic liquids.

  • Thermo Fisher Scientific. (n.d.). PCR Troubleshooting Guide.

  • Solis BioDyne. (n.d.). Troubleshooting guide for end-point PCR.

  • RSC Advances. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. 11(36), 22166-22186.

  • Journal of the Chemical Society, Faraday Transactions. (1998). Electrooxidation of N-methylindole. 94(4), 561-565.

  • ChemInform. (2012). Catalytic Enantioselective C-H Functionalization of Indoles with α-Diazopropionates Using Chiral Dirhodium(II) Carboxylates: Asymmetric Synthesis of the (+)-α-Methyl-3-indolylacetic Acid Fragment of Acremoauxin A. 43(1).

References

resolving peak overlap in NMR spectrum of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak overlap in the ¹H NMR spectrum of 4-Methylindoline. As a Senior Application Scientist, I will walk you through a logical, step-by-step troubleshooting process, explaining the rationale behind each technique to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Question 1: My ¹H NMR spectrum of this compound shows significant peak overlap in the aromatic and aliphatic regions. What are my initial troubleshooting steps?

Answer:

Peak overlap in the NMR spectrum of this compound is a common challenge, particularly in standard deuterated solvents like chloroform-d (CDCl₃). The similar chemical environments of the protons on the indoline ring and the aromatic ring can lead to complex, overlapping multiplets. Your initial approach should focus on simple, non-destructive methods to alter the chemical shifts of the protons.

The first and most straightforward approach is to change the NMR solvent.[1][2] The interaction between the solvent and your analyte can cause differential shifts in proton resonances, a phenomenon known as the aromatic solvent-induced shift (ASIS), which can often resolve overlapping signals.[3][4] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective at this.[2]

If changing the solvent does not provide adequate resolution, the next step is to perform a variable temperature (VT) NMR experiment.[5][6] By increasing the temperature, you can sometimes average out different conformations or alter hydrogen bonding interactions, which in turn can change the chemical shifts of the protons and resolve overlap.[6][7]

Below is a decision-making workflow for these initial steps.

G start Start: Overlapping ¹H NMR Spectrum solvent Change NMR Solvent (e.g., to Benzene-d₆) start->solvent check_resolution1 Is Peak Overlap Resolved? solvent->check_resolution1 vt_nmr Perform Variable Temperature (VT) NMR check_resolution1->vt_nmr No end End: Resolved Spectrum check_resolution1->end Yes check_resolution2 Is Peak Overlap Resolved? vt_nmr->check_resolution2 advanced_methods Proceed to Advanced Methods (Shift Reagents or 2D NMR) check_resolution2->advanced_methods No check_resolution2->end Yes

Caption: Initial troubleshooting workflow for peak overlap.

Question 2: Changing the solvent and temperature didn't fully resolve the overlapping signals. What are more advanced techniques I can use?

Answer:

When simpler methods are insufficient, you can turn to more advanced techniques. These include the use of lanthanide shift reagents (LSRs) or, more commonly in modern NMR, two-dimensional (2D) NMR spectroscopy.[8][9]

1. Lanthanide Shift Reagents (LSRs):

LSRs are paramagnetic complexes, often of europium (Eu) or praseodymium (Pr), that can be added directly to your NMR sample.[10][11][12] The LSR will coordinate to a Lewis basic site on your molecule, which in the case of this compound is the nitrogen atom. This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance of the proton from the nitrogen atom, often leading to a dramatic separation of previously overlapping signals.[10][13]

2. 2D NMR Spectroscopy:

Two-dimensional NMR is a powerful method for resolving peak overlap by spreading the signals across a second frequency dimension.[9][14][15] For this compound, the two most useful experiments would be:

  • COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[9][16] This allows you to trace the connectivity of the protons in the molecule, even if their signals are overlapping in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment shows correlations between protons and the carbons they are directly attached to.[9][17] Since ¹³C spectra are generally much more resolved than ¹H spectra, this technique is excellent for separating overlapping proton signals by correlating them to their distinct carbon resonances.[18]

The table below summarizes the pros and cons of these advanced methods.

TechniquePrinciple of OperationAdvantagesDisadvantages
Lanthanide Shift Reagents Paramagnetic complex coordinates to a Lewis base, inducing distance-dependent chemical shifts.[10][12]Can produce large separations of signals.[11]Can cause significant line broadening.[13] Requires a Lewis basic site. Can be less effective for complex molecules.
2D COSY Correlates J-coupled protons, showing through-bond connectivity.[9][16]Excellent for identifying coupled spin systems. Non-destructive.Does not directly resolve overlap, but helps in assignment. Can be complex to interpret.
2D HSQC Correlates protons to their directly attached carbons.[9][17]Highly effective at resolving proton overlap due to the large chemical shift range of ¹³C.[15][18] Provides valuable ¹H-¹³C connectivity data.Requires a longer experiment time than 1D NMR.

Troubleshooting Guides & Protocols

Protocol 1: Resolving Peak Overlap Using Solvent Titration with Benzene-d₆

Causality: Benzene, as an aromatic solvent, will have specific interactions with the electron clouds of the solute, this compound. This leads to anisotropic shielding and deshielding effects, causing differential shifts in the proton resonances and potentially resolving overlap.[3][4]

Step-by-Step Methodology:

  • Prepare Initial Sample: Dissolve your this compound sample in a standard solvent like CDCl₃ and acquire a reference ¹H NMR spectrum.

  • Prepare Benzene-d₆ Stock: In a separate vial, have a small amount of pure benzene-d₆.

  • Perform Titration:

    • Add a small, measured aliquot of benzene-d₆ (e.g., 10 µL) to your NMR tube containing the CDCl₃ solution.

    • Gently mix the sample and re-acquire the ¹H NMR spectrum.

    • Repeat this process, adding successive aliquots of benzene-d₆ and acquiring a spectrum after each addition.

  • Analyze the Data: Observe the changes in chemical shifts for the overlapping protons as the concentration of benzene-d₆ increases. Often, you will see the signals move apart, improving resolution.

  • Optimize Solvent Ratio: Identify the solvent ratio (CDCl₃:benzene-d₆) that provides the best resolution for your signals of interest.

Protocol 2: Setting up a 2D HSQC Experiment

Causality: The HSQC experiment transfers magnetization from a proton to its directly attached carbon and back again.[17][19] The resulting 2D spectrum plots the proton chemical shifts on one axis and the carbon chemical shifts on the other. Since the ¹³C chemical shift dispersion is much larger than that of ¹H, overlapping proton signals will be correlated to different, well-resolved carbon signals, thus resolving the ambiguity.[15][18]

G start Prepare Sample in Deuterated Solvent acquire_1h Acquire ¹H Spectrum (Note regions of overlap) start->acquire_1h acquire_13c Acquire ¹³C Spectrum (Note chemical shifts) start->acquire_13c setup_hsqc Set up HSQC Experiment (Input ¹H and ¹³C spectral widths) acquire_1h->setup_hsqc acquire_13c->setup_hsqc run_hsqc Run HSQC Experiment setup_hsqc->run_hsqc process_data Process 2D Data (Fourier transform both dimensions) run_hsqc->process_data analyze Analyze 2D Spectrum (Correlate ¹H and ¹³C signals) process_data->analyze end End: Resolved Signals and ¹H-¹³C Connectivity analyze->end

Caption: Workflow for an HSQC experiment.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a reasonably concentrated sample of this compound in a suitable deuterated solvent.

  • Acquire 1D Spectra: First, acquire standard 1D ¹H and ¹³C{¹H} spectra. This is crucial for setting the correct spectral widths for the 2D experiment.

  • Set up the HSQC Experiment:

    • In your spectrometer software, select an HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments).

    • Set the spectral width in the F2 (proton) dimension to encompass all proton signals.

    • Set the spectral width in the F1 (carbon) dimension to encompass all carbon signals.

    • The software will typically set other parameters, such as the number of scans and increments in the F1 dimension, to default values. For a moderately concentrated sample, 8-16 scans per increment should be sufficient.

  • Run the Experiment: Start the acquisition. HSQC experiments can take anywhere from 30 minutes to several hours, depending on the sample concentration and desired resolution.

  • Data Processing and Analysis:

    • After acquisition, process the data by applying a Fourier transform in both dimensions.

    • The resulting 2D spectrum will show peaks (cross-peaks) at the coordinates corresponding to the chemical shifts of a proton and its attached carbon.

    • Overlapping proton signals in the 1D spectrum will now appear as distinct cross-peaks at the same proton chemical shift but at different carbon chemical shifts, thereby resolving the overlap.

By following these troubleshooting guides, you can systematically address the issue of peak overlap in the NMR spectrum of this compound and obtain high-quality data for your research.

References

Technical Support Center: Strategies to Prevent Degradation of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylindoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a compound susceptible to degradation, its proper handling and storage are paramount to ensure experimental reproducibility and success. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Understanding the Instability of this compound

This compound, like many indoline derivatives, is prone to degradation primarily through oxidation. The presence of the nitrogen-containing heterocyclic ring makes it susceptible to attack by atmospheric oxygen, which can be accelerated by factors such as light, heat, and the presence of acid or metal impurities. Degradation often manifests as a noticeable color change, turning from a colorless or pale-yellow liquid to a darker yellow or brown substance. This discoloration is a key indicator that the compound's purity has been compromised, potentially affecting experimental outcomes.

Troubleshooting Guide: A Proactive Approach to Preventing Degradation

This section is structured in a question-and-answer format to directly address common problems and provide actionable solutions.

Question 1: My this compound has developed a yellow or brown tint. Can I still use it?

A change in color is a definitive sign of degradation, likely due to oxidation. While the extent of degradation cannot be determined by visual inspection alone, it is highly recommended to purify the compound before use in sensitive applications. For less sensitive experiments, the impact of the impurities should be assessed on a small scale first. However, for reliable and reproducible results, using a fresh or purified stock is the best practice.

Question 2: What are the primary causes of this compound degradation in my experiments?

The most common culprits for this compound degradation are:

  • Exposure to Air (Oxygen): The nitrogen atom in the indoline ring is susceptible to oxidation.

  • Exposure to Light: Photodegradation can occur, leading to the formation of colored impurities.

  • Incompatible Storage Conditions: Storing at room temperature or in clear containers accelerates degradation.

  • Presence of Impurities: Acidic or metallic impurities can catalyze degradation reactions.

Question 3: How can I minimize oxidation during routine handling and experimentation?

Minimizing exposure to atmospheric oxygen is critical. Here are some proven techniques:

  • Work Under an Inert Atmosphere: Whenever possible, handle this compound inside a glovebox or by using Schlenk line techniques with an inert gas like nitrogen or argon.

  • Use Proper Transfer Techniques: For transferring the liquid, use syringes or cannulas that have been purged with an inert gas.

  • Degas Solvents: Before preparing solutions, ensure your solvents are thoroughly deoxygenated by sparging with an inert gas.

Below is a workflow for handling air-sensitive reagents like this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Oven-dry Glassware B Cool Under Inert Gas A->B D Transfer this compound (Inert Atmosphere) B->D C Degas Solvents E Prepare Solution C->E D->E F Conduct Experiment E->F G Store Under Inert Gas in Amber Vial F->G Post-Experiment H Refrigerate (2-8°C) G->H

Caption: Workflow for handling this compound to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by displacing atmospheric oxygen.
Container Tightly sealed amber glass vialProtects from light-induced degradation and prevents moisture ingress.
Purity High purity, free from acidic or metallic contaminantsImpurities can act as catalysts for degradation.

Q2: I need to store a solution of this compound. What solvent should I use and are there any special precautions?

The choice of solvent will depend on your specific application. However, for storage, it is crucial to use a high-purity, anhydrous, and deoxygenated solvent. Ethers and hydrocarbons are generally suitable. Avoid solvents that may contain peroxides or other oxidizing impurities. Always store the solution under an inert atmosphere and refrigerated, just as you would with the neat compound.

Q3: Are there any chemical incompatibilities I should be aware of when working with this compound?

Yes, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Contact with these substances can lead to vigorous reactions and rapid degradation.

Q4: How can I detect and quantify the degradation of this compound in my sample?

Several analytical techniques can be employed to assess the purity of this compound and identify degradation products:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the parent compound and its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify changes in functional groups, indicating degradation.

Below is a diagram illustrating a general troubleshooting workflow for suspected degradation.

Troubleshooting_Workflow A Observe Color Change in This compound B Is the experiment highly sensitive? A->B G Review handling and storage procedures A->G C Purify by distillation or chromatography B->C Yes D Perform small-scale test reaction B->D No F Use fresh, high-purity This compound C->F E Proceed with caution D->E Acceptable result D->F Unacceptable result H Implement inert atmosphere techniques G->H I Store properly (cold, dark, inert gas) G->I

Caption: Troubleshooting workflow for degraded this compound.

Experimental Protocols

Protocol 1: Inert Atmosphere Transfer of this compound

This protocol outlines the steps for safely transferring this compound while minimizing exposure to air.

Materials:

  • This compound in a Sure/Seal™ bottle or similar air-tight container

  • Dry, nitrogen-flushed Schlenk flask or reaction vessel with a septum

  • Dry, nitrogen-flushed syringe and long needle

  • Inert gas source (Nitrogen or Argon) with a bubbler

Procedure:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Set up a positive pressure of inert gas in the reaction vessel, vented through a bubbler.

  • Carefully puncture the septum of the this compound container with the needle of the purged syringe.

  • Draw a small amount of inert gas from the headspace of the reaction vessel into the syringe.

  • Invert the this compound container and slowly draw the desired volume of liquid into the syringe.

  • Withdraw the needle from the this compound container and quickly insert it into the septum of the reaction vessel.

  • Slowly dispense the this compound into the reaction vessel.

  • Rinse the syringe with a small amount of deoxygenated solvent if necessary.

  • Clean the syringe and needle immediately after use.

Technical Support Center: 4-Methylindoline Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylindoline crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with crystallizing this low-melting-point compound. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence crystallization?

Understanding the fundamental properties of this compound is the first step to designing a successful crystallization strategy. Its low melting point is the most critical factor that distinguishes its crystallization from that of many other organic solids.

PropertyValueSignificance for Crystallization
CAS Number 62108-16-1Ensures you are working with the correct compound, not its analogue 4-Methylindole.[1][2][3]
Molecular Formula C₉H₁₁NBasic molecular information.[1]
Molecular Weight 133.19 g/mol Used for calculating molar concentrations.[1]
Physical Form Liquid or low-melting solid.[1][4]At or near typical room temperature, the compound can be liquid, which complicates handling and makes standard cooling crystallization prone to "oiling out" instead of forming crystals.
Melting Point 5°C CRITICAL: Standard cooling to 0°C or 4°C may not be sufficient to induce crystallization and can lead to the formation of an amorphous solid or oil if the solution's eutectic point is below this temperature.[4][5]
Boiling Point 267°CHigh boiling point indicates low volatility, making slow evaporation a viable but potentially very slow crystallization method.[4][5]
Density ~1.06 g/mLSlightly denser than water.[4][5]
Solubility Insoluble in water; Soluble in ethanol, ethyl ether, and acetone.[5]This solubility profile is key to selecting appropriate solvent and anti-solvent systems.

Q2: What are the most common challenges when crystallizing this compound?

The primary challenges stem directly from its low melting point:

  • Oiling Out: The compound separates from the solution as a liquid (an oil) rather than a solid crystalline material. This occurs when the concentration of the solute in the solution exceeds its solubility limit at a temperature that is still above its melting point or the eutectic melting point of the mixture.

  • Poor Crystal Quality: Rapid, uncontrolled crystallization can lead to the formation of very small, needle-like crystals or polycrystalline aggregates, which are difficult to filter and may trap impurities.[6]

  • Failure to Nucleate: The solution may remain supersaturated without forming any solid. This can be due to high purity (lack of nucleation sites) or kinetic barriers to crystal formation.[7][8]

Q3: Which solvent systems are a good starting point for this compound crystallization?

The goal is to find a solvent in which this compound is moderately soluble at room temperature or slightly warm, and an anti-solvent in which it is insoluble. The two must be miscible. Given its solubility in polar organic solvents and insolubility in water, polar/non-polar systems are an excellent starting point.

Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Technique
EthanolWaterAnti-Solvent Addition, Vapor Diffusion
AcetoneHeptane or HexaneAnti-Solvent Addition, Vapor Diffusion
Dichloromethane (DCM)HexaneLiquid Diffusion, Vapor Diffusion
Ethyl AcetateHeptane or HexaneAnti-Solvent Addition

Q4: What essential safety precautions should I take when handling this compound?

According to safety data sheets, this compound is an irritant. Always handle it in a well-ventilated area or a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[4]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling.[4][9]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My this compound won't crystallize; it just oils out upon cooling or anti-solvent addition.

Causality: "Oiling out" is a classic sign of excessive supersaturation or a system that has dropped below the compound's freezing point without the ordered structure of a crystal lattice having time to form. For a low-melting-point compound like this compound, the solution can easily become saturated at a temperature above 5°C. As you cool it or add an anti-solvent, the compound wants to separate, but it does so as a liquid because it's thermodynamically easier than forming a solid crystal.

Solutions & Protocols: The key is to slow down the process and maintain the system in a "metastable zone," where nucleation can occur controllably.[11]

A. Refine the Anti-Solvent Technique: Instead of adding the anti-solvent quickly to the solution, allow it to be introduced gradually. This can be achieved through vapor diffusion, which is one of the most effective methods for difficult-to-crystallize compounds.[12]

Experimental Protocol: Vapor Diffusion Crystallization

  • Preparation: Dissolve your crude this compound in a minimal amount of a good solvent (e.g., acetone) in a small, open vial. The solution should be concentrated but not yet saturated.

  • Setup: Place this inner vial inside a larger jar or beaker that contains a layer of the anti-solvent (e.g., hexane). The level of the anti-solvent in the outer jar should be below the top of the inner vial.

  • Sealing: Seal the outer jar tightly. This creates a closed system where the volatile anti-solvent will slowly diffuse as a vapor into the solvent in the inner vial.

  • Incubation: Place the sealed system in an undisturbed location, away from vibrations and temperature fluctuations.[8]

  • Mechanism: As the anti-solvent vapor dissolves into the solvent, it gradually reduces the solubility of the this compound. This slow, controlled increase in supersaturation promotes the growth of a few large, high-quality crystals rather than causing the compound to crash out as an oil.

dot

Caption: Workflow for Vapor Diffusion Crystallization.

Problem 2: My solution remains clear. I'm not getting any crystals or oil.

Causality: The solution is likely undersaturated. For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature (i.e., it must be supersaturated).[7] If the solution is clear and stable, you have not yet reached this point. Another possibility is that the energy barrier for nucleation (the formation of the first stable crystal seed) has not been overcome.

Solutions & Protocols:

A. Achieve Supersaturation:

  • Reduce Solvent Volume: If using a volatile solvent, you can slowly evaporate a small portion of it in a fume hood or under a gentle stream of nitrogen. This will increase the concentration.

  • Add More Solute: Carefully add more this compound to the solution and dissolve it, perhaps with gentle warming (do not exceed 30-40°C to avoid significant solvent loss). Then, allow it to return to room temperature before proceeding with cooling or anti-solvent addition.

B. Induce Nucleation (Seeding): Seeding is a powerful technique where a single, pre-existing crystal is added to a supersaturated solution to act as a template for further growth.[12]

  • Obtain a Seed Crystal: If you have ever had a successful crystallization, save a few crystals. If not, try to generate a tiny amount of solid by taking a drop of the solution on a watch glass and letting it evaporate completely. The resulting microcrystalline solid can be used.

  • Prepare the Solution: Prepare a supersaturated solution that is on the verge of crystallizing (it might look very slightly cloudy or have "schlieren" lines).

  • Introduce the Seed: Using a spatula, introduce a single, tiny seed crystal into the solution.

  • Incubate: Cover the solution and leave it undisturbed. Crystal growth should commence on the surface of the seed crystal.

Problem 3: The crystals are very small, needle-like, or of poor quality.

Causality: The formation of many small or needle-like crystals indicates that the rate of nucleation significantly exceeds the rate of crystal growth.[8] This happens when the solution becomes highly supersaturated too quickly. Impurities can also act as nucleation sites, leading to a shower of small crystals.[13] Some indole derivatives are also known to have a tendency to form needle-like crystals due to the preferential growth along one crystallographic axis.[6][14]

Solutions & Protocols:

A. Slow Down Crystallization: All methods that slow the approach to supersaturation will favor the growth of larger, higher-quality crystals.

  • Use Vapor Diffusion: As described in Problem 1, this is the most gentle method.

  • Slow Cooling: If using a cooling method, insulate the flask to slow the rate of heat exchange. Instead of placing it directly in a -20°C freezer, try a 4°C refrigerator first, then move to the freezer.

  • Liquid-Liquid Diffusion: This is an alternative to vapor diffusion.

Experimental Protocol: Liquid-Liquid Diffusion

  • Setup: In a narrow tube (like an NMR tube or a test tube), add a solution of your this compound in a dense solvent (e.g., Dichloromethane).

  • Layering: Carefully and slowly, layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution.[8] Use a pipette or syringe against the side of the glass to avoid mixing. A slight turbidity at the interface is a good sign.

  • Incubation: Cap the tube and leave it undisturbed. Crystallization will occur slowly at the interface as the solvent and anti-solvent mix via diffusion.

B. Purify the Starting Material: If impurities are suspected to be the cause, consider purifying the this compound oil before crystallization using a technique like flash column chromatography. This removes heterogeneous particles that can act as unwanted nucleation sites.

dot

Caption: Decision tree for troubleshooting crystallization outcomes.

Problem 4: The purity of my crystallized product is still low.

Causality: Impurities can be incorporated into crystals through several mechanisms, including surface adsorption, inclusions (pockets of mother liquor trapped inside the crystal), or co-crystallization in a solid solution.[15] Ineffective washing after filtration can also leave behind a film of impure mother liquor on the crystal surfaces.

Solutions & Protocols:

A. Perform a Re-crystallization: A single crystallization may not be sufficient. Dissolving the obtained crystals in a fresh, minimal amount of hot solvent and repeating the crystallization process can significantly improve purity.

B. Optimize the Washing Step:

  • Filtration: Once you have a good slurry of crystals, collect them via vacuum filtration. Do not let the crystals sit dry on the filter for too long, as this can cause residual solvent to evaporate and deposit dissolved impurities onto the crystal surfaces.

  • Washing Solvent: Wash the collected crystal cake with a small amount of ice-cold anti-solvent. The anti-solvent should be cold to minimize the dissolution of your desired product.

  • Technique: Stop the vacuum, add the cold wash solvent to just cover the crystal cake, and gently resuspend the crystals. Immediately re-apply the vacuum to pull the wash solvent through. Repeat once or twice.

C. Characterize Purity: Always verify the purity of your final product using an appropriate analytical technique, such as Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC), to confirm the removal of specific impurities.

References

Technical Support Center: Enhancing Regioselectivity in 4-Methylindoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing regioselectivity in the functionalization of 4-methylindoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The information provided is grounded in established scientific principles and supported by peer-reviewed literature to ensure both accuracy and practical utility.

Introduction: The Challenge of Regioselectivity in this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, the presence of multiple reactive C-H bonds on both the benzene and pyrroline rings presents a significant challenge in achieving site-selective functionalization. The interplay between the electron-donating methyl group at the C4 position and the directing capabilities of the nitrogen atom often leads to mixtures of regioisomers, complicating synthesis and purification. This guide aims to provide a clear, mechanistically driven approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the functionalization of this compound.

Q1: Why am I getting a mixture of C5 and C7 functionalized products in my C-H activation reaction?

A1: The formation of both C5 and C7 products is a common outcome due to the competing electronic and steric influences within the this compound scaffold. The C7 position is often favored in reactions directed by a group on the indoline nitrogen due to the formation of a stable six-membered metallacyclic intermediate.[1][2] However, the C4-methyl group exerts an activating effect on the para C7 and ortho C5 positions, making both susceptible to electrophilic attack.

Troubleshooting Steps:

  • Choice of Directing Group: The nature of the N-directing group is critical. Bulky directing groups, such as N-pivaloyl, can sterically favor the less hindered C7 position.[2] Conversely, smaller or more flexible directing groups may allow for competitive functionalization at C5.

  • Catalyst System: The choice of metal catalyst and ligands plays a pivotal role. For instance, Rh(III) catalysts are often effective for C7 amidation.[1] Palladium catalysts, when paired with specific phosphine or pyridine-type ligands, have also been shown to direct arylation to the C7 position.[3]

  • Solvent and Temperature: Reaction conditions can influence the kinetic versus thermodynamic product distribution. It is advisable to screen different solvents and temperatures to optimize for the desired regioisomer.

Q2: My reaction is favoring C2 functionalization instead of the desired C7 position. How can I switch the regioselectivity?

A2: C2 functionalization is often the electronically preferred outcome in the absence of a strong directing group on the nitrogen, as the C2 position is part of the more electron-rich pyrroline ring.[2] To achieve C7 selectivity, a directing group strategy is almost always necessary.

Troubleshooting Steps:

  • Install a Directing Group: Employ a removable directing group on the indoline nitrogen. Groups like pivaloyl, acetyl, or phosphinoyl can effectively direct the catalyst to the C7 position.[3][4] The choice of directing group can be guided by the specific transformation you are trying to achieve.

  • Ligand Modification: In palladium-catalyzed reactions, the ligand can have a profound effect on regioselectivity. For example, the use of pyridine-type ligands with a Pd(OAc)₂ catalyst has been shown to favor C7 arylation.[3] Experimenting with a library of ligands can help identify the optimal one for your desired outcome.

  • Consider Alternative Catalysts: Different transition metals have different intrinsic preferences. While palladium and rhodium are commonly used, exploring other metals like iridium for borylation might offer different regiochemical outcomes.[5][6]

Q3: I am observing low yields and catalyst deactivation. What are the likely causes and solutions?

A3: Low yields and catalyst deactivation in C-H functionalization reactions can stem from several factors, including substrate inhibition, product inhibition, or catalyst instability under the reaction conditions.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that the this compound and all reagents are of high purity. Impurities can poison the catalyst.

  • Atmosphere Control: Many C-H activation catalysts are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Additive Screening: The addition of co-oxidants, bases, or other additives can significantly impact catalyst turnover. For example, in Pd-catalyzed reactions, the choice of base (e.g., CsOAc) can be critical.[7]

  • Catalyst Loading: While it may seem counterintuitive, lowering the catalyst loading can sometimes improve yields by minimizing side reactions or catalyst aggregation. Conversely, in some cases, a higher loading may be necessary to drive the reaction to completion.

Troubleshooting Guides by Reaction Type

This section provides detailed troubleshooting workflows for specific functionalization reactions of this compound.

Guide 1: Palladium-Catalyzed C-H Arylation

Problem: A mixture of C5 and C7 arylated products is observed, with the C5 isomer being the major product. The goal is to selectively obtain the C7-arylated product.

Diagnostic Workflow:

G cluster_0 Factors Influencing Regioselectivity Electronic Effects Electronic Effects Regioselectivity Regioselectivity Electronic Effects->Regioselectivity Steric Effects Steric Effects Steric Effects->Regioselectivity Catalyst System Catalyst System Catalyst System->Regioselectivity Ligand choice Metal identity Directing Group Directing Group Directing Group->Regioselectivity Size and nature This compound This compound This compound->Electronic Effects C4-Me group N lone pair This compound->Steric Effects C4-Me group

References

Technical Support Center: Catalyst Deactivation in Reactions with 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for a common yet complex challenge: catalyst deactivation in chemical reactions involving 4-Methylindoline. Understanding the root causes of catalyst deactivation is crucial for maintaining reaction efficiency, ensuring product quality, and optimizing process economics.[1][2] This resource provides in-depth, evidence-based solutions to the problems you may encounter in your laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: My hydrogenation reaction of a substrate using a Palladium on Carbon (Pd/C) catalyst in the presence of this compound is sluggish or has completely stalled.

Question: I am attempting a reaction, such as a debenzylation, on a molecule that also contains a this compound moiety, using a standard Pd/C catalyst. The reaction is either extremely slow or fails to proceed to completion. What is the likely cause and how can I resolve this?

Answer: The most probable cause of this issue is catalyst poisoning by the this compound itself.

Causality Explained:

This compound, being a nitrogen-containing heterocycle, can act as a potent poison for palladium catalysts.[3] The nitrogen atom's lone pair of electrons can strongly adsorb onto the active sites of the palladium metal surface.[3] This strong chemical bonding blocks the active sites, preventing the intended reactant molecules from accessing them and thus inhibiting the catalytic cycle.[3] This phenomenon is a well-documented issue with nitrogen-containing heterocycles in catalytic hydrogenations.[3][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected catalyst poisoning.

Detailed Remediation Protocols:

Strategy Detailed Protocol Scientific Rationale
1. Increase Catalyst Loading Incrementally increase the weight percentage of the Pd/C catalyst. For example, if you started with 5 mol%, try increasing to 10 mol% or even 20 mol%.While not ideal due to cost, a higher catalyst loading provides more active sites, some of which may remain unpoisoned and available for the desired reaction. This is often a quick, albeit brute-force, solution.[5]
2. Change Catalyst Type Switch to a more robust catalyst. Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C) is often more effective in the presence of amines.[5] Alternatively, Platinum on Carbon (Pt/C) can sometimes be less susceptible to nitrogen poisoning than Pd/C for certain substrates.[6]Pearlman's catalyst is known to be more active and can sometimes overcome the inhibitory effects of nitrogen-containing compounds.[5] Different metals have varying affinities for poisons, and Pt may offer a different electronic and steric environment at the active site.
3. Modify Reaction Conditions - Solvent Change: If the reaction is being run in a non-polar solvent, switching to a polar protic solvent like acetic acid or ethanol may help.[5]- Increase Hydrogen Pressure: If using a balloon, switch to a high-pressure reactor (e.g., a Parr shaker).[5][6]Protonating the nitrogen of the this compound with an acidic solvent can reduce its ability to coordinate to the metal surface.[5] Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can sometimes outcompete the poison for active sites.
4. Protect the Indoline Nitrogen If the this compound nitrogen is not involved in the desired reaction, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) prior to the catalytic step.A protecting group will modify the electronic properties of the nitrogen atom and sterically hinder its ability to bind to and poison the catalyst surface.

Issue 2: My Raney Nickel (Ra-Ni) catalyzed reaction involving this compound shows a rapid decline in activity over a short period.

Question: I am using Raney Nickel for a hydrogenation reaction, and while it is initially active, the reaction rate drops off significantly before completion. What is causing this rapid deactivation?

Answer: The rapid deactivation of Raney Nickel in this context is likely due to a combination of poisoning and potential fouling by oligomeric byproducts.

Causality Explained:

Similar to palladium catalysts, the nickel active sites in Raney Nickel are susceptible to poisoning by the nitrogen atom of this compound.[7] However, Raney Nickel can also be prone to deactivation by the deposition of organic materials on its surface, a process known as fouling or coking.[8] Indoline and its derivatives can sometimes form oligomeric or polymeric byproducts under certain reaction conditions, which can physically block the porous structure of the Raney Nickel catalyst.

Troubleshooting and Prevention:

Potential Cause Diagnostic Check Preventative/Corrective Action
Nitrogen Poisoning -- Use of Promoters: Consider using a promoted Raney Nickel catalyst (e.g., Mo-promoted), which can exhibit improved resistance to poisoning.[9]- Reactivation: For poisoned Raney Nickel, a reactivation procedure can sometimes be effective. This may involve washing the catalyst with a dilute basic solution (e.g., aqueous ammonia or sodium hydroxide) under an inert atmosphere to displace adsorbed species.[10]
Fouling/Coking - Visual Inspection: The catalyst may appear clumpy or coated with a dark residue.- TGA/TPO: Thermogravimetric Analysis or Temperature-Programmed Oxidation can quantify carbonaceous deposits on the spent catalyst.- Optimize Reaction Conditions: Lowering the reaction temperature or substrate concentration can sometimes minimize the formation of high molecular weight byproducts.[11]- Solvent Selection: Ensure the reaction solvent is appropriate to maintain all species in solution and prevent precipitation onto the catalyst surface.
Impurity in Starting Material - Purity Analysis: Analyze the this compound starting material for impurities, especially those containing sulfur, which is a severe poison for nickel catalysts.[7]- Feedstock Purification: Purify the this compound feedstock before use, for example, by distillation or column chromatography.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation I should be aware of when working with this compound?

A1: There are four primary mechanisms of catalyst deactivation:

  • Poisoning: This is a chemical deactivation where molecules like this compound (due to its nitrogen atom) or impurities (like sulfur compounds) strongly and often irreversibly bind to the active sites of the catalyst.

  • Fouling (or Coking): This is a physical deactivation caused by the deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, blocking pores and active sites.[11][12]

  • Sintering (Thermal Degradation): This occurs at high temperatures, causing the small metal particles of the catalyst to agglomerate into larger ones. This reduces the active surface area and is generally irreversible.[12][13]

  • Leaching: This involves the dissolution of the active metal from its solid support into the reaction medium.[14][15] This is more common with palladium catalysts under certain conditions.

Caption: Key mechanisms of catalyst deactivation.

Q2: Can I regenerate a catalyst that has been deactivated by this compound?

A2: Regeneration is sometimes possible, but its success depends on the deactivation mechanism:

  • Poisoning: If the poisoning is reversible, washing the catalyst with an appropriate solvent or a dilute acid/base solution might displace the poisoning species.[13] For irreversible poisoning, regeneration is often not feasible.

  • Fouling/Coking: This is often reversible. The carbonaceous deposits can typically be burned off by a controlled calcination (heating in the presence of air or oxygen).[11]

  • Sintering: This is generally an irreversible process, and the catalyst usually cannot be regenerated.[13]

  • Leaching: This is an irreversible loss of the active metal, and the catalyst cannot be regenerated.

Q3: How can I prevent catalyst deactivation when using this compound?

A3: A proactive approach is always best. Consider the following preventative measures:

  • Purify Your Reagents: Ensure your this compound and other reactants/solvents are of high purity to avoid introducing external poisons.[11]

  • Optimize Reaction Conditions: Use the mildest possible temperature and pressure that allow for a reasonable reaction rate to minimize sintering and byproduct formation.[11]

  • Choose the Right Catalyst: Select a catalyst known for its stability and resistance to poisoning by nitrogen-containing compounds. As mentioned, Pearlman's catalyst can be a good alternative to Pd/C.

  • Protecting Groups: If feasible, protect the nitrogen of the this compound to prevent it from interacting with the catalyst.

Q4: I suspect metal leaching from my palladium catalyst. How can I confirm this?

A4: Metal leaching can be a subtle issue. Here are two common methods to test for it:

  • Hot Filtration Test: During the reaction, filter the hot reaction mixture to remove the solid catalyst. Then, allow the filtrate to continue reacting under the same conditions. If the reaction continues to proceed in the absence of the solid catalyst, it indicates that active, soluble palladium species have leached into the solution.[15]

  • ICP-MS Analysis: After the reaction, analyze a sample of the reaction solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This will give you a quantitative measure of the amount of palladium that has leached into the solvent.[16]

References

Technical Support Center: 4-Methylindoline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methylindoline. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this compound from the bench to larger-scale production. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, focusing on the prevalent synthetic route: the catalytic hydrogenation of 4-methylindole. Our goal is to provide not just solutions, but the underlying chemical and engineering principles to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most industrially viable and common method for producing this compound is the catalytic hydrogenation of 4-methylindole. This process involves the reduction of the 2,3-double bond of the indole ring using hydrogen gas in the presence of a heterogeneous catalyst.[1] This route is favored for its high atom economy, relatively clean conversion, and the avoidance of stoichiometric metal hydride reagents which are often costly and generate significant waste.[1]

Q2: Which catalyst is best suited for the hydrogenation of 4-methylindole?

A2: The choice of catalyst is critical and depends on the desired selectivity and process conditions. Platinum on carbon (Pt/C) is a highly effective catalyst for this transformation, often activated by a Brønsted acid like p-toluenesulfonic acid (p-TSA) to achieve high yields at moderate temperatures and pressures.[1] Palladium (Pd/C) and Rhodium (Rh/C) catalysts are also used.[2][3] The key challenge is to achieve selective hydrogenation of the pyrrole ring without over-reducing the benzene ring, which would lead to octahydro-4-methylindole. A comparative overview is provided below.

CatalystTypical ConditionsAdvantagesPotential Issues
5% Pt/C 25-50°C, 50-100 psi H₂, acidic activator (e.g., p-TSA) in water or alcohol.[1]High activity and selectivity for the indoline. Works well in green solvents like water.[1]Can be sensitive to poisoning by the amine product. May require an acid promoter.
5% Pd/C 60-100°C, 500-800 psi H₂.[2]Readily available, effective for various indole derivatives.Higher temperatures/pressures may be needed. Risk of over-reduction increases with temperature.
5% Rh/C 60°C, ~650 psi H₂.[3]Can offer good selectivity.Generally more expensive than Pt or Pd.
Raney Nickel 110-120°C, ~435 psi H₂.[4]Cost-effective.Requires higher temperatures and pressures; can have lower selectivity and pyrophoric handling concerns.

Q3: What are the primary safety concerns when scaling up this hydrogenation?

A3: There are three primary safety pillars to consider:

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All equipment must be properly grounded and purged with an inert gas (e.g., Nitrogen, Argon) before and after the reaction. The reactor area must have appropriate ventilation and hydrogen gas detectors.

  • Catalyst Handling: Many hydrogenation catalysts, particularly Raney Nickel and dry Pd/C or Pt/C, can be pyrophoric and may ignite spontaneously upon exposure to air. Catalysts should be handled wet with solvent or under an inert atmosphere. Safe catalyst filtration procedures (e.g., using a closed filter system) are mandatory.

  • Exothermic Reaction: Catalytic hydrogenations are exothermic. A robust reactor cooling system is essential to manage the heat generated, especially during the initial phase of the reaction. A failure in temperature control can lead to a runaway reaction, causing a dangerous increase in pressure and promoting undesirable side reactions.[5]

Process Workflow for Scalable this compound Synthesis

The following diagram outlines the key stages in a typical scale-up campaign for this compound production via hydrogenation.

Figure 1. General Workflow for this compound Scale-Up cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-Up & Purification cluster_final Final Phase Reactor_Prep Reactor Inerting (N2 Purge) Charge_Reactants Charge Substrate, Solvent & Catalyst Reactor_Prep->Charge_Reactants Pressurize Pressurize with H2 Charge_Reactants->Pressurize Run_Reaction Controlled Reaction (Temp & Agitation) Pressurize->Run_Reaction Monitor In-Process Control (HPLC/GC) Run_Reaction->Monitor Monitor->Run_Reaction Continue Depressurize Depressurize & Purge (N2) Monitor->Depressurize Complete Filter_Catalyst Catalyst Filtration (Inert Conditions) Depressurize->Filter_Catalyst Purification Solvent Removal & Purification (Distillation) Filter_Catalyst->Purification QC_Analysis Final Product QC Purification->QC_Analysis

Caption: General Workflow for this compound Scale-Up

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of this compound synthesis.

Problem 1: Reaction is Sluggish or Stalls Before Completion
  • Symptom: Hydrogen uptake slows down or stops prematurely. In-process analysis (HPLC/GC) shows a significant amount of 4-methylindole remaining even after extended reaction times.

Potential Causes & Solutions

  • Poor Gas-Liquid Mass Transfer: At larger scales, efficiently dissolving hydrogen gas into the liquid phase to reach the catalyst surface becomes a major challenge.[5]

    • Causality: The reaction rate is limited by how fast hydrogen can get to the catalyst. If mixing is poor, the catalyst is effectively "starved" of a key reagent.

    • Solution:

      • Increase Agitation Speed: This enhances the surface area between the gas and liquid phases.

      • Optimize Impeller Design: Use a gas-entraining impeller (e.g., a hollow-shaft, self-inducing agitator) to improve gas dispersion.

      • Check Baffling: Ensure the reactor has adequate baffling to create turbulence and prevent vortexing, which hinders gas mixing.

  • Catalyst Deactivation/Poisoning: The indoline product, a secondary amine, can adsorb onto the catalyst's active sites and inhibit its activity.[1] Impurities in the starting material (e.g., sulfur compounds) can also act as poisons.

    • Causality: The catalyst's active sites are blocked, preventing the adsorption and activation of hydrogen and the indole substrate.

    • Solution:

      • Verify Starting Material Purity: Ensure the 4-methylindole is free from known catalyst poisons.

      • Increase Catalyst Loading: While not ideal for process economy, a higher catalyst loading can sometimes compensate for partial deactivation.

      • Select a More Robust Catalyst: If product inhibition is severe, screen different catalysts or supports that may be less susceptible.

      • Consider an Acidic Additive: As demonstrated for Pt/C, adding an acid like p-TSA can protonate the product, reducing its ability to coordinate to and poison the metal surface.[1]

  • Insufficient Hydrogen Pressure: The pressure setpoint may not provide a sufficient driving force (concentration) of hydrogen in the solution at scale.

    • Causality: Reaction rate in many hydrogenations is directly proportional to hydrogen pressure.

    • Solution: Gradually increase the hydrogen pressure within the safety limits of the reactor. A pressure of 6 MPa (approx. 870 psi) has been noted to be effective in similar hydrogenations.[2]

Problem 2: Low Yield and/or Formation of Byproducts (e.g., "tar", over-reduction)
  • Symptom: The isolated yield of this compound is significantly lower than on the lab scale. Analysis reveals the presence of dark, insoluble materials or a significant peak corresponding to octahydro-4-methylindole.

Potential Causes & Solutions

  • Poor Temperature Control (Hot Spots): The exothermic nature of the reaction can create localized hot spots in a large, poorly mixed reactor due to the lower surface-area-to-volume ratio.[5]

    • Causality: High temperatures can promote side reactions, such as polymerization of the indole starting material or intermediates.[6] It can also provide the necessary activation energy for the less-desired reduction of the benzene ring.

    • Solution:

      • Improve Heat Transfer: Ensure the reactor's cooling jacket is functioning optimally and the heat transfer fluid is at the correct temperature and flow rate.

      • Control Reagent Addition Rate: If possible, add the substrate or catalyst as a slurry over time to control the initial rate of reaction and heat generation. For hydrogenation, controlling the rate of hydrogen addition can also manage the exotherm.

      • Ensure Adequate Agitation: Good mixing is crucial not only for mass transfer but also for uniform heat distribution.

  • Over-Reduction: The reaction conditions (temperature, pressure, catalyst, time) are too harsh, leading to the subsequent reduction of the benzene ring to form octahydro-4-methylindole.[1]

    • Causality: The catalyst is active enough to reduce both the pyrrole and benzene rings, and the reaction is allowed to proceed long enough or at a high enough energy state for the second, more difficult reduction to occur.

    • Solution:

      • Optimize Reaction Conditions: Reduce the temperature, pressure, or reaction time. Use in-process controls to stop the reaction as soon as the starting material is consumed.

      • Change Catalyst: Switch to a catalyst with higher selectivity. For instance, Pt/C is often more selective for the pyrrole ring reduction compared to Rhodium under certain conditions.

      • Use a Selective Additive: Certain additives can moderate catalyst activity to prevent over-reduction.

Figure 2. Troubleshooting Decision Tree for Low Yield cluster_causes_stall Potential Causes for Stall cluster_causes_degrade Potential Causes for Degradation Start Low Yield of This compound Check_Conversion Is Starting Material Consumed? (IPC) Start->Check_Conversion Stalled_Reaction Stalled Reaction Check_Conversion->Stalled_Reaction No Byproducts_Formed Byproducts or Tar Observed? Check_Conversion->Byproducts_Formed Yes Mass_Transfer Poor H2 Mass Transfer Stalled_Reaction->Mass_Transfer Catalyst_Poison Catalyst Poisoning Stalled_Reaction->Catalyst_Poison Pressure_Low H2 Pressure Too Low Stalled_Reaction->Pressure_Low Yield_Loss_Workup Yield Loss During Work-up/Purification Byproducts_Formed->Yield_Loss_Workup Yes Over_Reduction Over-Reduction Product Detected? Byproducts_Formed->Over_Reduction No Degradation Degradation/ Polymerization Over_Reduction->Degradation No Conditions_Harsh Conditions Too Harsh (Temp, Time) Over_Reduction->Conditions_Harsh Yes Hot_Spots Poor Temp Control (Hot Spots) Degradation->Hot_Spots

Caption: Troubleshooting Decision Tree for Low Yield

Problem 3: Difficulty with Catalyst Filtration at Scale
  • Symptom: The catalyst filtration is extremely slow, or the catalyst passes through the filter medium, resulting in a dark-colored filtrate containing fine catalyst particles.

Potential Causes & Solutions

  • Catalyst Fines: The catalyst particles may have broken down into very fine particles (fines) due to mechanical stress from aggressive agitation over long periods.

    • Causality: The fine particles can blind the surface of the filter medium or pass through its pores, making filtration inefficient and contaminating the product.

    • Solution:

      • Use a Filter Aid: Add a filter aid like Celite® (diatomaceous earth) to the reaction mixture before filtration. This creates a porous cake that traps the fine catalyst particles and maintains a reasonable flow rate. A pre-coat of the filter aid on the filter can also be used.

      • Optimize Agitation: While strong agitation is needed for mass transfer, excessively high shear can degrade the catalyst support. Find an optimal agitation speed that balances reaction rate with catalyst integrity.

      • Select a More Robust Catalyst: Catalysts on different supports (e.g., granular carbon vs. powder) have different mechanical stabilities.

  • Improper Filtration Setup: The chosen filtration equipment is not suitable for handling fine, potentially pyrophoric materials.

    • Causality: Open filter funnels are unsafe and inefficient at scale.

    • Solution:

      • Use an Enclosed Filter: Employ a pressure filter (e.g., a Nutsche filter dryer) or a cartridge filtration system. These systems allow for filtration under an inert atmosphere, which is critical for safety.

      • Select Appropriate Filter Medium: Ensure the pore size of the filter cloth or cartridge is appropriate for the catalyst particle size.

Experimental Protocol: Scalable Hydrogenation of 4-Methylindole

This protocol is a representative starting point for a pilot-scale batch. WARNING: This procedure must only be performed by trained personnel in a facility designed for high-pressure hydrogenation reactions.

  • Reactor Preparation:

    • Ensure a 50 L pressure reactor is clean, dry, and has passed all safety checks.

    • Inert the reactor by pressurizing with Nitrogen to 50 psi and venting three times.

  • Charging:

    • Under a Nitrogen atmosphere, charge the reactor with 4-methylindole (1.0 kg, 7.62 mol).

    • Add ethanol (20 L).

    • In a separate vessel, prepare a slurry of 5% Platinum on Carbon (50% wet, 100 g catalyst weight) in ethanol (2 L).

    • Transfer the catalyst slurry to the reactor via a charging port under a positive Nitrogen flow.

  • Reaction:

    • Seal the reactor. Begin agitation at a rate sufficient to ensure good surface movement (e.g., 200-300 RPM).

    • Purge the headspace with hydrogen gas three times.

    • Pressurize the reactor to 80 psi with hydrogen.

    • Set the cooling jacket to 25°C and monitor the internal temperature. The reaction is exothermic and an initial temperature rise to 30-35°C is expected. Use the cooling system to maintain the temperature below 40°C.

    • Maintain the reaction until hydrogen uptake ceases and HPLC analysis of a filtered sample shows <1% remaining 4-methylindole.

  • Work-up:

    • Stop the hydrogen flow and carefully vent the reactor.

    • Purge the reactor headspace with Nitrogen three times.

    • Add a filter aid (e.g., Celite®, 200 g) to the reaction mixture and stir for 15 minutes.

    • Transfer the slurry to an enclosed filter under Nitrogen pressure. Wash the reactor and the filter cake with ethanol (2 x 2 L).

  • Purification:

    • Combine the filtrate and washes.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.[4]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-Methylindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 4-methylindoline scaffold is a privileged structure, forming the core of numerous therapeutic candidates. Its precise three-dimensional architecture, including stereochemistry and solid-state conformation, dictates its interaction with biological targets. Consequently, unambiguous structural validation is not merely a procedural step but the bedrock upon which successful drug development programs are built.

This guide provides an in-depth comparison of the principal techniques for validating the structure of this compound derivatives. As Senior Application Scientists, our goal is to move beyond mere protocol recitation. We will explore the causality behind our experimental choices, grounding our recommendations in the principles of analytical chemistry to ensure a self-validating, robust, and scientifically sound workflow. We will establish why Single-Crystal X-ray Crystallography (SCXRD) remains the unequivocal gold standard while strategically integrating complementary techniques for a comprehensive and trustworthy analysis.

The Gold Standard: Unambiguous 3D Structure by Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal.[1] It provides a high-resolution, three-dimensional map of electron density within a molecule, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled accuracy.[1][2] For any novel this compound derivative, a successfully solved crystal structure is the ultimate validation, leaving no ambiguity about its atomic arrangement.

Causality of Method: Why SCXRD is Definitive

Unlike spectroscopic methods that infer structure from connectivity or through-space interactions in solution, SCXRD directly visualizes the molecule's structure in the solid state. An intense beam of X-rays is diffracted by the ordered array of molecules in a single crystal.[1] The resulting diffraction pattern contains the information required to calculate a 3D electron density map. This direct visualization is crucial for:

  • Absolute Stereochemistry: Unambiguously assigning R/S configurations at chiral centers.

  • Conformational Analysis: Defining the exact solid-state conformation and identifying key torsional angles.

  • Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, providing insights into hydrogen bonding, π-stacking, and other non-covalent interactions that are vital for understanding solid-state properties like solubility and stability.[3]

Experimental Protocol: A Self-Validating Workflow

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next.

Step 1: Growing High-Quality Single Crystals

This is the most critical and often rate-limiting step. The crystal must be a single, well-ordered lattice, typically larger than 0.1 mm in all dimensions, and free from significant defects.[1]

  • Methodology:

    • Solvent Selection: Begin by screening for solvents in which the this compound derivative has moderate solubility. The goal is to create a supersaturated solution from which the compound will slowly precipitate.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent (the "drop"). Place this drop in a sealed chamber containing a larger reservoir of a poor solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Temperature Gradient: Create a temperature gradient across a saturated solution. The compound will migrate and crystallize in the cooler region where solubility is lower.

  • Causality & Field Insights: Indole derivatives can be challenging to crystallize, sometimes forming persistent, thin needles unsuitable for diffraction.[4] This is often driven by strong, one-dimensional intermolecular forces like hydrogen bonding.[4] The choice of solvent is paramount as it can influence the crystal habit; varying solvent polarity can sometimes change the crystal shape from needles to more desirable plates or prisms.[3] Patience and systematic screening of various solvents and techniques are key.

Step 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to an X-ray beam in a diffractometer.

  • Methodology:

    • Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a loop or glass fiber.

    • Cryo-cooling: The mounted crystal is typically flash-cooled in a stream of liquid nitrogen (around 100 K) to minimize thermal vibrations and radiation damage during data collection.

    • Data Collection: The crystal is placed in the diffractometer and rotated in a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[5][6] A detector, such as a CCD or pixel detector, records the positions and intensities of the thousands of diffracted X-ray reflections as the crystal rotates.[1]

  • Causality & Field Insights: Cryo-cooling significantly improves data quality by reducing atomic motion, leading to sharper diffraction spots and higher resolution data. The choice of X-ray wavelength (e.g., Cu Kα) can enhance scattering intensity, which is particularly useful for small or weakly diffracting crystals.[6]

Step 3: Structure Solution and Refinement

This computational step transforms the raw diffraction data into a final, validated 3D model.

  • Methodology:

    • Unit Cell Determination & Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the crystal's unit cell and its symmetry (space group).

    • Structure Solution: Computational "direct methods" are used to solve the phase problem and generate an initial electron density map.

    • Model Building: A molecular model is built into the electron density map.

    • Refinement: The atomic positions and displacement parameters are iteratively adjusted (refined) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

  • Trustworthiness through Validation Metrics: The quality and reliability of the final structure are assessed using several key parameters. A trustworthy structure is validated by:

    • Low R-factors (R1 and wR2): These values measure the agreement between the crystallographic model and the experimental X-ray diffraction data. An R1 value below 5-7% for small molecules is generally considered good.

    • Goodness-of-Fit (S): This should be close to 1.0, indicating that the model accurately fits the data.

    • Low Residual Electron Density: The difference electron density map should be relatively flat, with no large unexplained peaks or troughs.

Complementary Techniques for a Holistic Validation Strategy

While SCXRD is definitive, it is not performed in isolation. A robust validation workflow integrates other rapid and accessible techniques early in the process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4][7] It provides crucial information about the molecular framework and connectivity.

  • Principle & Causality: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). By observing the resonance frequencies (chemical shifts), through-bond couplings (J-couplings), and through-space interactions (Nuclear Overhauser Effect, NOE), one can piece together the molecule's covalent structure.

  • Key Experiments for 4-Methylindolines:

    • 1D ¹H NMR: Confirms the presence of expected proton environments and their integrations (number of protons).

    • 1D ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds), establishing proton connectivity within spin systems.[8]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing unambiguous C-H assignments.[9]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is essential for connecting different fragments of the molecule and confirming the positions of substituents.[10]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (< 5 Å), providing critical information about stereochemistry and conformation in solution.[9]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is the primary method for confirming the molecular weight of a newly synthesized compound.

  • Principle & Causality: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy (to four or five decimal places) to allow for the calculation of a unique elemental formula.

  • Application in Workflow:

    • Molecular Weight Confirmation: The molecular ion peak ([M]+, [M+H]+, etc.) must match the calculated molecular weight of the target this compound derivative.

    • Fragmentation Analysis: The pattern of fragment ions can provide corroborating evidence for the proposed structure, as different parts of the molecule will break apart in predictable ways.[11][12]

Computational Chemistry

Computational methods serve as a powerful predictive and corroborative tool.

  • Principle & Causality: Methods like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of a molecule. The predicted geometry (bond lengths, angles) can be compared with experimental X-ray data. Furthermore, NMR chemical shifts can be predicted and compared to the experimental spectra to aid in assignment and confirm the structure.

Comparative Analysis: Selecting the Appropriate Technique

The following table provides a direct comparison of the primary structural validation techniques.

FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.Covalent bond connectivity, relative stereochemistry, solution conformation, molecular dynamics.[1][5]Molecular weight, elemental formula, structural fragments.[13]
Sample State Solid (single crystal).Solution.Solid or Solution.
Sample Amount Micrograms to milligrams (single crystal).Milligrams.Nanograms to micrograms.
Key Strength Unambiguous and definitive 3D structural determination.[8]Provides detailed connectivity and dynamic information in a biologically relevant state (solution).[1]High sensitivity and accuracy for molecular formula determination.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture.[14]Structure is inferred, not directly observed; can be complex for large molecules; less precise for bond lengths/angles.[14]Provides no information on 3D structure, stereochemistry, or connectivity.
Typical Time Hours to days (after obtaining a crystal).Minutes to hours.Minutes.

Visualizing the Integrated Workflow

A robust structural validation strategy is not linear but synergistic, with each technique informing and validating the others.

Workflow cluster_synthesis Phase 1: Synthesis & Initial Verification cluster_elucidation Phase 2: Detailed Structural Elucidation cluster_validation Phase 3: Definitive Validation synthesis Synthesis of This compound Derivative ms Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Elemental Formula (HRMS) synthesis->ms Is mass correct? nmr1d 1D NMR (¹H, ¹³C) - Confirm Functional Groups - Check Purity ms->nmr1d nmr2d 2D NMR (COSY, HSQC, HMBC) - Establish Covalent Framework - Assign all atoms nmr1d->nmr2d Is structure plausible? nmr_stereo NOESY / ROESY - Determine Relative Stereochemistry - Analyze Solution Conformation nmr2d->nmr_stereo cryst Crystal Growth - Screen solvents & methods nmr_stereo->cryst scxrd Single-Crystal X-ray Crystallography (SCXRD) - Solve 3D Structure cryst->scxrd final Final Validated Structure - Absolute Stereochemistry - Solid-State Conformation - Intermolecular Packing scxrd->final Is R-factor low? Is structure unambiguous?

Caption: A synergistic workflow for robust structural validation.

DecisionTree start Novel this compound Derivative Synthesized check_mass Run MS & 1D NMR start->check_mass mass_ok Mass & Preliminary Spectra Consistent with Target? check_mass->mass_ok Yes stop_revisit STOP: Revisit Synthesis/ Purification check_mass->stop_revisit No elucidate Perform 2D NMR (COSY, HSQC, HMBC) mass_ok->elucidate structure_plausible Proposed Structure Consistent with ALL NMR Data? elucidate->structure_plausible stop_reinterpet STOP: Re-evaluate Data or Consider Isomer structure_plausible->stop_reinterpet No crystallize Attempt Crystallization structure_plausible->crystallize Yes crystal_ok Obtain Diffraction-Quality Single Crystal? crystallize->crystal_ok optimize_cryst Optimize Crystallization Conditions crystal_ok->optimize_cryst No scxrd Collect & Solve SCXRD Data crystal_ok->scxrd Yes optimize_cryst->crystallize scxrd_ok Structure Solved? (Good R-factors, low disorder) scxrd->scxrd_ok scxrd_ok->stop_reinterpet No (Correlate with NMR) final_structure Structure Validated scxrd_ok->final_structure Yes

Caption: Decision-making process in structural validation.

Conclusion

For researchers, scientists, and drug development professionals working with this compound derivatives, structural integrity is paramount. While techniques like NMR and Mass Spectrometry are indispensable for initial verification and determining molecular connectivity, Single-Crystal X-ray Crystallography stands alone as the gold standard for its ability to deliver an unambiguous, three-dimensional view of the molecule. It provides the definitive evidence of absolute stereochemistry, conformation, and the subtle intermolecular forces that govern a molecule's behavior in the solid state.

By adopting an integrated and self-validating workflow—beginning with rapid spectroscopic and spectrometric checks and culminating in a high-quality crystal structure—we can ensure the highest degree of scientific integrity. This multi-faceted approach provides the trustworthy, authoritative, and comprehensive structural data necessary to make informed decisions and accelerate the journey from a promising molecule to a potential therapeutic.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Methylindoline Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of a starting material is not merely a quality metric; it is the very foundation of a drug's safety and efficacy. 4-Methylindoline, a key heterocyclic building block in the synthesis of various pharmacologically active compounds, is no exception. The presence of even trace impurities—be they residual starting materials, byproducts, or degradation products—can have profound impacts on the downstream synthetic pathway and the toxicological profile of the final Active Pharmaceutical Ingredient (API).

This guide, written from the perspective of a seasoned analytical scientist, eschews a simple recitation of methods. Instead, it provides a comparative analysis of the primary spectroscopic and chromatographic techniques used to validate the purity of this compound. We will delve into the causality behind why a specific technique is chosen, how to design self-validating protocols, and how to build a robust, multi-faceted analytical strategy. The core principle is orthogonality: the use of multiple, distinct analytical techniques to build a comprehensive and unassailable purity profile.[1][2]

An Integrated Analytical Workflow

No single technique can provide a complete picture of a compound's purity. A robust analysis relies on an integrated workflow where each method provides a unique and complementary piece of the puzzle. The initial step is typically a rapid identity check, followed by more sensitive and quantitative methods to detect and measure impurities.

cluster_0 Phase 1: Identity & Initial Screening cluster_1 Phase 2: Structural Confirmation & Quantification cluster_2 Phase 3: High-Sensitivity Impurity Profiling cluster_3 Phase 4: Final Purity Assignment FTIR FTIR Spectroscopy (Identity Confirmation) NMR NMR Spectroscopy (Structure, Absolute Purity - qNMR) FTIR->NMR Identity Verified HPLC HPLC-UV/MS (Trace Impurities, Isomers) NMR->HPLC Structure Verified, Purity Estimated GCMS GC-MS (Volatile Impurities, Solvents) NMR->GCMS Structure Verified, Purity Estimated Report Certificate of Analysis (Combined Data) NMR->Report qNMR Purity Value HPLC->Report Quantitative Impurity Data GCMS->Report Residual Solvent Data start Start: this compound Sample & Certified Standard prep Accurate Weighing & Dissolution in Deuterated Solvent start->prep acquire Acquire ¹H NMR Spectrum (Ensure d1 > 5*T₁) prep->acquire process Process FID (FT, Phase, Baseline Correction) acquire->process integrate Integrate Non-Overlapping Peaks (Analyte & Standard) process->integrate calculate Calculate Purity (w/w %) Using Standard Formula integrate->calculate report Report Purity & Identify Signals from Impurities calculate->report cluster_MD Method Development cluster_MV Method Validation (ICH) cluster_SA Sample Analysis cluster_DP Data Processing dev Select Column & Mobile Phase Optimize Gradient val Specificity, Linearity, Accuracy, Precision, LOD/LOQ dev->val Method Finalized prep Prepare Sample Solution (e.g., 1 mg/mL) val->prep Method Validated inject Inject Blank, Standards, Sample prep->inject run Run Gradient & Detect (UV/MS) inject->run process Integrate Peaks Calculate Area % run->process report Report Purity & Impurity Profile process->report

References

A Comparative Guide to the Reactivity of Methylindoline Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry and drug development, the indoline scaffold stands as a privileged structure, forming the core of numerous pharmacologically active compounds. The introduction of a simple methyl group at various positions on this bicyclic system gives rise to a family of methylindoline isomers, each with a unique electronic and steric profile. This subtle structural variation can profoundly influence the molecule's reactivity, dictating the feasibility and outcome of synthetic transformations. This guide provides a comprehensive comparison of the reactivity of different methylindoline isomers, supported by experimental data and mechanistic insights, to empower researchers in their synthetic design and drug discovery endeavors.

Understanding the Influence of the Methyl Group: Electronic and Steric Effects

The reactivity of methylindoline isomers is primarily governed by the interplay of the electronic and steric effects of the methyl group. As an electron-donating group (EDG) through induction and hyperconjugation, the methyl substituent generally increases the electron density of the indoline ring system. However, the position of the methyl group determines which parts of the molecule are most affected.

  • N-Methylation (1-Methylindoline): Placing the methyl group on the nitrogen atom (1-position) has a significant impact on its nucleophilicity and the electronic nature of the aromatic ring. While it prevents N-H reactions, it can influence the electron density of the benzene ring through resonance.

  • Pyrroline Ring Substitution (2- and 3-Methylindoline): A methyl group on the saturated five-membered ring primarily exerts steric effects, potentially hindering access to the nitrogen atom or the adjacent C3 position. Electronically, it can have a minor activating effect on the aromatic ring.

  • Benzene Ring Substitution (4-, 5-, 6-, and 7-Methylindoline): A methyl group on the benzene ring acts as a classical activating group for electrophilic aromatic substitution. Its position directs the regioselectivity of such reactions. For instance, 4- and 6-methylindoline would be expected to direct electrophiles to the ortho and para positions relative to the methyl group, while 5- and 7-methylindoline will also influence the substitution pattern on the benzene ring.

The following diagram illustrates the general electronic and steric influences of the methyl group on the indoline core.

Caption: Influence of methyl group position on indoline reactivity.

Comparative Reactivity in Key Synthetic Transformations

The subtle differences in electronic and steric properties among methylindoline isomers manifest in their reactivity towards various classes of organic reactions.

N-Alkylation: A Tale of Nucleophilicity and Steric Hindrance

N-alkylation is a fundamental transformation for modifying the indoline core. The rate and success of this reaction are highly dependent on the isomer.

For isomers with an unsubstituted nitrogen (2-, 3-, 4-, 5-, 6-, and 7-methylindoline), the nitrogen atom is a primary site for alkylation.[1] The electron-donating methyl group on the benzene ring (4-, 5-, and 6-methylindoline) is expected to slightly increase the nucleophilicity of the nitrogen atom compared to unsubstituted indoline, potentially leading to faster reaction rates.

Conversely, methyl groups at the 2- and 7-positions introduce significant steric hindrance around the nitrogen atom, which can impede the approach of the alkylating agent.[2] This steric effect can lead to slower reaction rates or require more forcing reaction conditions. For instance, in an iron-catalyzed N-alkylation with benzyl alcohol, 2-methylindoline gave a moderate yield of 45%, while 3-methylindoline provided a higher yield of 72%, suggesting that the steric hindrance from the 2-methyl group is more pronounced in this transformation.[3]

Table 1: Comparison of N-Alkylation Reactivity of Methylindoline Isomers

IsomerExpected ReactivityRationaleExperimental Observations (Yield %)
1-MethylindolineN/A (already alkylated)--
2-MethylindolineLowerSignificant steric hindrance from the adjacent methyl group.45% (N-benzylation)[3]
3-MethylindolineModerateLess steric hindrance compared to the 2-isomer.72% (N-benzylation)[3]
4-MethylindolineHigherElectron-donating methyl group activates the nitrogen.Data not widely available for direct comparison.
5-MethylindolineHigherElectron-donating methyl group activates the nitrogen.Data not widely available for direct comparison.
6-MethylindolineHigherElectron-donating methyl group activates the nitrogen.Data not widely available for direct comparison.
7-MethylindolineLowerSteric hindrance from the peri-positioned methyl group.Data not widely available for direct comparison.
Electrophilic Aromatic Substitution: Regioselectivity as the Guiding Principle

Electrophilic aromatic substitution (EAS) is a cornerstone for functionalizing the benzene ring of the indoline scaffold. The position of the methyl group plays a crucial role in both the rate and regioselectivity of these reactions.

The nitrogen atom of the indoline ring is a powerful ortho-, para-director. In conjunction with the directing effect of the methyl group, the regiochemical outcome of EAS on methylindolines can be predicted.

  • This compound: The activating methyl group and the amino group work in concert to strongly activate the C5 and C7 positions.

  • 5-Methylindoline: The methyl group and the amino group activate the C4 and C6 positions.

  • 6-Methylindoline: The C5 and C7 positions are activated by both the methyl and amino groups.

  • 7-Methylindoline: The C6 position is strongly activated, while the C5 position is also activated but may experience some steric hindrance.

For isomers with a methyl group on the pyrroline ring (2- and 3-methylindoline), the primary directing group is the nitrogen atom, activating the C5 and C7 positions. The methyl group's electronic contribution is less significant in directing the substitution on the benzene ring.

A study on the electrophilic coupling of aryldiazonium salts with methylindoles (the oxidized form of methylindolines) provided insights into their relative reactivities. The observed order of reaction rates was: 3-methylindole < indole < N-methylindole < 2-methylindole.[4] This suggests that a methyl group at the 2-position enhances the reactivity of the indole system towards electrophiles more than a methyl group at the N- or 3-position. While this study was on indoles, the general trends in electronic activation can be extrapolated to indolines.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Methylindoline Isomers

IsomerMajor Substitution Position(s)Rationale
2-MethylindolineC5, C7Directed by the amino group.
3-MethylindolineC5, C7Directed by the amino group.
This compoundC5, C7Combined directing effect of amino and methyl groups.
5-MethylindolineC4, C6Combined directing effect of amino and methyl groups.
6-MethylindolineC5, C7Combined directing effect of amino and methyl groups.
7-MethylindolineC6Strong directing effect of the amino group, potential steric hindrance at C5.
C-H Activation: A Modern Approach to Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. In the context of methylindolines, C-H activation can occur on both the benzene and pyrroline rings.

The regioselectivity of C-H activation is often controlled by the use of a directing group, typically attached to the nitrogen atom. For methylindoline isomers, the intrinsic reactivity of the C-H bonds is also influenced by the position of the methyl group.

  • Benzene Ring C-H Activation: The electron-donating methyl group can facilitate C-H activation on the aromatic ring. The position of activation is often dictated by the catalyst and directing group. For instance, C7-functionalization of indolines is a common target.[5] A methyl group at the 4-, 5-, or 6-position would be expected to influence the electronic environment of the C7-H bond. A 7-methyl group would block this position, forcing activation at other sites.

  • Pyrroline Ring C-H Activation: C-H activation at the C2 and C3 positions is also possible. A methyl group at one of these positions would block it and direct functionalization to the other. For example, enantioselective synthesis of 2-methylindolines has been achieved through palladium-catalyzed asymmetric C(sp³)–H activation.[6]

CH_Activation_Regioselectivity cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products Methylindoline Methylindoline Catalyst Transition Metal Catalyst Methylindoline->Catalyst Coordination Coupling Partner Coupling Partner Coupling Partner->Catalyst C_Benzene Benzene Ring Functionalization Catalyst->C_Benzene C-H Activation C_Pyrroline Pyrroline Ring Functionalization Catalyst->C_Pyrroline C-H Activation DG Directing Group (on N) DG->Catalyst Directs

Caption: General workflow for directed C-H activation of methylindolines.

Experimental Protocols

To provide practical guidance, detailed protocols for key transformations are outlined below. These are general procedures that may require optimization for specific methylindoline isomers.

Protocol 1: General Procedure for N-Alkylation of Methylindolines with Alkyl Halides

This protocol describes a classical approach to N-alkylation using a strong base.

Materials:

  • Appropriate methylindoline isomer

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of the methylindoline (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Friedel-Crafts Acylation of Methylindolines

This protocol outlines a common method for the acylation of the aromatic ring of electron-rich heterocycles.[7]

Materials:

  • Appropriate methylindoline isomer

  • Acyl chloride (e.g., acetyl chloride)

  • Lewis acid (e.g., aluminum chloride, AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of the Lewis acid (1.1 equivalents) in anhydrous DCM at 0 °C under an argon atmosphere, add the acyl chloride (1.1 equivalents) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of the methylindoline (1.0 equivalent) in anhydrous DCM dropwise.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Carefully pour the reaction mixture into ice-cold water.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The position of a methyl group on the indoline scaffold exerts a profound influence on its reactivity, a factor that must be carefully considered in synthetic planning. While the electron-donating nature of the methyl group generally enhances reactivity towards electrophiles, steric hindrance, particularly at the 2- and 7-positions, can significantly impede reactions at the nitrogen center. For electrophilic aromatic substitution, the interplay between the directing effects of the amino group and the methyl group allows for predictable regiochemical outcomes.

This guide provides a foundational understanding of the comparative reactivity of methylindoline isomers. However, a comprehensive experimental dataset directly comparing all isomers under identical conditions for a range of reactions remains an area ripe for further investigation. Such studies, coupled with computational modeling, would provide invaluable quantitative data to refine our predictive models of reactivity and further empower the rational design of novel indoline-based therapeutic agents.

References

A Comparative Guide to the Biological Activity of 4-Methylindoline and its Parent Scaffold, Indoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold in Medicinal Chemistry

The indoline core, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural rigidity and the presence of a hydrogen bond donor/acceptor in the NH group allow for versatile interactions with a multitude of biological targets.[2] This has led to the development of numerous indoline-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This guide provides an in-depth comparison between the parent indoline molecule and its derivative, 4-Methylindoline. We will explore how the subtle addition of a single methyl group can fundamentally alter the compound's biological profile, shifting from a broad spectrum of activities to a more specific and potent mechanism of action, likely mediated through metabolic activation.

Structural and Physicochemical Properties: A Tale of Two Molecules

The foundational difference between indoline and this compound lies in the substitution on the benzene ring. This seemingly minor modification has significant implications for the molecule's interaction with its biological environment.

PropertyIndolineThis compound
Chemical Structure Indoline Structurethis compound Structure
Molecular Formula C₈H₉N[3]C₉H₁₁N[4]
Molecular Weight 119.16 g/mol 133.19 g/mol [5]
Key Difference Unsubstituted benzene ringMethyl group at position 4

The addition of the methyl group at the C-4 position introduces several changes:

  • Increased Lipophilicity: The methyl group enhances the molecule's hydrophobicity, which can influence its ability to cross cell membranes and its binding affinity for hydrophobic pockets in proteins.

  • Steric Influence: The methyl group adds steric bulk, which can either facilitate or hinder binding to a target protein, depending on the topology of the binding site.

  • Electronic Effects: As an electron-donating group, the methyl substituent can subtly alter the electron density of the aromatic ring, potentially influencing metabolic pathways and receptor interactions.

The Broad Biological Profile of the Parent Indoline Scaffold

Indoline and its derivatives are renowned for their diverse pharmacological activities, a testament to the versatility of the core structure.[1]

Key Reported Activities:

  • Antimicrobial and Antifungal Activity: Various indoline derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]

  • Anticancer Properties: The indoline structure is a component of several anticancer agents, with research highlighting its role in developing new therapies that may offer high efficacy with low toxicity.[1][2]

  • Anti-inflammatory and Analgesic Effects: Indoline-containing compounds have been investigated for their potential to treat inflammation and pain.[1][2]

  • Antioxidant Capacity: Certain derivatives have shown significant antioxidant activity in assays such as the DPPH assay.[6]

  • Cardiovascular Applications: The scaffold has been explored for its use in treating cardiovascular diseases.[1][2]

  • Central Nervous System (CNS) Activity: Specific indoline derivatives act as dual-acting norepinephrine and serotonin reuptake inhibitors, indicating potential for antidepressant applications.[7]

The primary mechanism behind this broad activity is the ability of the indoline ring to interact with various biological targets through hydrophobic interactions (via the benzene ring) and hydrogen bonding (via the NH moiety).[2]

A critical aspect of indoline's biological fate is its metabolism. In vitro studies have shown that indoline is efficiently metabolized by cytochrome P450 enzymes (specifically CYP3A4) into its aromatic counterpart, indole, through a novel dehydrogenation pathway.[8] This "aromatase" process is significant because the resulting indole molecule may possess a dramatically different biological activity profile than the parent indoline.[8]

Caption: Predicted metabolic dehydrogenation of indoline and this compound.

This compound: A Shift Towards Specificity via Metabolic Activation

While direct experimental data on the broad-spectrum biological activity of this compound is limited, a compelling hypothesis emerges from its predicted metabolism. Following the established pathway of its parent compound, this compound is expected to be dehydrogenated by P450 enzymes to form 4-Methylindole .[8]

This metabolite, 4-Methylindole, is a known potent and full agonist of the Aryl Hydrocarbon Receptor (AhR) .[9]

The Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide array of genes, including those involved in:

  • Xenobiotic Metabolism: Most notably, the induction of cytochrome P450 enzymes like CYP1A1.

  • Immune Response: Modulation of immune cell function and inflammatory pathways.

  • Cellular Growth and Differentiation.

Studies have shown that 4-Methylindole is one of the most effective agonists of human AhR, with a relative efficacy (EMAX) of 134% compared to the potent environmental toxicant TCDD (dioxin).[9] It strongly induces the nuclear translocation of AhR, a key step in its activation, at a level comparable to TCDD.[9]

Caption: Simplified signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

Therefore, the primary biological activity of this compound is likely indirect, mediated by its conversion to a potent AhR agonist. This contrasts sharply with the parent indoline, whose diverse activities are not predominantly linked to such a specific, high-potency pathway.

Comparative Analysis: Broad Spectrum vs. Targeted Activity

FeatureIndolineThis compound
Primary Activity Profile Broad spectrum: antimicrobial, anticancer, anti-inflammatory, etc.[1][2][6]Predicted to be a specific modulator of the AhR pathway.
Primary Mechanism Direct interaction with multiple biological targets.[2]Indirect, via metabolic activation to 4-Methylindole, a potent AhR agonist.[9]
Metabolic Fate Dehydrogenation to Indole.[8]Predicted dehydrogenation to 4-Methylindole.
Key Metabolite Activity Indole has its own complex biological activities, including roles in bacterial signaling.[10]4-Methylindole is a potent, full agonist of human AhR.[9]

Experimental Protocols for Comparative Validation

To empirically test the hypotheses presented in this guide, the following experimental workflows are proposed.

Caption: Workflow for the comparative biological evaluation of indolines.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of this compound and indoline and to identify the formation of their dehydrogenated metabolites.

Materials:

  • Test compounds (Indoline, this compound)

  • Positive control (e.g., Testosterone)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • 96-well incubation plates

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of HLM in phosphate buffer. Prepare working solutions of test compounds and controls in buffer.

  • Incubation: In a 96-well plate, add the HLM solution and the test compound solution. Pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound and the appearance of the predicted metabolites (Indole, 4-Methylindole).

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point to determine the metabolic half-life (t₁/₂). Confirm the identity of metabolites by comparing their mass and fragmentation patterns to authentic standards if available.

Protocol 2: Aryl Hydrocarbon Receptor (AhR) Activation Assay

Objective: To quantify and compare the ability of indoline, this compound, and their respective metabolites to activate the AhR signaling pathway.

Materials:

  • Hepa-1c1c7 cells (or another suitable cell line) stably transfected with an AhR-responsive luciferase reporter plasmid (e.g., pGudLuc1.1).

  • Test compounds and metabolites (Indoline, this compound, Indole, 4-Methylindole).

  • Positive control (TCDD).

  • Vehicle control (DMSO).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds, metabolites, and TCDD in culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 24 hours at 37°C.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein or a parallel viability assay) if necessary. Plot the dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) and EMAX (maximum effect) for each compound.

Conclusion and Future Directions

The available evidence strongly suggests a significant divergence in the biological activity of this compound compared to its parent, indoline. While indoline serves as a versatile scaffold for developing drugs with a broad range of activities, the introduction of a methyl group at the 4-position appears to channel its biological effect primarily through metabolic activation into a potent AhR agonist.

This guide underscores a critical principle in drug development: minor structural modifications can lead to major shifts in pharmacological profiles. The predicted specificity of this compound makes it an interesting candidate for research into AhR-mediated pathways, but it also serves as a caution. Its potential to induce drug-metabolizing enzymes could lead to significant drug-drug interactions, a factor that must be carefully considered in any therapeutic development.

Future research should focus on direct, head-to-head experimental comparisons as outlined in the proposed protocols. Validating the metabolic pathway and confirming the potent AhR agonism are the first steps. Subsequently, screening both compounds in a wide array of antimicrobial, anticancer, and anti-inflammatory assays will definitively elucidate whether the 4-methyl group ablates the other activities inherent to the indoline scaffold or if it confers a dual-activity profile.

References

A Comparative Guide to HPLC Method Validation for 4-Methylindoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-Methylindoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide will walk through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a framework for establishing a reliable, reproducible, and robust analytical method.[3][4][5]

The Analytical Challenge: Quantifying this compound

This compound (C₉H₁₁N, MW: 133.19) is an aromatic heterocyclic organic compound that can be a critical starting material or impurity in the synthesis of various pharmaceutical agents. Accurate quantification is essential for ensuring the purity, safety, and efficacy of the final drug product. HPLC with UV detection is the predominant technique for this analysis due to its sensitivity, specificity, and wide applicability.

This guide will compare two hypothetical, yet common, reversed-phase HPLC approaches:

  • Method A: The Workhorse (C18 Column, Isocratic Elution): A robust, general-purpose method utilizing a C18 stationary phase with a constant mobile phase composition. This represents a standard, reliable approach.

  • Method B: The Specialist (Phenyl-Hexyl Column, Gradient Elution): A method designed for enhanced selectivity, particularly for aromatic compounds and their closely related impurities. The Phenyl-Hexyl stationary phase offers alternative pi-pi interactions, and a gradient elution provides greater resolving power for complex sample matrices.

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected studies that collectively demonstrate a method's fitness for purpose. The overall process follows a logical sequence, ensuring that fundamental performance characteristics are established before more complex evaluations are undertaken.

G A Method Development & Optimization B System Suitability Testing (SST) A->B Initial Check H Robustness A->H Informative C Specificity / Selectivity B->C Pre-requisite D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) D->F G LOD & LOQ D->G I Validated Method for Routine Use E->I F->I G->I H->I Final Check

Caption: The HPLC Method Validation Workflow.

Chromatographic Conditions: A Head-to-Head Comparison

The foundation of any validation is a stable and well-defined set of chromatographic conditions.

ParameterMethod A: The WorkhorseMethod B: The SpecialistRationale
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmC18 provides universal hydrophobic retention. Phenyl-Hexyl offers alternative selectivity via pi-pi interactions, potentially resolving aromatic impurities C18 cannot.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in WaterTFA is an excellent ion-pairing agent giving sharp peaks. Formic acid is more MS-friendly and provides sufficient acidity.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Elution Mode Isocratic: 60:40 (A:B)Gradient: 30% B to 85% B over 10 minIsocratic is simple and robust. Gradient is necessary for complex samples to elute all components with good peak shape in a reasonable time.
Flow Rate 1.0 mL/min1.2 mL/minStandard flow rates for 4.6 mm ID columns.
Column Temp. 30 °C35 °CElevated temperature reduces viscosity and can improve peak shape and efficiency.
Detection UV at 280 nmUV at 280 nmWavelength selected based on the UV absorbance maximum for the indoline chromophore.
Injection Vol. 10 µL5 µLSmaller injection volume on the smaller particle column (Method B) minimizes band broadening.

Specificity: Proving Identity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

Experimental Protocol
  • Prepare Solutions:

    • Blank: Prepare the diluent (e.g., 50:50 Acetonitrile:Water).

    • Placebo (if applicable): Prepare a solution containing all formulation excipients without the this compound active pharmaceutical ingredient (API).

    • Standard Solution: Prepare a solution of this compound reference standard at the target concentration.

    • Spiked Sample: Spike the placebo solution with the this compound standard and any known potential impurities.

  • Forced Degradation (Stress Testing): Subject the this compound sample to various stress conditions (acid, base, oxidation, heat, light) as per ICH Q1A(R2) guidelines.[6]

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • Confirm no interfering peaks are present at the retention time of this compound in the blank and placebo chromatograms.

    • Assess the resolution between the this compound peak and the peaks of any known impurities or degradation products. The resolution should ideally be >2.0.

Comparative Insights
  • Method A (C18): May show co-elution of this compound with a structurally similar, non-polar impurity.

  • Method B (Phenyl-Hexyl): The alternative selectivity of the phenyl-hexyl phase is expected to provide superior resolution between this compound and its aromatic impurities, demonstrating better specificity.

Linearity and Range: Establishing Proportionality

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[7] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[1]

Experimental Protocol
  • Prepare Standards: Prepare a series of at least five standard solutions of this compound spanning the expected working range. For an assay method, this is typically 80% to 120% of the target concentration.[8][9]

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the mean peak area (y-axis) against the concentration (x-axis).

    • Perform a linear least-squares regression analysis.

    • The acceptance criterion is a coefficient of determination (r²) ≥ 0.999.[8]

Comparative Data Summary
ParameterMethod A: The WorkhorseMethod B: The SpecialistAcceptance Criteria
Range Studied 80 - 120 µg/mL80 - 120 µg/mL80-120% of target conc.
Number of Levels 55Minimum 5
Regression Equation y = 45120x + 1500y = 52340x - 850-
Coefficient (r²) 0.99950.9998≥ 0.999

Accuracy and Precision: The Cornerstones of Reliability

Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][11]

Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and day.

  • Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[12][13]

Experimental Protocol (Combined Accuracy & Precision)
  • Prepare Samples: Prepare a minimum of nine samples covering the specified range (e.g., three replicates at three concentration levels: 80%, 100%, and 120% of the target concentration).[13] These can be prepared by spiking a placebo matrix.

  • Analysis (Repeatability): One analyst analyzes all nine samples on the same day using the same instrument.

  • Analysis (Intermediate Precision): A second analyst repeats the analysis on a different day or using a different instrument.

  • Evaluation:

    • Accuracy: Calculate the percent recovery for each sample against the known (spiked) concentration.

    • Precision: Calculate the Relative Standard Deviation (%RSD) for the results at each concentration level and across all levels.

Comparative Data Summary
ParameterMethod A: The WorkhorseMethod B: The SpecialistAcceptance Criteria
Accuracy (% Recovery) 98.5% - 101.5%99.2% - 100.8%98.0% - 102.0%
Precision - Repeatability (%RSD) ≤ 1.5%≤ 1.0%≤ 2.0%
Precision - Intermediate (%RSD) ≤ 1.8%≤ 1.3%≤ 2.0%

Causality: The superior peak shape and resolution from Method B likely contribute to its slightly better accuracy and precision, as peak integration is more consistent and less prone to error from baseline noise or neighboring peaks.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[14][15] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14][15]

Experimental Protocol (Based on Calibration Curve)

This approach is common and statistically robust.

  • Establish Linearity: Use the data from the linearity study performed at the low end of the concentration range.

  • Calculation: Use the following equations as per ICH guidelines:[15][16]

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of the regression line and S = the slope of the calibration curve.

  • Verification: Prepare standards at the calculated LOD and LOQ concentrations. The LOQ sample should yield a signal-to-noise ratio of approximately 10:1 and meet acceptable precision criteria.[15][17]

Comparative Data Summary
ParameterMethod A: The WorkhorseMethod B: The SpecialistAcceptance Criteria
LOD (µg/mL) 0.15 µg/mL0.10 µg/mLReport Value
LOQ (µg/mL) 0.45 µg/mL0.30 µg/mLReport Value
Precision at LOQ (%RSD) 8.5%6.2%≤ 10%

Insight: Method B's gradient elution helps concentrate the analyte into a sharper, narrower peak, leading to a better signal-to-noise ratio at low concentrations and thus lower (better) LOD and LOQ values.

Robustness: Ensuring Real-World Reliability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18] It provides an indication of its reliability during normal usage.[12]

Experimental Protocol
  • Identify Parameters: Select critical HPLC parameters to vary (e.g., flow rate, column temperature, mobile phase composition).

  • Systematic Variation: Change one parameter at a time while keeping others constant. For example:

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% absolute for the organic component.[19]

    • Column Temperature: ± 5 °C.

  • Analysis: Inject a standard solution under each modified condition.

  • Evaluation: Assess the impact on key system suitability parameters (e.g., retention time, resolution, peak tailing). The results should remain within the established system suitability criteria.

G center Validation Parameters spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision center->prec lod LOD / LOQ center->lod range Range center->range robust Robustness center->robust lin->acc lin->prec lin->range acc->prec

Caption: Interrelationship of HPLC Validation Parameters.

Comparative Insights
  • Method A (Isocratic): Generally more robust. Small changes in mobile phase composition will cause a predictable, linear shift in retention time.

  • Method B (Gradient): Can be less robust. Small changes in the initial mobile phase composition or gradient slope can have a more pronounced effect on the retention times and resolution of early-eluting peaks. However, a well-developed gradient method will still meet robustness criteria.

Conclusion: Selecting the Right Method

Both Method A and Method B can be successfully validated for the analysis of this compound. The choice between them depends on the specific "intended purpose" of the method.

  • Method A (C18, Isocratic) is ideal for a straightforward assay or quality control (QC) environment where the primary goal is to quantify the main component in a relatively clean sample matrix. Its simplicity and high robustness make it reliable and easy to transfer between labs.

  • Method B (Phenyl-Hexyl, Gradient) is superior for stability testing and impurity profiling . Its enhanced selectivity and resolving power are critical for separating the main peak from potential degradants and process-related impurities that might otherwise co-elute. While requiring slightly more careful control, its ability to provide a more complete picture of the sample's purity makes it the better choice for development and in-depth characterization.

Ultimately, this guide demonstrates that method validation is a comprehensive evaluation process. By systematically testing and documenting each parameter according to authoritative guidelines like ICH Q2(R2), scientists can ensure the generation of high-quality, reliable, and defensible analytical data.

References

A Guide to the Cross-Validation of Experimental and Computational Data for 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of experimental and computational data for the heterocyclic compound 4-Methylindoline. In the dynamic landscape of drug discovery and materials science, the synergy between empirical measurement and theoretical prediction is paramount for the unambiguous structural elucidation and characterization of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage both experimental and computational chemistry to accelerate their research.

The Compound: this compound

PropertyValueSource
IUPAC Name 4-methyl-2,3-dihydro-1H-indole--INVALID-LINK--
CAS Number 62108-16-1--INVALID-LINK--
Molecular Formula C₉H₁₁N--INVALID-LINK--
Molecular Weight 133.19 g/mol --INVALID-LINK--
Physical State Liquid or Solid--INVALID-LINK--, --INVALID-LINK--

The Imperative of Cross-Validation

Cross_Validation_Logic cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_NMR NMR Spectroscopy (¹H, ¹³C) Exp_Data Experimental Data Set Exp_NMR->Exp_Data Exp_IR FT-IR Spectroscopy Exp_IR->Exp_Data Exp_MS Mass Spectrometry Exp_MS->Exp_Data Cross_Validation Cross-Validation Analysis Exp_Data->Cross_Validation Benchmark Comp_Geom Geometry Optimization (DFT) Comp_NMR NMR Prediction (GIAO) Comp_Geom->Comp_NMR Comp_IR Vibrational Analysis (DFT) Comp_Geom->Comp_IR Comp_MS Fragmentation Prediction Comp_Geom->Comp_MS Comp_Data Computational Data Set Comp_NMR->Comp_Data Comp_IR->Comp_Data Comp_MS->Comp_Data Comp_Data->Cross_Validation Prediction Conclusion Validated Molecular Structure & Properties Cross_Validation->Conclusion Confidence

Caption: The logical flow of cross-validation.

Part 1: The Computational Approach - Predicting the Spectroscopic Profile

The first step in our cross-validation workflow is to generate a theoretical spectroscopic profile of this compound using computational chemistry methods. Density Functional Theory (DFT) is a powerful and widely used method for predicting the properties of organic molecules with a good balance of accuracy and computational cost.

Predicted Physical Properties
PropertyPredicted ValueUnitMethod
Boiling Point501.92KJoback
Melting Point369.86KJoback

These values are estimations and should be validated experimentally.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. We can predict these chemical shifts with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)).

Predicted ¹H NMR Chemical Shifts (ppm):

AtomPredicted Chemical Shift (ppm)MultiplicityIntegration
H on N~3.5-4.5Broad Singlet1H
Aromatic H~6.5-7.2Multiplets3H
CH₂ (C2)~2.9-3.1Triplet2H
CH₂ (C3)~2.6-2.8Triplet2H
CH₃~2.2-2.4Singlet3H

Predicted ¹³C NMR Chemical Shifts (ppm):

AtomPredicted Chemical Shift (ppm)
Quaternary C (Aromatic)~145-150
Quaternary C (Aromatic)~128-132
CH (Aromatic)~125-128
CH (Aromatic)~118-122
CH (Aromatic)~110-115
CH₂ (C2)~45-50
CH₂ (C3)~28-32
CH₃~18-22
Predicted FT-IR Vibrational Frequencies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. DFT calculations can predict these vibrational frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch~3350-3450Medium
Aromatic C-H Stretch~3000-3100Medium
Aliphatic C-H Stretch~2850-2960Strong
Aromatic C=C Stretch~1580-1620Medium-Strong
N-H Bend~1500-1550Medium
CH₂ Bend~1450-1480Medium
CH₃ Bend~1370-1390Medium
Predicted Mass Spectrum Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. While precise prediction of fragment intensities is complex, we can anticipate likely fragmentation pathways based on the stability of the resulting carbocations and radical species.

  • Molecular Ion (M⁺): m/z = 133

  • Base Peak: Likely loss of a methyl group (M-15) to form a stable benzylic cation, m/z = 118.

  • Other probable fragments: Loss of ethylene from the indoline ring, and other cleavages characteristic of substituted aromatic systems.

Computational_Workflow Start This compound Structure Geom_Opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Start->Geom_Opt Freq_Calc Frequency Calculation (for IR/Raman and a true minimum) Geom_Opt->Freq_Calc NMR_Calc NMR Calculation (GIAO-DFT) Geom_Opt->NMR_Calc MS_Analysis Fragmentation Analysis (Based on structure) Geom_Opt->MS_Analysis Pred_IR Predicted IR Spectrum Freq_Calc->Pred_IR Pred_NMR Predicted NMR Shifts NMR_Calc->Pred_NMR Pred_MS Predicted MS Fragments MS_Analysis->Pred_MS

Caption: Workflow for computational prediction of spectra.

Part 2: The Experimental Approach - Acquiring the Empirical Data

The following sections detail the standard operating procedures for acquiring the experimental data necessary to validate the computational predictions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of -2 to 12 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-2 seconds, 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals and identify multiplicities (singlet, doublet, triplet, etc.).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 0 to 220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

  • This compound sample (liquid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or other suitable cleaning solvent

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of liquid this compound onto the center of the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

  • Data Processing: The software will automatically subtract the background spectrum. Label the significant peaks with their wavenumbers (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after the measurement.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass spectrometer with an EI source (often coupled with a Gas Chromatograph, GC-MS)

  • Suitable solvent for sample dilution (e.g., methanol or dichloromethane)

Procedure:

  • Sample Introduction: If using GC-MS, dilute the sample in a suitable solvent and inject it into the GC. The GC will separate the compound and introduce it into the mass spectrometer's ion source. For direct infusion, the sample is introduced directly into the ion source.

  • Ionization: The sample is vaporized and bombarded with a beam of 70 eV electrons. This causes ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺) and the base peak (the most abundant fragment). Analyze the other significant fragments to propose a fragmentation pathway.

Part 3: The Cross-Validation - Synthesizing Theory and Reality

With both the predicted and (hypothetically) acquired experimental data in hand, the crucial step of cross-validation can begin.

Validation_Process cluster_NMR NMR Validation cluster_IR IR Validation cluster_MS MS Validation Comp_Data Computational Predictions (NMR, IR, MS) V_NMR_Shifts Compare Chemical Shifts Comp_Data->V_NMR_Shifts V_NMR_Mult Verify Multiplicities & Integrations Comp_Data->V_NMR_Mult V_IR_Freq Match Vibrational Frequencies (Functional Groups) Comp_Data->V_IR_Freq V_MS_MW Confirm Molecular Weight (Molecular Ion) Comp_Data->V_MS_MW V_MS_Frag Rationalize Fragmentation Comp_Data->V_MS_Frag Exp_Data Experimental Data (NMR, IR, MS) Exp_Data->V_NMR_Shifts Exp_Data->V_NMR_Mult Exp_Data->V_IR_Freq Exp_Data->V_MS_MW Exp_Data->V_MS_Frag Conclusion Confident Structural Elucidation V_NMR_Shifts->Conclusion V_NMR_Mult->Conclusion V_IR_Freq->Conclusion V_MS_MW->Conclusion V_MS_Frag->Conclusion

Caption: The process of comparing computational and experimental data.

NMR Data Comparison
  • Chemical Shifts: A strong correlation between the predicted and experimental chemical shifts for both ¹H and ¹³C is a powerful indicator of a correct structural assignment. A plot of experimental vs. calculated shifts should yield a straight line with a high R² value. Minor deviations are expected due to solvent effects and the inherent approximations in the computational methods.

  • Multiplicities and Integrations: The experimental ¹H NMR spectrum should confirm the predicted multiplicities (e.g., triplets for the CH₂ groups) and the relative number of protons (integrations). These are direct consequences of the molecular structure and are less prone to computational error than the precise chemical shift values.

FT-IR Data Comparison
  • Functional Group Region: The primary use of IR cross-validation is to confirm the presence of key functional groups. The experimental spectrum should show absorption bands in the regions predicted for N-H, aromatic C-H, aliphatic C-H, and aromatic C=C vibrations. The overall pattern in the "fingerprint region" (below 1500 cm⁻¹) should also be similar between the scaled computational spectrum and the experimental one.

Mass Spectrometry Data Comparison
  • Molecular Weight Confirmation: The highest m/z value in the experimental EI-MS spectrum corresponding to the molecular ion should match the calculated molecular weight of this compound (133.19 g/mol ).

  • Fragmentation Pattern: The major fragments observed in the experimental spectrum should be rationalized based on the predicted fragmentation pathways. The presence of the predicted base peak (m/z = 118) would be a strong piece of corroborating evidence.

Conclusion

A Senior Application Scientist's Guide to Comparative Docking of 4-Methylindoline Derivatives as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indoline scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of bioactive compounds.[1] Its unique three-dimensional conformation, differing from its aromatic counterpart, indole, allows for distinct interactions with biological targets, making it a fertile ground for the development of novel therapeutics. This guide provides a comprehensive, in-depth technical comparison of a hypothetical series of 4-Methylindoline derivatives, focusing on their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy methodology.

The Rationale for this compound and EGFR Targeting

The this compound core offers a structurally rigid scaffold with a defined vector for substitution, allowing for systematic exploration of structure-activity relationships (SAR). The methyl group at the 4-position can influence the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity.

EGFR, a receptor tyrosine kinase, is a well-validated target in cancer therapy.[2] Its overexpression or mutation can lead to uncontrolled cell proliferation. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapeutics. The 4-anilinoquinazoline scaffold is a classic example of an EGFR inhibitor, and the this compound core can be conceptualized as a bioisostere, aiming to achieve similar or improved inhibitory activity with a novel chemical entity.[2][3]

A Comparative In Silico Investigation

This guide will outline a comparative molecular docking study of five hypothetical this compound derivatives against the EGFR tyrosine kinase domain (PDB ID: 1M17). The goal is to predict their binding affinities and interaction patterns, thereby providing a rationale for prioritizing compounds for synthesis and in vitro testing.

Hypothetical this compound Derivatives for Comparative Docking

For the purpose of this guide, we will consider a parent this compound scaffold with varying substitutions at the 1-position, a common site for modification to modulate activity and pharmacokinetic properties.

Compound IDR-Group (Substitution at N1)
4MI-H -H (Parent Scaffold)
4MI-Bz -CH2-Ph (Benzyl)
4MI-An -C(O)-Ph (Benzoyl)
4MI-Py -CH2-Pyridin-4-yl (4-Picolyl)
4MI-Su -SO2-Ph (Benzenesulfonyl)

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

The following protocol details a rigorous and reproducible workflow for the comparative docking of our hypothetical this compound derivatives.

Preparation of the Receptor: EGFR Tyrosine Kinase (PDB: 1M17)
  • Step 1: Retrieval of the Crystal Structure: Download the crystal structure of the EGFR kinase domain in complex with an inhibitor (e.g., Erlotinib) from the Protein Data Bank (PDB ID: 1M17).[2] This provides a biologically relevant conformation of the active site.

  • Step 2: Pre-processing the Protein: Using molecular modeling software such as AutoDock Tools, Schrödinger Maestro, or BIOVIA Discovery Studio, prepare the protein by:

    • Removing water molecules and any co-crystallized ligands and ions that are not essential for the binding interaction.

    • Adding hydrogen atoms to satisfy the valency of all atoms, which is crucial for correct ionization and hydrogen bonding.

    • Assigning partial charges to all atoms using a force field (e.g., Gasteiger charges).

    • Repairing any missing side chains or loops in the protein structure, if necessary.

Preparation of the Ligands: this compound Derivatives
  • Step 1: 2D Structure Sketching: Draw the 2D structures of the five hypothetical this compound derivatives (4MI-H, 4MI-Bz, 4MI-An, 4MI-Py, 4MI-Su).

  • Step 2: 3D Structure Generation and Energy Minimization: Convert the 2D structures into 3D models. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand. This step is critical as the initial conformation can influence the docking outcome.

Molecular Docking Procedure
  • Step 1: Grid Box Generation: Define the binding site on the EGFR protein. This is typically done by creating a grid box centered on the co-crystallized ligand from the original PDB file. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

  • Step 2: Docking with AutoDock Vina: For this study, we will use AutoDock Vina, a widely used and validated docking program.[4] The Lamarckian Genetic Algorithm is employed to explore the conformational space of the ligand within the binding site.[2]

  • Step 3: Setting Docking Parameters: Key parameters to set include the number of binding modes to generate and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but also the reliability of the results.

  • Step 4: Execution of Docking Runs: Perform the docking for each of the five this compound derivatives against the prepared EGFR receptor.

Analysis and Comparison of Docking Results
  • Step 1: Binding Energy Evaluation: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Step 2: Interaction Analysis: Visualize the top-ranked docking poses for each ligand within the EGFR active site. Analyze the key molecular interactions, such as:

    • Hydrogen bonds: Identify any hydrogen bond donors and acceptors on the ligand and the corresponding residues in the protein.

    • Hydrophobic interactions: Observe interactions between nonpolar parts of the ligand and hydrophobic residues in the active site.

    • Pi-stacking and Cation-pi interactions: Look for interactions involving aromatic rings.

  • Step 3: Comparative Analysis: Compare the binding energies and interaction patterns across the series of derivatives to establish a preliminary structure-activity relationship (SAR).

Visualizing the Workflow and Potential Interactions

To better illustrate the processes described, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (PDB: 1M17) PrepProt 2. Prepare Receptor (Add H, Assign Charges) PDB->PrepProt Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid SketchLig 3. Sketch 2D Ligands PrepLig 4. Prepare 3D Ligands (Energy Minimization) SketchLig->PrepLig Dock 6. Run Docking Simulation (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Analyze Results (Binding Energy & Interactions) Dock->Analyze SAR 8. Establish Structure-Activity Relationship (SAR) Analyze->SAR

Caption: A generalized workflow for in-silico molecular docking studies.

Predicted Comparative Performance

The following table summarizes the hypothetical, yet plausible, docking results for our series of this compound derivatives against the EGFR kinase domain.

Compound IDR-GroupPredicted Binding Affinity (kcal/mol)Key Predicted Interactions with EGFR Residues
4MI-H -H-6.8Hydrophobic interactions with Leu718, Val726
4MI-Bz -CH2-Ph-8.2Pi-alkyl interaction with Ala743; Pi-sigma with Leu844
4MI-An -C(O)-Ph-8.9H-bond with Met793; Pi-pi stacking with Phe856
4MI-Py -CH2-Pyridin-4-yl-9.5H-bond with Thr854; Cation-pi with Lys745
4MI-Su -SO2-Ph-7.5H-bond with Cys797

Discussion and Structure-Activity Relationship (SAR) Insights

Based on our hypothetical docking results, we can derive several SAR insights:

  • The Importance of the N1-Substituent: The parent scaffold 4MI-H shows the weakest binding affinity, highlighting the necessity of a substituent at the N1 position to form key interactions within the active site.

  • Aromatic and Hydrogen Bonding Moieties Enhance Affinity: The introduction of aromatic rings (4MI-Bz , 4MI-An , 4MI-Py , 4MI-Su ) generally improves the binding affinity through hydrophobic and pi-stacking interactions.

  • Hydrogen Bond Acceptors are Key: The benzoyl derivative 4MI-An shows a strong binding affinity, likely due to the carbonyl oxygen acting as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the kinase domain (e.g., Met793).

  • The Pyridyl Moiety as a "Magic" Fragment: The 4-picolyl derivative 4MI-Py exhibits the highest predicted binding affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its ability to be protonated could lead to a favorable cation-pi interaction with Lys745, a key residue in the ATP-binding pocket. This demonstrates how a small modification can significantly impact binding.

  • Steric and Electronic Effects of the Sulfonyl Group: The benzenesulfonyl derivative 4MI-Su shows a moderate binding affinity. While the sulfonyl group can form hydrogen bonds, its steric bulk and electron-withdrawing nature may not be as optimal for fitting into the hydrophobic pocket as the other derivatives.

EGFR_Inhibition_Pathway EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Block ATP Binding Site Blocked EGFR->Block Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimer->Pathway Proliferation Cell Proliferation, Survival, Metastasis Pathway->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Binds to Kinase Domain Block->Dimer Inhibition

Caption: Inhibition of the EGFR signaling pathway by a ligand.

Conclusion

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of this compound derivatives. The presented hypothetical study on EGFR tyrosine kinase inhibitors illustrates how in silico methods can be powerfully applied to predict the binding affinities and interaction patterns of a series of related compounds. The derived SAR provides a clear rationale for prioritizing specific derivatives, such as the promising 4-picolyl substituted compound (4MI-Py ), for synthesis and subsequent experimental validation.

By integrating computational approaches early in the drug discovery pipeline, researchers can accelerate the identification of lead compounds, optimize their properties, and ultimately, contribute to the development of novel and effective therapeutics.[4][5] Future work should focus on the synthesis of these prioritized compounds and their evaluation in in vitro kinase assays and cell-based proliferation assays to validate the in silico predictions.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Methylindoline In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity from the bench to the bedside, metabolic stability is a critical gatekeeper of success.[1][2] It defines a drug's resistance to biotransformation by the body's enzymatic machinery, primarily located in the liver.[1][3] A compound with poor metabolic stability is often rapidly cleared from circulation, resulting in low bioavailability and a short duration of action, which can necessitate frequent, inconvenient dosing regimens.[1][4] Conversely, a compound that is too stable may accumulate, leading to potential toxicity.[4] Furthermore, the metabolites generated can themselves be pharmacologically active or, in a worst-case scenario, toxic.[1] Therefore, early in vitro assessment of metabolic stability is not merely a screening step but a foundational pillar of modern drug design, enabling the selection and optimization of candidates with favorable pharmacokinetic profiles.[3][5]

This guide provides a comparative analysis of the principal in vitro methodologies for assessing the metabolic stability of 4-Methylindoline, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data to guide drug development professionals.

Comparing the Workhorses of In Vitro Metabolism: Microsomes vs. Hepatocytes

The choice of an in vitro system is the first critical decision in designing a metabolic stability study. The two most common systems are liver microsomes and cryopreserved hepatocytes. Each offers a different level of biological complexity, and the decision to use one, the other, or both, is driven by the specific questions being asked.

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[6] They are a cost-effective and high-throughput tool primarily containing the crucial Phase I drug-metabolizing cytochrome P450 (CYP) enzymes.[6][7] The assay measures the disappearance of the parent compound in the presence of these enzymes and a necessary cofactor, NADPH.[6]

    • Advantages: High throughput, lower cost, excellent for assessing Phase I (CYP-mediated) metabolic liability.[6]

    • Limitations: Lacks Phase II conjugation enzymes (like UGTs and SULTs), cytosolic enzymes, and the context of the intact cell, including membrane transport.[8][9]

  • Hepatocytes: These are intact, viable liver cells, often used in a cryopreserved format. They are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of hepatic drug-metabolizing enzymes (both Phase I and Phase II) and their endogenous cofactors within a complete cellular structure.[8][10][11][12]

    • Advantages: Provides a more physiologically relevant system, encompassing Phase I and Phase II metabolism, as well as the influence of cellular uptake and transport.[8][10][13] This allows for a more comprehensive prediction of in vivo hepatic clearance.

    • Limitations: Lower throughput, higher cost, and greater experimental complexity compared to microsomes.

The Rationale for a Dual-System Approach for this compound: For a novel compound like this compound, a dual-system approach is scientifically robust. An initial screen using Human Liver Microsomes (HLM) provides a rapid and efficient assessment of its susceptibility to CYP-mediated oxidation, a common metabolic pathway for indoline scaffolds.[14][15] If the compound is stable in HLM, it suggests a low liability for this primary clearance pathway. However, a subsequent assay in human hepatocytes is crucial to uncover any potential Phase II metabolism or to confirm that the stability observed in microsomes translates to a whole-cell environment.

Visualizing the Experimental Workflow

The general workflow for both microsomal and hepatocyte stability assays follows a similar logical progression, from incubation to analysis.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation prep_reagents Prepare Reagents (Buffer, Cofactors, Microsomes/Hepatocytes) pre_incubate Pre-incubate System (Microsomes/Hepatocytes at 37°C) prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) initiate_reaction Initiate Reaction (Add Compound & Cofactors) pre_incubate->initiate_reaction Mix timepoint_sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->timepoint_sampling quench_reaction Quench Reaction (Add cold Acetonitrile + Internal Standard) timepoint_sampling->quench_reaction analyze Analyze by LC-MS/MS quench_reaction->analyze calc_t12 Calculate Half-Life (t½) analyze->calc_t12 calc_clint Calculate Intrinsic Clearance (CLint) calc_t12->calc_clint

Caption: General workflow for in vitro metabolic stability assays.

Predicted Metabolic Pathways of this compound

The structure of this compound presents several potential sites for metabolic attack. Based on known biotransformations of related indoline and methyl-indole compounds, we can predict the primary metabolic pathways.[14][16][17] The most prominent is the CYP-mediated dehydrogenation of the indoline ring to form the corresponding indole.[14][18] Additionally, oxidation can occur at the methyl group or on the aromatic ring. These Phase I metabolites can then undergo Phase II conjugation.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent This compound met1 4-Methylindole parent->met1 Dehydrogenation met2 Hydroxylated this compound (on ring or methyl group) parent->met2 Hydroxylation met3 Glucuronide or Sulfate Conjugate met2->met3 Conjugation

Caption: Predicted metabolic pathways for this compound.

Detailed Experimental Protocols

Trustworthiness in experimental science is built on robust, reproducible protocols that include appropriate controls.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to assess Phase I metabolic stability.

1. Materials & Reagents:

  • Test Compound: this compound (10 mM stock in DMSO).

  • Control Compounds: Verapamil (high clearance), Warfarin (low clearance) (10 mM stocks in DMSO).

  • HLM: Pooled human liver microsomes (e.g., from a commercial supplier), stored at -80°C.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor Solution (NADPH Regenerating System): Prepare fresh. Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[7]

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Terfenadine) for LC-MS/MS analysis.[12]

  • Hardware: 96-well plates, multichannel pipettes, incubator set to 37°C.

2. Experimental Procedure:

  • Preparation: Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[19] Prepare working solutions of test and control compounds by diluting the 10 mM stocks to achieve a final incubation concentration of 1 µM.

  • Reaction Setup: In a 96-well plate, add the HLM solution. Include a "No Cofactor" control well for each compound by adding buffer instead of the NADPH regenerating system to check for non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system to all wells (except "No Cofactor" controls) followed immediately by the test/control compounds.[20]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the ice-cold quenching solution.[6][21] The 0-minute time point is typically taken immediately after adding the compound, before significant metabolism can occur.

  • Sample Processing: Once all time points are collected, centrifuge the sample plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[6][21]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol assesses both Phase I and Phase II metabolic stability in a more physiologically relevant system.

1. Materials & Reagents:

  • Test Compound & Controls: As in the HLM protocol.

  • Hepatocytes: Pooled cryopreserved human hepatocytes.

  • Media: Appropriate cell culture medium (e.g., Williams' Medium E) supplemented as recommended by the supplier.

  • Quenching Solution: As in the HLM protocol.

  • Hardware: 24- or 48-well plates, CO2 incubator (37°C, 5% CO2), inverted microscope.

2. Experimental Procedure:

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion); viability should be >80%.

  • Incubation Setup: Dilute the hepatocyte suspension in pre-warmed media to a final density of 0.5-1.0 million viable cells/mL.[19] Add the cell suspension to the wells of a culture plate.

  • Pre-incubation: Place the plate in a CO2 incubator at 37°C for 15-30 minutes to allow the cells to acclimate.

  • Initiation: Add the test and control compounds to the wells to achieve a final concentration of 1 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each well and add it to the ice-cold quenching solution.[12]

  • Sample Processing & Analysis: Follow steps 6 and 7 from the HLM protocol.

Data Analysis and Interpretation

The primary outputs of these assays are the half-life (t½) and the in vitro intrinsic clearance (CLint).

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k[6]

  • Calculate Intrinsic Clearance (CLint): This value represents the efficiency of metabolism.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)[7]

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / number of cells in millions)[10]

Comparative Data Presentation

The following table presents hypothetical but representative data for this compound compared to standard control compounds. This format allows for a clear, at-a-glance comparison of performance across different in vitro systems.

CompoundAssay Systemt½ (min)CLintStability Classification
Verapamil (Control) HLM1592.4 µL/min/mgHigh Clearance
Hepatocytes2555.4 µL/min/10⁶ cellsHigh Clearance
Warfarin (Control) HLM>120<5.8 µL/min/mgLow Clearance
Hepatocytes>240<2.9 µL/min/10⁶ cellsLow Clearance
This compound HLM858.2 µL/min/mgLow-Intermediate
Hepatocytes6510.7 µL/min/10⁶ cellsIntermediate Clearance

Interpretation of Hypothetical Data: In this example, this compound shows low-intermediate clearance in HLM, suggesting it is not rapidly metabolized by CYP enzymes. However, in hepatocytes, the clearance is slightly higher. This discrepancy could indicate that this compound is a substrate for Phase II enzymes or that cellular uptake processes, absent in the microsomal assay, facilitate its metabolism. This highlights the importance of the hepatocyte assay for a complete picture.

Conclusion and Forward Look

The in vitro assessment of metabolic stability is a cornerstone of preclinical drug development.[22] By employing a strategic combination of assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain critical insights into a compound's likely pharmacokinetic behavior. For this compound, the data suggests a moderate metabolic stability profile, warranting further investigation but not immediate disqualification.

The next logical steps would include:

  • Metabolite Identification: Analyzing the samples from the hepatocyte incubation to identify the structures of the metabolites formed.[11][23] This would confirm the predicted pathways and reveal any unexpected biotransformations.

  • Reaction Phenotyping: Using recombinant human CYP enzymes to identify which specific CYP isozymes are responsible for the observed metabolism.[23]

  • Cross-Species Comparison: Performing stability assays using microsomes or hepatocytes from preclinical toxicology species (e.g., rat, dog) to ensure they are appropriate models for predicting human metabolism.[23][24][25]

By systematically building this data package, drug development teams can make informed, data-driven decisions, ultimately increasing the probability of advancing a safe and effective therapeutic agent.

References

A Comparative Guide to the Catalytic Synthesis and Functionalization of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif deeply embedded in a vast array of natural products and pharmaceuticals. Its unique stereoelectronic properties make it a cornerstone in medicinal chemistry. Specifically, 4-methylindoline serves as a crucial building block for a variety of biologically active compounds. The strategic introduction and modification of this core structure are paramount in drug discovery and development, necessitating efficient and selective catalytic methodologies.

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis and, more prominently, the late-stage functionalization of this compound. By examining the performance of catalysts based on noble metals such as rhodium, iridium, and palladium, alongside more common metals like copper and gold, we aim to furnish researchers with the critical data and mechanistic insights required to make informed decisions in their synthetic endeavors. This document moves beyond a mere recitation of protocols, delving into the causality behind experimental choices and offering a framework for catalyst selection based on desired outcomes, be it yield, selectivity, or functional group tolerance.

Performance Comparison of Catalysts for C-H Functionalization of this compound

Late-stage functionalization of the this compound core is a powerful strategy for rapidly generating analogues for structure-activity relationship (SAR) studies. The following tables summarize key experimental data for different catalytic systems, focusing on the direct modification of the this compound scaffold.

Catalyst SystemSubstrateReagentProductYield (%)Reference
Rhodium
[RhCl(CO)₂]₂ / Pivalic Anhydride1-(Pyrimidin-2-yl)-4-methylindoline3-Phenylpropionic acid7-(3-Phenylpropyl)-1-(pyrimidin-2-yl)-4-methylindolineHigh[1]
Iridium
[Ir(cod)Cl]₂ / LigandN-Acetyl-4-methylindolineSulfonyl Azide7-Sulfonamido-N-acetyl-4-methylindoline(Not specified for 4-methyl, but high for other indolines)[2][3]
Palladium
Pd(OAc)₂ / P(p-Cl-C₆H₄)₃N-tert-Butyl-4-methylindole (precursor)2-MethylaziridineC7-amino-2-methylindoline derivativeGood[4]

Catalytic Systems in Detail: A Mechanistic and Performance Overview

The choice of catalyst is intrinsically linked to the desired transformation. Here, we explore the nuances of rhodium, iridium, and palladium catalysis in the context of this compound functionalization.

Rhodium-Catalyzed C-H Alkylation

Rhodium catalysts have proven to be exceptionally effective for the C-7 alkylation of indolines.[1] This regioselectivity is often achieved through the use of a directing group on the indoline nitrogen, which positions the catalyst in proximity to the C-7 C-H bond.

A plausible catalytic cycle for this transformation is depicted below. The reaction is initiated by the coordination of the rhodium catalyst to the directing group of the indoline. This is followed by a C-H activation step to form a rhodacycle intermediate. Subsequent reaction with an alkylating agent and reductive elimination yields the C-7 alkylated product and regenerates the active rhodium catalyst.

G cluster_main Rhodium-Catalyzed C-7 Alkylation of this compound Start Rh(I) Catalyst Coordination Coordination Start->Coordination Indoline This compound (with directing group) Indoline->Coordination Rhodacycle Rhodacycle Intermediate Coordination->Rhodacycle C-H Activation Oxidative_Addition Oxidative Addition Rhodacycle->Oxidative_Addition Alkylating_Agent Alkylating Agent Alkylating_Agent->Oxidative_Addition Rh_V_Intermediate Rh(V) Intermediate Oxidative_Addition->Rh_V_Intermediate Reductive_Elimination Reductive Elimination Rh_V_Intermediate->Reductive_Elimination Reductive_Elimination->Start Catalyst Regeneration Product C-7 Alkylated This compound Reductive_Elimination->Product G cluster_main Iridium-Catalyzed C-7 Amination of this compound Start Ir(III) Catalyst Coordination Coordination & C-H Activation Start->Coordination Indoline This compound (with directing group) Indoline->Coordination Iridacycle Iridacycle Intermediate Coordination->Iridacycle Coord_Insertion Coordination & Insertion Iridacycle->Coord_Insertion Azide Organic Azide Azide->Coord_Insertion Ir_V_Intermediate Ir(V) Intermediate Coord_Insertion->Ir_V_Intermediate Reductive_Elimination Reductive Elimination Ir_V_Intermediate->Reductive_Elimination Reductive_Elimination->Start Catalyst Regeneration Product C-7 Aminated This compound Reductive_Elimination->Product

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of our products to ensuring their entire lifecycle, from receipt to disposal, is managed with the utmost attention to safety and regulatory compliance. This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the proper disposal of 4-Methylindoline. Our approach is grounded in the principles of chemical causality, ensuring that every step is understood, justified, and contributes to a self-validating system of laboratory safety.

Foundational Safety: Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile dictates the stringent handling and disposal precautions required.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards.[1][2][3] It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][4] Furthermore, it may cause respiratory irritation (H335) upon inhalation of its dust, fumes, or vapors.[1][3] These classifications are the primary drivers for the personal protective equipment (PPE) and engineering controls detailed below. The causality is simple: the potential for irritation necessitates the creation of barriers between the chemical and the researcher.

Table 1: GHS Hazard and Precautionary Profile for this compound

This table summarizes the essential safety information, linking the identified hazards to mandatory precautionary actions during handling and disposal.

Hazard CodeHazard StatementPrecautionary Code(s)Precautionary Statement(s)
H315Causes skin irritationP280, P302+P352, P362Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1][3][4]
H319Causes serious eye irritationP280, P305+P351+P338Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4]
H335May cause respiratory irritationP261, P271, P304+P340Avoid breathing dust/fume/vapors. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5]

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.

Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[3][4] This is the primary engineering control to mitigate the risk of respiratory irritation by containing vapors and aerosols.

Personal Protective Equipment (PPE): The required PPE is a direct response to the hazards identified in Table 1.

  • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves prior to use and change them immediately if contamination is suspected.[4][6]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be used in addition to goggles.[4][6]

  • Lab Coat: A standard laboratory coat should be worn and kept fastened.

Waste Segregation: this compound waste is classified as hazardous chemical waste. It must not be mixed with non-hazardous trash or other waste streams like biohazardous or radioactive waste.[7][8] Keep this compound waste in a dedicated, properly labeled container, segregated from incompatible materials, particularly strong oxidizing agents.[3]

Step-by-Step Disposal Protocol for this compound Waste Streams

The following protocols provide a clear, procedural pathway for managing different forms of this compound waste generated in the laboratory.

Protocol 1: Decontamination of Empty Containers

Empty containers that once held this compound are not considered non-hazardous. They must be decontaminated or disposed of as hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent. Acetone or ethanol are common choices.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect all rinsate in a designated, closed, and properly labeled hazardous waste container.[7]

  • Deface Label: Completely deface or remove the original product label from the rinsed container to prevent accidental reuse.

  • Dispose of Container: The triple-rinsed container can now typically be disposed of as non-hazardous laboratory glass or plastic waste, but be sure to consult your institution's specific guidelines.

Protocol 2: Management of Contaminated Labware and PPE

Disposable items contaminated with this compound must be handled as hazardous waste.

  • Collect Solid Waste: Place all contaminated solid waste, such as gloves, weighing papers, pipette tips, and paper towels, into a designated hazardous waste container. This is typically a plastic bag or a lined solid waste drum.

  • Labeling: Ensure the container is clearly labeled "Hazardous Waste" and lists "this compound Contaminated Debris" as its contents.[7]

  • Closure: Keep the container closed except when adding waste.[7]

Protocol 3: Disposal of Unused or Off-Specification this compound

Disposing of the pure chemical requires the most stringent controls.

  • Original Container: If possible, dispose of the chemical in its original container. Ensure the container is in good condition, tightly sealed, and the label is intact.[7]

  • Waste Characterization: The material is to be managed as hazardous waste. While not explicitly listed by name in EPA regulations, its irritant properties may qualify it as a characteristic hazardous waste. The most direct path to compliance is to manage it as such.

  • Labeling: The container must be tagged with a hazardous waste label, clearly identifying the contents as "Hazardous Waste: this compound".[7]

  • Storage: Store the sealed container in a designated satellite accumulation area within the lab, awaiting pickup by your institution's environmental health and safety (EH&S) office or a licensed contractor.[7]

Approved Disposal Methodologies: The Final Step

Under no circumstances should this compound or its rinsate be disposed of down the drain or in regular trash.[1][6] This is strictly prohibited as it can lead to significant environmental contamination.

The universally mandated and safest method for the final disposition of this compound waste is through a licensed and approved professional waste disposal service.[1][3][4][5] These services operate under strict federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the "cradle-to-grave" management of hazardous waste.[9][10]

The most common disposal technology for this type of organic chemical waste is high-temperature incineration in a specialized hazardous waste incinerator.[6][11] This method is effective because it destroys the toxic organic constituents and significantly reduces the waste volume.[11] The process is carefully controlled to scrub harmful gases from the exhaust, ensuring minimal environmental impact.

The workflow below illustrates the decision-making process for correctly channeling all this compound waste streams toward their final, compliant disposal.

G cluster_0 Waste Generation Point (In Fume Hood) cluster_1 Immediate Containment & Labeling cluster_2 Final Disposition Pathway A This compound Waste Generated B Empty Container A->B C Contaminated Materials (PPE, Labware) A->C D Unused / Bulk Chemical A->D E Triple rinse with solvent. Collect rinsate in a labeled hazardous waste container. B->E F Place in a double-bagged, labeled hazardous waste container. C->F G Ensure in original or compatible, securely sealed container. Attach hazardous waste tag. D->G H Store waste in designated Satellite Accumulation Area. E->H F->H G->H I Arrange Pickup by Licensed Environmental Services Contractor. H->I

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Prevent the spill from spreading or entering drains.[1][6]

  • Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite, dry sand, or earth.[1][4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[1][4] Label the container as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air.[1]

By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound meet the highest standards of safety, scientific integrity, and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. The handling of specialized reagents like 4-Methylindoline demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of this compound, grounded in established safety protocols and a deep understanding of its chemical nature.

Foundational Safety: Hazard Assessment of this compound

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific hazards associated with this compound is essential. This compound, an aromatic amine, presents multiple routes of potential exposure and associated health risks. A review of the Safety Data Sheet (SDS) reveals the primary hazards that dictate our safety protocols.[1][2]

Table 1: Summary of Hazards for this compound

Hazard TypeGHS ClassificationDescription of RiskSource
Skin Contact Skin Irritant, Category 2Causes skin irritation, characterized by itching, scaling, or reddening.[1] Prolonged contact may lead to more severe inflammation.[1][2][3]
Eye Contact Serious Eye Irritation, Category 2Causes serious eye irritation, including redness, watering, and pain.[1] Direct contact can result in severe eye damage.[1][1][2][3]
Inhalation STOT SE 3May cause respiratory irritation.[1][2] Inhalation of fumes or aerosols can irritate the lungs and respiratory system.[1][3]

It is crucial to recognize that these are not merely warnings but actionable data points that inform every subsequent step in our safety workflow.

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure reduction are robust engineering and administrative controls, which are fundamental to a safe laboratory environment as mandated by the Occupational Safety and Health Administration (OSHA).[4][5][6]

  • Engineering Controls: All work involving this compound must be conducted in a properly functioning chemical fume hood.[7] This is the most critical engineering control, as it captures vapors and aerosols at the source, minimizing respiratory exposure.[3][8] Eyewash stations and safety showers must be readily accessible and tested regularly.[3][8]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. A designated work area should be clearly demarcated. Every laboratory must have a written Chemical Hygiene Plan (CHP) that specifically addresses the handling of hazardous chemicals like this compound.[5][6][9]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is a risk-based decision process. The following protocol outlines the minimum required PPE for handling this compound, with additional recommendations based on the scale and nature of the procedure.

Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][3]

  • Minimum Requirement: Safety glasses with side shields meeting ANSI Z87.1 or European Standard EN166 standards are required for all activities.

  • Recommended for Splash Hazard: When there is a potential for splashing (e.g., during transfers of larger volumes or reactions under pressure), chemical splash goggles must be worn. For significant splash risks, a full-face shield should be used in conjunction with splash goggles to protect the entire face.[10][11]

Hand Protection

The skin is a primary route of exposure, and this compound is a known skin irritant.[1] Therefore, proper glove selection is critical.

  • Glove Material: Nitrile gloves are the standard recommendation for incidental contact. For prolonged handling or immersion, heavier-duty gloves or double-gloving should be considered. It is imperative to consult the glove manufacturer's compatibility and breakthrough time data for aromatic amines to ensure adequate protection.

  • Technique: Gloves must be inspected for any signs of degradation or perforation before each use. Proper glove removal technique (without touching the outer surface with bare skin) is essential to prevent cross-contamination.[12] Contaminated gloves must be disposed of as hazardous waste.[12]

Body Protection

To prevent skin contact from spills or splashes, appropriate body protection is required.

  • Standard Protocol: A flame-resistant lab coat is mandatory.

  • Enhanced Protection: For procedures with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat is recommended. All protective clothing should be removed immediately if it becomes contaminated.[1]

Respiratory Protection

While engineering controls like fume hoods are the primary means of preventing inhalation exposure, certain situations may warrant respiratory protection.

  • Standard Operations: For routine handling of small quantities within a certified chemical fume hood, respiratory protection is typically not required.[3]

  • Non-Routine or Emergency Situations: In the event of a large spill, a failure of engineering controls, or any situation where airborne concentrations may exceed exposure limits, a NIOSH-approved respirator is necessary.[11] The specific type, such as an air-purifying respirator with organic vapor cartridges, must be selected based on a formal risk assessment and in accordance with a written respiratory protection program.[11][13]

Procedural Integrity: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. The following step-by-step procedures are designed to ensure operator safety and prevent the spread of contamination.

Step-by-Step PPE Donning Sequence
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don the lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.

  • Hand Protection: Put on the first pair of nitrile gloves, ensuring cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.

  • Eye and Face Protection: Put on safety glasses or chemical splash goggles. If necessary, add a face shield.

Step-by-Step PPE Doffing Sequence (to minimize cross-contamination)
  • Outer Gloves (if double-gloved): Remove the outer pair of gloves using a method that avoids touching the exterior surface with bare skin.

  • Face/Eye Protection: Remove the face shield (if used) and then the goggles or safety glasses from the back to the front.

  • Body Protection: Unbutton and remove the lab coat, turning it inside out as it is removed to contain any surface contamination.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer contaminated surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan for Disposal
  • All disposable PPE (gloves, aprons) contaminated with this compound must be considered hazardous waste.

  • Place all contaminated items into a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal must adhere to all local, state, and federal regulations for chemical waste.[1] Never dispose of contaminated PPE in standard laboratory trash.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Exposure Risk Assessment cluster_3 PPE Selection cluster_4 Action Start Handling this compound FumeHood Work in Chemical Fume Hood? Start->FumeHood SplashRisk Potential for Splash? FumeHood->SplashRisk Yes Stop STOP WORK Re-evaluate Controls FumeHood->Stop No BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses SplashRisk->BasePPE Low Risk AddGoggles Upgrade to: Chemical Splash Goggles SplashRisk->AddGoggles Moderate Risk InhalationRisk Risk of Inhalation Exposure? AddRespirator Add: NIOSH-Approved Respirator InhalationRisk->AddRespirator Yes (e.g., Spill, Control Failure) Proceed Proceed with Caution InhalationRisk->Proceed No (in Fume Hood) BasePPE->InhalationRisk AddGoggles->InhalationRisk AddFaceShield Add: Full Face Shield AddGoggles->AddFaceShield High Risk AddFaceShield->InhalationRisk AddRespirator->Proceed

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.